GNE-9278
説明
特性
IUPAC Name |
4-cyclohexyl-N-(5-methyl-7-oxo-2-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3S/c1-3-7-18-23-21-22-14(2)19(20(27)26(21)24-18)25-30(28,29)17-12-10-16(11-13-17)15-8-5-4-6-9-15/h10-13,15,25H,3-9H2,1-2H3,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXCVUICUUOADN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=NC(=C(C(=O)N2N1)NS(=O)(=O)C3=CC=C(C=C3)C4CCCCC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GNE-9278: A Technical Guide to its Mechanism of Action as a Positive Allosteric Modulator of NMDA Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-9278 is a potent and selective positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its molecular interactions, functional consequences, and the experimental methodologies used to elucidate its effects. This compound enhances the function of NMDA receptors, which are critical for excitatory neurotransmission and synaptic plasticity, by binding to a unique site on the receptor complex.[3][4] This document summarizes key quantitative data, details experimental protocols, and provides visual representations of the signaling pathways and experimental workflows involved in the characterization of this compound.
Core Mechanism of Action: Positive Allosteric Modulation of NMDA Receptors
This compound functions as a positive allosteric modulator of NMDA receptors.[1][2][5] Unlike agonists that directly activate the receptor, this compound binds to a distinct site to enhance the receptor's response to its endogenous agonists, glutamate and glycine.[2][3] This modulatory activity leads to an increase in the overall function of the NMDA receptor ion channel.
Binding Site and Molecular Interaction
This compound possesses a unique binding site on the extracellular surface of the transmembrane domain (TMD) of the NMDA receptor.[4] Specifically, it interacts with the GluN1 subunit, a foundational component of all NMDA receptor subtypes.[1][3] This distinguishes it from other NMDA receptor modulators that may bind to the ligand-binding domain (LBD).[5] The interaction with the TMD is crucial for its modulatory effects on ion channel gating.[4]
Functional Consequences of Binding
The binding of this compound to the NMDA receptor results in several key functional changes:
-
Increased Peak Current: this compound enhances the amplitude of the ion current that flows through the NMDA receptor channel upon activation.[1][3][5]
-
Slowed Deactivation: It prolongs the activity of the receptor by slowing down its deactivation process following the removal of the agonist.[2][3][5]
-
Enhanced Agonist Potency: this compound increases the potency of the natural agonists, glutamate and glycine, meaning that lower concentrations of these agonists are required to elicit a response.[1][2][3]
-
Potentiation of Calcium Influx: By enhancing ion flow, this compound potentiates the influx of calcium (Ca2+) into the neuron, a critical downstream signal for synaptic plasticity.[4][5]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the potency and efficacy of this compound across different NMDA receptor subtypes.
Table 1: Potency (EC50) of this compound on GluN2 Subunit-Containing NMDA Receptors
| GluN2 Subunit | EC50 (μM) | Assay Type | Cell Line |
| GluN2A | 0.74 ± 0.06 | Calcium Influx | HEK |
| GluN2B | 3.07 ± 0.28 | Calcium Influx | HEK |
| GluN2C | 0.47 ± 0.07 | Calcium Influx | HEK |
| GluN2D | 0.32 ± 0.04 | Calcium Influx | HEK |
Data sourced from multiple references.[1][2][5]
Table 2: Efficacy (Maximum Fold Potentiation) of this compound
| GluN2 Subunit | Maximum Fold Potentiation | Assay Type | Cell Line |
| GluN2A | 5.5 ± 0.3 | Calcium Influx | HEK |
| GluN2B | 8.4 ± 0.9 | Calcium Influx | HEK |
| GluN2C | 10.2 ± 0.9 | Calcium Influx | HEK |
| GluN2D | 7.9 ± 0.6 | Calcium Influx | HEK |
Data sourced from reference[5].
Signaling Pathway
This compound modulates the canonical NMDA receptor signaling pathway. The following diagram illustrates the sequence of events from agonist binding to downstream cellular effects, highlighting the point of intervention for this compound.
Caption: this compound signaling pathway.
Experimental Protocols
The mechanism of action of this compound has been elucidated through a variety of experimental techniques. Below are detailed methodologies for key experiments.
Calcium Influx Assays
This assay is used to measure the potentiation of NMDA receptor activity by this compound.
-
Cell Lines: Human Embryonic Kidney (HEK) cells stably expressing different combinations of NMDA receptor subunits (e.g., GluN1/GluN2A, GluN1/GluN2B, etc.) are commonly used.[5]
-
Reagents:
-
Fluo-4 AM or similar calcium-sensitive dye.
-
NMDA receptor agonists: Glutamate and Glycine.
-
This compound at various concentrations.
-
Assay buffer (e.g., Hank's Balanced Salt Solution with Ca2+ and Mg2+).
-
-
Procedure:
-
Cells are plated in 96-well or 384-well plates and grown to confluence.
-
The cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) for a specified time at 37°C.
-
After washing to remove excess dye, the cells are treated with a sub-maximal concentration of glutamate (e.g., EC20) and a saturating concentration of glycine.[5]
-
This compound is added at varying concentrations.
-
The fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data is analyzed to determine EC50 and maximal potentiation values.
-
Electrophysiology (Patch-Clamp)
Patch-clamp electrophysiology directly measures the ion current through the NMDA receptor channels.
-
Preparation: Whole-cell patch-clamp recordings are performed on HEK cells expressing NMDA receptors or on primary neurons.[6][7]
-
Solutions:
-
External Solution: Contains physiological concentrations of ions, including Na+, K+, Ca2+, and Cl-, buffered to pH 7.4.
-
Internal Solution (Pipette Solution): Contains a high concentration of K+ or Cs+ and is buffered to pH 7.2.
-
Agonists (glutamate and glycine) and this compound are applied via a rapid perfusion system.
-
-
Procedure:
-
A glass micropipette forms a high-resistance seal with the cell membrane.
-
The membrane patch is ruptured to gain electrical access to the cell interior (whole-cell configuration).
-
The cell is voltage-clamped at a holding potential (e.g., -60 mV).
-
NMDA receptors are activated by applying glutamate and glycine.
-
This compound is co-applied with the agonists to measure its effect on the current amplitude, activation, and deactivation kinetics.[5][6]
-
Experimental and Logical Workflows
The following diagrams illustrate the workflows for characterizing this compound.
Caption: Experimental workflow for this compound characterization.
Caption: Logical relationship of this compound's mechanism.
Conclusion
This compound is a valuable research tool for studying the function and pharmacology of NMDA receptors. Its well-defined mechanism of action as a positive allosteric modulator, coupled with its unique binding site on the transmembrane domain, provides a novel avenue for modulating NMDA receptor activity. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers working to understand the intricate roles of NMDA receptors in neuronal function and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GNE 9278 | NMDA Receptors | Tocris Bioscience [tocris.com]
- 3. Bi-directional allosteric pathway in NMDA receptor activation and modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The positive allosteric modulator of NMDA receptors, this compound, blocks the ethanol-induced decrease of excitability in developing retrosplenial cortex neurons from mice - PubMed [pubmed.ncbi.nlm.nih.gov]
GNE-9278 Binding Site on GluN1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-9278 is a novel positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Unlike many other NMDA receptor modulators that target the extracellular ligand-binding or amino-terminal domains, this compound exhibits a unique mechanism of action by binding to the transmembrane domain (TMD) of the obligatory GluN1 subunit. This technical guide provides a comprehensive overview of the binding site of this compound on GluN1, its mechanism of action, and the experimental methodologies used to characterize this interaction.
This compound Binding Site and Mechanism of Action
This compound binds to a novel allosteric site located on the extracellular surface of the transmembrane domain (TMD) of the GluN1 subunit.[1][2] This interaction potentiates NMDA receptor activity by increasing the peak current amplitude and slowing the deactivation kinetics of the receptor upon agonist washout.[3] The modulatory effect of this compound is state-dependent, showing a preference for the agonist-bound conformation of the receptor.
Site-directed mutagenesis studies have identified key residues within the pre-M1 helix and the M3 helix of the GluN1 subunit as critical for this compound's modulatory activity. Specifically, residues Threonine 550 (T550) and Aspartate 552 (D552) in the pre-M1 segment are believed to be structural determinants for this compound binding. Furthermore, mutation of a single residue near the "Lurcher" motif in the M3 helix can convert the positive allosteric modulation of this compound into a negative one.[1][2]
The binding of this compound to the GluN1 TMD induces long-range conformational changes that extend to the extracellular amino-terminal domain (ATD) of the GluN2 subunit. This "bottom-up" allostery stabilizes a more coupled state of the ATD, which is associated with enhanced receptor activation.[4] This allosteric communication pathway highlights the intricate interplay between different domains of the NMDA receptor in controlling its function.
Quantitative Data
The following tables summarize the quantitative data available for the interaction of this compound with NMDA receptors.
Table 1: Potentiation of NMDA Receptor Subtypes by this compound
| GluN2 Subtype | EC50 (µM) for Potentiation | Maximum Fold Potentiation | Cell Type | Assay | Reference |
| GluN2A | 0.74 | Not specified | HEK | Calcium Influx | [3] |
| GluN2B | 3.07 | Not specified | HEK | Calcium Influx | [3] |
| GluN2C | 0.47 | Not specified | HEK | Calcium Influx | [3] |
| GluN2D | 0.32 | ~7.9-fold (HEK), ~14.9-fold (Oocytes) | HEK, Xenopus Oocytes | Calcium Influx, Electrophysiology | [3][4] |
Table 2: Effects of this compound on NMDA Receptor Electrophysiological Properties
| Parameter | Effect of this compound | Concentration | Receptor Subtype | Notes | Reference |
| Peak Current Amplitude | Increased | 2, 5, 10 µM | Native (retrosplenial cortex) | Dose-dependent increase | [5][6] |
| Decay Time (Deactivation) | Increased (Slowed) | 2, 5, 10 µM | Native (retrosplenial cortex) | Dose-dependent increase | [5][6] |
| Total Charge Transfer | Increased | 2, 5, 10 µM | Native (retrosplenial cortex) | Dose-dependent increase | [5][6] |
Signaling Pathways and Experimental Workflows
NMDA Receptor Signaling Pathway Modulation by this compound
Caption: this compound binds to the GluN1 TMD, potentiating NMDA receptor channel opening.
Experimental Workflow for this compound Binding Site Characterization
Caption: Logical workflow for identifying and characterizing the this compound binding site.
Experimental Protocols
Calcium Influx Assay (FLIPR-based)
This protocol is used for high-throughput screening and characterization of NMDA receptor modulators.
a. Cell Culture and Plating:
-
Culture Human Embryonic Kidney (HEK293) cells stably co-expressing the human GluN1 and a specific GluN2 subunit (e.g., GluN2A, GluN2B, GluN2C, or GluN2D) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and appropriate selection antibiotics.
-
The day before the assay, plate the cells into 384-well black-walled, clear-bottom microplates at a density of 20,000-40,000 cells per well. Incubate overnight at 37°C in a 5% CO2 incubator.
b. Dye Loading:
-
Prepare a calcium-sensitive dye loading buffer (e.g., FLIPR Calcium 5 Assay Kit) according to the manufacturer's instructions. This typically involves dissolving the dye in an assay buffer containing Hank's Balanced Salt Solution (HBSS) and 20 mM HEPES.
-
Remove the cell culture medium from the plates and add 20 µL of the dye loading buffer to each well.
-
Incubate the plates for 60 minutes at 37°C.
c. Compound Addition and Signal Detection:
-
Prepare serial dilutions of this compound and control compounds in assay buffer.
-
Use a Fluorometric Imaging Plate Reader (FLIPR) to measure intracellular calcium concentration.
-
Establish a baseline fluorescence reading for approximately 10-20 seconds.
-
Add this compound or control compounds to the wells, followed by the addition of an EC20-EC50 concentration of glutamate and a saturating concentration of glycine.
-
Continuously record the fluorescence signal for 3-5 minutes.
d. Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
Calculate the EC50 for potentiation by fitting the concentration-response data to a four-parameter logistic equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a detailed characterization of the effects of this compound on the biophysical properties of the NMDA receptor.
a. Cell Preparation:
-
Plate HEK293 cells expressing the desired NMDA receptor subunits onto glass coverslips.
-
Transfect cells with the appropriate plasmids using a suitable transfection reagent (e.g., Lipofectamine). A plasmid encoding Green Fluorescent Protein (GFP) can be co-transfected to identify transfected cells.
-
Record from cells 24-48 hours after transfection.
b. Recording Setup:
-
Transfer a coverslip to a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution containing (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 1 CaCl2, and 0.01 EDTA, pH adjusted to 7.3 with NaOH.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, and 2 Mg-ATP, pH adjusted to 7.2 with CsOH.
c. Data Acquisition:
-
Establish a whole-cell recording configuration on a GFP-positive cell.
-
Clamp the cell at a holding potential of -60 mV.
-
Rapidly apply a solution containing a saturating concentration of glutamate (e.g., 1 mM) and glycine (e.g., 100 µM) to elicit an NMDA receptor-mediated current.
-
After obtaining a stable baseline response, co-apply this compound with the agonists.
-
Record changes in the peak current amplitude and the deactivation time course upon agonist removal.
d. Data Analysis:
-
Measure the peak current amplitude in the absence and presence of this compound to determine the fold potentiation.
-
Fit the deactivation phase of the current to a single or double exponential function to determine the deactivation time constants (τ).
Site-Directed Mutagenesis
This method is used to identify specific amino acid residues involved in this compound binding and modulation.
a. Primer Design:
-
Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the center.
-
The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.
b. Mutagenesis PCR:
-
Set up a PCR reaction containing:
-
50 ng of plasmid DNA (e.g., pcDNA3.1 containing the human GluN1 sequence)
-
125 ng of forward primer
-
125 ng of reverse primer
-
1 µL of dNTP mix (10 mM)
-
5 µL of 10x reaction buffer
-
1 µL of PfuUltra DNA polymerase (2.5 U/µL)
-
ddH2O to a final volume of 50 µL
-
-
Perform thermal cycling with the following parameters:
-
Initial denaturation: 95°C for 30 seconds
-
18 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 7 minutes
-
c. Digestion of Parental DNA:
-
Add 1 µL of DpnI restriction enzyme to the PCR product.
-
Incubate at 37°C for 1 hour to digest the methylated, non-mutated parental DNA template.
d. Transformation and Sequencing:
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
Plate on selective agar plates and incubate overnight.
-
Isolate plasmid DNA from individual colonies and verify the presence of the desired mutation by DNA sequencing.
e. Functional Characterization:
-
Express the mutant GluN1 subunit with the appropriate GluN2 subunit in HEK293 cells.
-
Characterize the effect of this compound on the mutant receptors using calcium influx assays and/or whole-cell patch-clamp electrophysiology as described above. A loss or significant change in potentiation indicates that the mutated residue is important for this compound's action.
References
- 1. ProtocolsQuickChange < Lab < TWiki [barricklab.org]
- 2. A novel NMDA receptor positive allosteric modulator that acts via the transmembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bi-directional allosteric pathway in NMDA receptor activation and modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The positive allosteric modulator of NMDA receptors, this compound, blocks the ethanol-induced decrease of excitability in developing retrosplenial cortex neurons from mice - PubMed [pubmed.ncbi.nlm.nih.gov]
GNE-9278: A Positive Allosteric Modulator of NMDA Receptors and its Impact on Synaptic Plasticity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
GNE-9278 is a potent, non-selective positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors. By binding to a unique site on the transmembrane domain of the GluN1 subunit, this compound enhances receptor function, leading to increased calcium influx and potentiation of synaptic transmission. This guide provides a comprehensive overview of the effects of this compound on synaptic plasticity, including its mechanism of action, quantitative effects on NMDA receptor subtypes, detailed experimental protocols for its characterization, and its influence on downstream signaling pathways.
Mechanism of Action
This compound acts as a positive allosteric modulator of NMDA receptors, which are critical for excitatory neurotransmission and synaptic plasticity.[1] Unlike agonists that directly activate the receptor, this compound binds to a distinct site on the extracellular surface of the transmembrane domains of the GluN1 and GluN2 subunits, enhancing the receptor's response to its endogenous agonists, glutamate and glycine.[2] This potentiation is achieved by increasing the peak amplitude of NMDA receptor currents, slowing the receptor's deactivation kinetics, and increasing the potency of both glutamate and glycine.[2]
The binding of this compound to the pre-M1 segment of the GluN1 subunit induces long-range conformational changes, a phenomenon described as "bottom-up" allostery. This stabilizes the coupled state of the GluN2 amino-terminal domain, leading to an increase in the receptor's open probability. This modulation of the NMDA receptor's gating properties results in a greater influx of Ca²⁺ upon activation, a key event in the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.
Quantitative Data on this compound's Effects
The potentiation of NMDA receptors by this compound has been quantified using various experimental paradigms, including calcium influx assays and electrophysiological recordings.
Table 1: Potentiation of NMDA Receptor Subtypes by this compound (Calcium Influx Assay)
| NMDA Receptor Subunit | EC₅₀ (µM) |
| GluN2A | 0.74 |
| GluN2B | 3.07 |
| GluN2C | 0.47 |
| GluN2D | 0.32 |
Data from calcium influx assays in HEK cell lines.[3]
Table 2: Dose-Dependent Potentiation of NMDA Excitatory Postsynaptic Currents (EPSCs) by this compound
| This compound Concentration (µM) | Fold Potentiation of EPSC Amplitude | Fold Potentiation of EPSC Decay Time | Fold Potentiation of EPSC Total Charge |
| 2 | - | - | - |
| 5 | ~1.2 | ~1.7 | ~1.4 |
| 10 | ~1.7 | ~2.0 | ~3.5 |
Data from patch-clamp recordings in layer V pyramidal neurons of the retrosplenial cortex of neonatal mice.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the effects of this compound on NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in acute brain slices.
3.1.1. Slice Preparation:
-
Anesthetize a postnatal day 6-8 mouse in accordance with institutional animal care and use committee protocols.
-
Perfuse transcardially with ice-cold, oxygenated (95% O₂/5% CO₂) slicing solution.
-
Rapidly dissect the brain and prepare 300 µm coronal slices containing the retrosplenial cortex using a vibratome in ice-cold slicing solution.
-
Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O₂/5% CO₂ at 32-34°C for 30 minutes, then maintain at room temperature.
3.1.2. Recording Solutions:
-
Slicing Solution (in mM): 210 sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 7 MgCl₂, 0.5 CaCl₂, 10 dextrose.
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 1 MgCl₂, 2 CaCl₂, 10 dextrose.
-
Intracellular Solution (in mM): 135 Cs-gluconate, 10 HEPES, 10 Na₂-phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP, 0.2 EGTA. Adjusted to pH 7.3 with CsOH.
3.1.3. Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Visualize layer V pyramidal neurons using an upright microscope with infrared differential interference contrast optics.
-
Establish a whole-cell patch-clamp recording with a borosilicate glass pipette (3-5 MΩ) filled with intracellular solution.
-
Voltage-clamp the neuron at +40 mV to relieve the Mg²⁺ block of NMDA receptors.
-
Isolate NMDA receptor-mediated EPSCs by adding CNQX (10 µM) and picrotoxin (100 µM) to the aCSF to block AMPA and GABAₐ receptors, respectively.
-
Evoke EPSCs using a bipolar stimulating electrode placed in layer II/III.
-
Record baseline EPSCs for at least 10 minutes.
-
Bath-apply this compound at desired concentrations (e.g., 2, 5, 10 µM) and record the potentiated EPSCs.
-
Wash out the drug to observe the reversal of the effect.
3.1.4. Data Analysis:
-
Measure the peak amplitude, decay time constant (τ), and total charge (integral of the EPSC) of the recorded currents.
-
Calculate the fold potentiation by dividing the average values in the presence of this compound by the average baseline values.
Calcium Influx Assay
This protocol describes a method to quantify the potentiation of NMDA receptor-mediated calcium influx by this compound in a recombinant cell line.
3.2.1. Cell Culture and Transfection:
-
Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Co-transfect cells with plasmids encoding the GluN1 subunit and the desired GluN2 subunit (A, B, C, or D) using a suitable transfection reagent.
-
Plate the transfected cells onto 96-well black-walled, clear-bottom plates coated with poly-D-lysine.
3.2.2. Assay Procedure:
-
Wash the cells with an assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Load the cells with a calcium indicator dye (e.g., Fluo-4 AM or Calbryte™ 520 AM) in assay buffer for 45-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Prepare a range of concentrations of this compound in assay buffer.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add the this compound solutions to the wells, followed by the addition of NMDA (e.g., 100 µM) and glycine (e.g., 30 µM) to stimulate the receptors.
-
Record the fluorescence intensity over time to measure the calcium influx.
3.2.3. Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the maximal response.
-
Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.
Signaling Pathways and Experimental Workflows
Signaling Pathway
The potentiation of NMDA receptor function by this compound leads to an enhanced influx of Ca²⁺ into the postsynaptic neuron. This increase in intracellular calcium acts as a second messenger, activating a cascade of downstream signaling pathways crucial for synaptic plasticity.
Caption: this compound signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for characterizing the effects of this compound on NMDA receptor function.
Caption: Experimental workflow for this compound.
Conclusion
This compound is a valuable pharmacological tool for studying the role of NMDA receptors in synaptic plasticity. Its ability to potentiate NMDA receptor function across different GluN2 subunits provides a means to investigate the consequences of enhanced NMDA receptor signaling in both physiological and pathological contexts. The detailed methodologies and quantitative data presented in this guide offer a foundation for researchers and drug development professionals to effectively utilize this compound in their studies of synaptic function and to explore its potential as a therapeutic agent for disorders associated with NMDA receptor hypofunction.
References
GNE-9278: A Technical Guide to its Selectivity Profile as a Positive Allosteric Modulator of NMDA Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-9278 is a potent and selective positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. This technical guide provides a comprehensive overview of the selectivity profile of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action. The information compiled herein is intended to support further research and drug development efforts centered on the modulation of NMDA receptor activity.
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a key player in excitatory neurotransmission in the central nervous system. Its dysfunction has been implicated in a variety of neurological and psychiatric disorders. This compound has emerged as a valuable research tool due to its unique mechanism of action and selectivity. It acts as a positive allosteric modulator, binding to a distinct site on the NMDA receptor to enhance its function in the presence of its endogenous agonists, glutamate and glycine. Specifically, this compound binds to the transmembrane domain (TMD) of the GluN1 subunit, a site that is distinct from the agonist binding sites and the ion channel pore.[1] This allosteric modulation results in an increased peak current and a slowing of the receptor's deactivation kinetics.[1]
Selectivity Profile of this compound
This compound exhibits a high degree of selectivity for NMDA receptors. The following sections and tables summarize the available quantitative data on its activity.
Potentiation of NMDA Receptor Subunits
This compound potentiates NMDA receptors containing different GluN2 subunits (GluN2A, GluN2B, GluN2C, and GluN2D). The potency of this potentiation, as measured by the half-maximal effective concentration (EC50), varies across the different subunits.
| NMDA Receptor Subunit | EC50 (µM) for Potentiation | Assay Type | Cell Line | Reference |
| GluN2A | 0.74 | Calcium Influx | HEK | [1] |
| GluN2B | 3.07 | Calcium Influx | HEK | [1] |
| GluN2C | 0.47 | Calcium Influx | HEK | [1] |
| GluN2D | 0.32 | Calcium Influx | HEK | [1] |
Selectivity against other Ionotropic Glutamate Receptors
| Receptor Family | Activity | Assay Type | Reference |
| AMPA Receptors | No significant potentiation | Not specified | |
| Kainate Receptors | Data not publicly available | - | - |
Broader Off-Target Selectivity
Based on extensive searches of publicly available literature, a comprehensive off-target screening profile for this compound against a broad panel of other neurotransmitter receptors, ion channels, and enzymes is not available. The primary focus of published research has been on its potent and selective modulation of the NMDA receptor.
Mechanism of Action and Signaling Pathway
This compound's mechanism of action involves binding to the transmembrane domain of the GluN1 subunit of the NMDA receptor. This binding event allosterically enhances the receptor's response to its agonists, glutamate and glycine. The potentiation manifests as an increase in the peak amplitude of the ion current passing through the channel and a prolongation of the channel's open time, as evidenced by slower deactivation kinetics.
Experimental Protocols
The following sections detail the methodologies employed in the characterization of this compound's selectivity profile.
Calcium Influx Assay
This assay is a high-throughput method used to measure the potentiation of NMDA receptor activity by this compound.
Objective: To determine the EC50 of this compound for the potentiation of NMDA receptor-mediated calcium influx.
Cell Lines: Human Embryonic Kidney (HEK) cells stably co-expressing the human GluN1 subunit with one of the four human GluN2 subunits (GluN2A, GluN2B, GluN2C, or GluN2D).
Materials:
-
HEK cell lines expressing NMDA receptor subtypes
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a ratiometric dye like Indo-1 AM)
-
This compound stock solution (in DMSO)
-
NMDA receptor agonists: Glutamate and Glycine
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Cell Plating: Seed the HEK cells into 96-well or 384-well black-walled, clear-bottom microplates and culture overnight to allow for cell adherence.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution in the dark at 37°C for a specified time (e.g., 60 minutes).
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the this compound solutions to the respective wells and incubate for a short period.
-
Agonist Stimulation and Data Acquisition: Place the plate in the fluorescence plate reader. Initiate kinetic reading to establish a baseline fluorescence. Add a solution containing a sub-maximal concentration of glutamate and a saturating concentration of glycine to all wells to activate the NMDA receptors.
-
Data Analysis: The increase in intracellular calcium is measured as a change in fluorescence intensity over time. The peak fluorescence response is determined for each concentration of this compound. The EC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion current flowing through the NMDA receptor channel and is used to characterize the modulatory effects of this compound in detail.
Objective: To measure the effect of this compound on the amplitude and kinetics of NMDA receptor-mediated currents.
Preparations:
-
Cells: HEK cells or Xenopus oocytes expressing specific NMDA receptor subunit combinations.
-
Recording Pipettes: Borosilicate glass capillaries pulled to a resistance of 2-5 MΩ when filled with internal solution.
-
Internal Solution (Pipette Solution): Typically contains (in mM): 140 CsCl, 10 HEPES, 10 EGTA, adjusted to pH 7.2 with CsOH.
-
External Solution (Bath Solution): Typically contains (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, adjusted to pH 7.4 with NaOH. MgCl2 is often omitted to prevent voltage-dependent block of the NMDA receptor.
-
Agonists and Modulators: Stock solutions of glutamate, glycine, and this compound.
Protocol:
-
Cell Preparation: Cells are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.
-
Whole-Cell Configuration: A recording pipette is brought into contact with a cell, and a high-resistance seal (GΩ seal) is formed. The cell membrane under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing for control of the cell's membrane potential and measurement of the total current across the cell membrane.
-
Current Recording: The cell is voltage-clamped at a holding potential of -60 mV.
-
Agonist Application: A rapid solution exchange system is used to apply a solution containing glutamate and glycine to the cell, evoking an inward current through the NMDA receptors.
-
Modulator Application: After a stable baseline current is established, the agonist solution containing a specific concentration of this compound is applied.
-
Data Acquisition and Analysis: The current responses in the absence and presence of this compound are recorded. The peak amplitude of the current and the deactivation time constant (the rate at which the current decays after the removal of the agonist) are measured and compared.
Conclusion
This compound is a highly selective positive allosteric modulator of NMDA receptors, demonstrating potentiation across all four GluN2 subunits with a notable lack of activity at AMPA receptors. Its well-defined mechanism of action, involving binding to the transmembrane domain of the GluN1 subunit, makes it an invaluable tool for studying the intricate functions of the NMDA receptor. While a comprehensive screening against a broad range of off-target proteins is not publicly available, the existing data strongly supports its high selectivity for the NMDA receptor. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of this compound and other NMDA receptor modulators.
References
GNE-9278: An In-depth Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of GNE-9278, a novel positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor. This document details its mechanism of action, quantitative effects on receptor function, and detailed protocols for key experimental procedures relevant to its study in neuroscience research.
Core Concepts: Mechanism of Action
This compound is a highly selective positive allosteric modulator of the NMDA receptor, acting at a unique binding site on the extracellular surface of the GluN1 subunit's transmembrane domain (TMD).[1] Unlike orthosteric agonists that bind to the glutamate or glycine sites, this compound enhances receptor function in an activity-dependent manner, meaning it potentiates channels that have already been activated by agonists.[1] Its binding to the TMD initiates a "bottom-up" allosteric signaling cascade, inducing conformational changes that propagate to the extracellular amino-terminal domain (ATD), ultimately stabilizing the receptor in a more active state. This modulation results in an increased peak current, enhanced agonist affinity, and slowed deactivation kinetics of the NMDA receptor.[1]
Quantitative Data on this compound Activity
The potentiation of NMDA receptor function by this compound has been quantified across various experimental platforms, primarily focusing on its effects on different GluN2 subunits. The following tables summarize the key quantitative data.
Table 1: Potentiation of NMDA Receptor Subtypes by this compound in HEK Cell Lines (Calcium Influx Assay)
| GluN2 Subtype | EC₅₀ (µM) | Maximum Fold Potentiation |
| GluN2A | 0.74 | 5.5 |
| GluN2B | 3.07 | 8.4 |
| GluN2C | 0.47 | 10.2 |
| GluN2D | 0.32 | 7.9 |
Data sourced from MedChemExpress product information, citing calcium influx assays in HEK cell lines.[1]
Table 2: Effect of this compound on NMDA Excitatory Postsynaptic Currents (EPSCs) in Mouse Retrosplenial Cortex Neurons
| This compound Concentration | Effect on NMDA EPSC Amplitude | Effect on NMDA EPSC Decay Time | Effect on NMDA EPSC Total Charge |
| 2 µmol L⁻¹ | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase |
| 5 µmol L⁻¹ | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase |
| 10 µmol L⁻¹ | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase |
This compound dose-dependently increased the amplitude, decay time, and total charge of NMDA excitatory postsynaptic currents.[2][3]
Signaling Pathways and Logical Relationships
The mechanism of this compound involves intricate allosteric signaling and modulation of the NMDA receptor's kinetic states. The following diagrams, rendered in DOT language, illustrate these processes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Whole-Cell Patch-Clamp Electrophysiology in Acute Mouse Brain Slices
This protocol is adapted from studies investigating synaptic currents in brain slices and is suitable for assessing the effect of this compound on NMDA receptor-mediated currents.
Objective: To measure NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in neurons from acute brain slices and assess the modulatory effects of this compound.
Materials:
-
Animals: Postnatal day 6-8 mice.
-
Slicing Solution (ACSF), ice-cold and oxygenated (95% O₂ / 5% CO₂):
-
125 mM NaCl
-
2.5 mM KCl
-
1.25 mM NaH₂PO₄
-
25 mM NaHCO₃
-
25 mM Glucose
-
1 mM MgCl₂
-
2 mM CaCl₂
-
-
Recording Solution (ACSF), oxygenated: Same as slicing solution.
-
Internal Pipette Solution:
-
140 mM K-gluconate
-
10 mM HEPES
-
1 mM EGTA
-
4 mM Na₂ATP
-
0.3 mM NaGTP
-
pH adjusted to 7.3 with KOH
-
Osmolarity adjusted to ~290 mOsm
-
-
Pharmacological Agents:
-
This compound (stock solution in DMSO, final concentrations 2, 5, 10 µM)
-
DL-AP5 (50 µM) to block NMDA receptors
-
CNQX (10 µM) to block AMPA/Kainate receptors
-
-
Equipment: Vibratome, patch-clamp amplifier, micromanipulators, perfusion system, microscope with DIC optics.
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the mouse in accordance with approved animal care protocols.
-
Rapidly remove the brain and place it in ice-cold, oxygenated slicing ACSF.
-
Cut 300 µm thick coronal or sagittal slices of the desired brain region (e.g., retrosplenial cortex) using a vibratome.
-
Transfer slices to a holding chamber with oxygenated ACSF at 32-34°C for 30 minutes, then maintain at room temperature.
-
-
Recording:
-
Transfer a slice to the recording chamber under the microscope and continuously perfuse with oxygenated recording ACSF.
-
Identify pyramidal neurons in the region of interest.
-
Establish a whole-cell patch-clamp configuration with a borosilicate glass pipette (3-5 MΩ resistance) filled with internal solution.
-
Hold the neuron at a membrane potential of -70 mV.
-
To isolate NMDA receptor currents, perfuse the slice with ACSF containing CNQX (10 µM) and 0 mM Mg²⁺ (or a low concentration like 0.1 mM) to relieve the voltage-dependent magnesium block.
-
Evoke synaptic responses using a bipolar stimulating electrode placed in a relevant afferent pathway.
-
Record baseline NMDA EPSCs for at least 5-10 minutes.
-
Apply this compound at the desired concentration via the perfusion system and record the potentiated EPSCs.
-
After recording the effect of this compound, apply DL-AP5 to confirm that the recorded currents are mediated by NMDA receptors.
-
-
Data Analysis:
-
Measure the peak amplitude, decay time constant (τ), and total charge transfer of the NMDA EPSCs before and after this compound application.
-
Normalize the data to the baseline recordings to quantify the potentiation.
-
Calcium Influx Assay in HEK293 Cells
This protocol describes a high-throughput method to assess the potentiation of NMDA receptor activity by this compound using a fluorescent calcium indicator in a plate reader format.
Objective: To measure the increase in intracellular calcium concentration following NMDA receptor activation and its potentiation by this compound.
Materials:
-
Cells: HEK293 cells stably or transiently expressing the desired NMDA receptor subunits (e.g., GluN1/GluN2A).
-
Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotics if applicable.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator: Fluo-4 AM or a similar calcium-sensitive dye.
-
Reagents:
-
This compound (serial dilutions)
-
NMDA and Glycine (co-agonists)
-
Ionomycin (positive control)
-
EGTA (negative control)
-
-
Equipment: Fluorescence microplate reader with automated liquid handling.
Procedure:
-
Cell Plating:
-
Seed HEK293 cells expressing the target NMDA receptor into black, clear-bottom 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 18-24 hours at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator (e.g., 2 µM Fluo-4 AM) in assay buffer.
-
Aspirate the culture medium from the cell plate and add the loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
Wash the cells gently with assay buffer to remove extracellular dye. Leave a final volume of buffer in each well.
-
-
Assay Performance:
-
Prepare a compound plate with serial dilutions of this compound and a separate agonist plate with a fixed concentration of NMDA and glycine (e.g., an EC₂₀ concentration to allow for potentiation).
-
Place the cell plate and compound plate into the fluorescence microplate reader.
-
Measure baseline fluorescence for 10-20 seconds.
-
Add this compound from the compound plate to the cell plate and incubate for a predetermined time (e.g., 5-15 minutes).
-
Add the NMDA/glycine solution from the agonist plate to initiate receptor activation and calcium influx.
-
Immediately begin recording the fluorescence signal over time (e.g., for 2-3 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) or the ratio of fluorescence to baseline (F/F₀).
-
Determine the peak response for each concentration of this compound.
-
Plot the dose-response curve and calculate the EC₅₀ value for this compound potentiation.
-
This guide provides a foundational understanding of this compound for its application in neuroscience research. For further details on specific experimental conditions and data interpretation, consulting the primary research literature is recommended.
References
GNE-9278: A Positive Allosteric Modulator of NMDA Receptors - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-9278 is a novel small molecule that acts as a positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors.[1][2][3] Unlike conventional agonists that directly activate the receptor, this compound binds to a distinct allosteric site, enhancing the receptor's response to its endogenous ligands, glutamate and glycine. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound exerts its potentiating effect on NMDA receptors through a unique mechanism. It binds to a novel site on the extracellular surface of the transmembrane domains (TMD) of the GluN1 and GluN2A subunits.[1] This binding is state-dependent, showing a preference for the agonist-bound state of the receptor.[2] The interaction of this compound with this site leads to several functional consequences:
-
Increased Peak Current: this compound enhances the peak amplitude of NMDA receptor-mediated currents.[3]
-
Slower Deactivation: It significantly reduces the deactivation rate of the receptor following the removal of glutamate.[2]
-
Increased Agonist Potency: this compound increases the potency of both glutamate and glycine.[2]
Importantly, this compound is a non-selective PAM, potentiating NMDA receptors containing GluN2A, GluN2B, GluN2C, and GluN2D subunits.[1][2] It does not exhibit activity at AMPA receptors, highlighting its selectivity for the NMDA receptor subtype.[1]
A proposed signaling pathway for the action of this compound on NMDA receptors is depicted below.
Caption: this compound signaling pathway.
Quantitative Data
The positive allosteric modulatory effects of this compound have been quantified across different NMDA receptor subunit compositions using various in vitro assays. The following tables summarize the key pharmacological data.
Table 1: Potency (EC₅₀) of this compound on different NMDA Receptor Subunits
| GluN2 Subunit | Assay Type | Cell Line | EC₅₀ (µM) | Reference |
| GluN2A | Calcium Influx | HEK | 0.74 | [2] |
| GluN2B | Calcium Influx | HEK | 3.07 | [2] |
| GluN2C | Calcium Influx | HEK | 0.47 | [2] |
| GluN2D | Calcium Influx | HEK | 0.32 | [2] |
Table 2: Efficacy of this compound on NMDA Receptor Subunits
| GluN2 Subunit | Assay Type | Cell Line | Parameter | Value | Reference |
| GluN2A | Electrophysiology (Xenopus oocytes) | Xenopus oocytes | Amplitude Fold Potentiation (at 10 µM) | ~3.5 | [1] |
| GluN2B | Electrophysiology (Xenopus oocytes) | Xenopus oocytes | Amplitude Fold Potentiation (at 10 µM) | ~7 | [1] |
| GluN2C | Electrophysiology (Xenopus oocytes) | Xenopus oocytes | Amplitude Fold Potentiation (at 10 µM) | ~7 | [1] |
| GluN2D | Electrophysiology (Xenopus oocytes) | Xenopus oocytes | Amplitude Fold Potentiation (at 10 µM) | ~13 | [1] |
| GluN2A | Electrophysiology (Xenopus oocytes) | Xenopus oocytes | Increase in Deactivation Time Constant | 4.8-fold | [1] |
Experimental Protocols
The characterization of this compound relies on two primary experimental techniques: whole-cell patch-clamp electrophysiology and calcium influx assays. The following are detailed methodologies for these key experiments.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to directly measure the ion currents flowing through NMDA receptors in response to agonist and modulator application.
Cell Culture and Transfection:
-
Maintain Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.
-
For transient transfection, plate cells onto glass coverslips.
-
Transfect cells with plasmids encoding the desired GluN1 and GluN2 subunits using a suitable transfection reagent (e.g., Lipofectamine). A fluorescent protein marker (e.g., GFP) can be co-transfected to identify successfully transfected cells.
-
Record from cells 24-48 hours post-transfection.
Electrophysiological Recording:
-
External Solution (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 0.01 EDTA, 1.8 CaCl₂, and 0.05 glycine (pH 7.3, adjusted with NaOH).
-
Internal Solution (in mM): 135 CsF, 10 BAPTA, 10 HEPES, and 1 MgCl₂ (pH 7.2, adjusted with CsOH).
-
Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell recording configuration on a transfected cell identified by fluorescence microscopy.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply agonists (glutamate and glycine) and this compound using a rapid solution exchange system.
-
Record currents using an appropriate amplifier and data acquisition software.
Caption: Whole-cell patch clamp workflow.
Calcium Influx Assay
This high-throughput assay measures the influx of calcium through NMDA receptors upon activation, which is a functional readout of receptor activity.
Cell Culture and Plating:
-
Use HEK293 cells stably or transiently expressing the desired NMDA receptor subunits.
-
Plate the cells in 96- or 384-well black-walled, clear-bottom microplates.
Assay Protocol:
-
Loading Buffer: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate the plate at 37°C for 1 hour to allow for dye loading.
-
Wash the cells with the assay buffer to remove excess dye.
-
Compound and Agonist Addition:
-
Prepare serial dilutions of this compound.
-
Prepare a solution of glutamate and glycine at their EC₂₀ concentrations.
-
-
Use a fluorescent plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.
-
Add this compound to the wells and incubate for a short period.
-
Add the glutamate/glycine solution to stimulate the NMDA receptors.
-
Measure the change in fluorescence over time.
Caption: Calcium influx assay workflow.
Conclusion
This compound represents a valuable research tool for investigating the physiological and pathophysiological roles of NMDA receptors. Its character as a non-selective positive allosteric modulator with a well-defined mechanism of action makes it a subject of interest for potential therapeutic applications in conditions associated with NMDA receptor hypofunction. The detailed protocols provided in this guide are intended to facilitate further research into the properties and potential applications of this compound.
References
GNE-9278: A Positive Allosteric Modulator of NMDA Receptors with Potential in Neurological Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
GNE-9278 is a novel small molecule that acts as a potent and selective positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors.[1][2] Unlike direct agonists or antagonists, this compound fine-tunes the activity of NMDA receptors in the presence of their endogenous ligands, glutamate and glycine.[2][3] This mechanism of action presents a promising therapeutic avenue for a range of neurological disorders where NMDA receptor hypofunction is implicated, including schizophrenia, age-related cognitive decline, and potentially certain neurodegenerative conditions.[4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and a discussion of its potential therapeutic role in neurological disorders.
Mechanism of Action
This compound exerts its effects by binding to a unique site on the transmembrane domain (TMD) of the GluN1 subunit of the NMDA receptor.[2][3] This allosteric binding potentiates receptor function by increasing the peak current amplitude and slowing the deactivation kinetics upon agonist binding.[2][3] This leads to an overall enhancement of NMDA receptor-mediated synaptic transmission.
The potentiation by this compound is state-dependent, showing a preference for the agonist-bound conformation of the receptor.[5] Interestingly, research suggests that this compound's binding to the TMD can induce long-range conformational changes, affecting the dynamics of the extracellular amino-terminal domain.[3] This "bottom-up" allostery highlights a sophisticated mechanism for modulating receptor function.[3]
Signaling Pathway of this compound-Mediated NMDA Receptor Modulation
The following diagram illustrates the signaling pathway of NMDA receptor activation and the modulatory role of this compound.
Quantitative Data
This compound demonstrates potentiation of NMDA receptors containing different GluN2 subunits. The following table summarizes the half-maximal effective concentrations (EC₅₀) for this compound in potentiating calcium influx in HEK cell lines expressing various NMDA receptor subtypes.
| GluN2 Subunit | EC₅₀ (µM) |
| GluN2A | 0.74[2] |
| GluN2B | 3.07[2] |
| GluN2C | 0.47[2] |
| GluN2D | 0.32[2] |
In a study investigating the effects of this compound on ethanol-induced inhibition of NMDA excitatory postsynaptic currents (EPSCs), the following quantitative effects were observed at a concentration of 5 µmol L⁻¹.
| Parameter | Effect of this compound (5 µmol L⁻¹) |
| NMDA EPSC Amplitude | Dose-dependently increased |
| NMDA EPSC Decay Time | Dose-dependently increased |
| NMDA EPSC Total Charge | Dose-dependently increased |
Experimental Protocols
Calcium Influx Assay
This protocol is a representative method for assessing the potentiation of NMDA receptors by this compound using a calcium-sensitive dye in a high-throughput format.
Objective: To quantify the potentiation of NMDA receptor-mediated calcium influx by this compound.
Materials:
-
HEK293 cells stably expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A).
-
Cell culture medium and supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 1.8 mM CaCl₂, 1 mM probenecid, pH 7.4).
-
Calcium-sensitive dye (e.g., Fluo-4 AM or Cal-520 AM).
-
This compound stock solution in DMSO.
-
NMDA receptor agonists (glutamate and glycine).
-
384-well black-walled, clear-bottom assay plates.
-
Fluorescent plate reader with automated liquid handling (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed HEK293 cells expressing the NMDA receptor of interest into 384-well plates at an appropriate density and culture overnight.
-
Dye Loading: Remove culture medium and add assay buffer containing the calcium-sensitive dye. Incubate for 1-2 hours at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of NMDA receptor agonists (e.g., an EC₂₀ concentration of glutamate and a saturating concentration of glycine).
-
Assay: a. Wash the cells with assay buffer to remove extracellular dye. b. Acquire a baseline fluorescence reading. c. Add the this compound solution to the wells and incubate for a specified period. d. Add the agonist solution to stimulate the NMDA receptors. e. Record the change in fluorescence over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium. Calculate the potentiation by this compound relative to the agonist-only control. Determine the EC₅₀ value by fitting the concentration-response data to a sigmoidal curve.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines a method to measure the direct effects of this compound on NMDA receptor currents in individual cells.
Objective: To characterize the effect of this compound on the amplitude and kinetics of NMDA receptor-mediated currents.
Materials:
-
Cells expressing NMDA receptors (e.g., cultured neurons or transfected HEK cells).
-
External solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, and HEPES, pH 7.4).
-
Internal solution for the patch pipette (e.g., containing K-gluconate, KCl, MgCl₂, EGTA, ATP, and GTP, pH 7.2).
-
This compound and NMDA receptor agonists.
-
Patch-clamp amplifier and data acquisition system.
-
Microscope and micromanipulators.
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for recording.
-
Recording Setup: Place a coverslip in the recording chamber and perfuse with external solution.
-
Patching: Under microscopic guidance, form a high-resistance seal (gigaohm) between the patch pipette and the cell membrane.
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Current Recording: Clamp the cell at a holding potential (e.g., -70 mV).
-
Drug Application: Apply NMDA receptor agonists to elicit a baseline current. Then, co-apply the agonists with this compound to measure the potentiated current.
-
Data Analysis: Measure the peak amplitude, decay time constant, and total charge transfer of the NMDA receptor currents in the absence and presence of this compound.
Experimental Workflow for Patch-Clamp Electrophysiology
The following diagram illustrates the typical workflow for a whole-cell patch-clamp experiment to evaluate this compound.
Role in Neurological Disorders
The ability of this compound to enhance NMDA receptor function makes it a compelling candidate for treating neurological disorders characterized by NMDA receptor hypofunction.
-
Schizophrenia: NMDA receptor dysfunction is a key hypothesis in the pathophysiology of schizophrenia, particularly the negative and cognitive symptoms. By potentiating NMDA receptor signaling, this compound could potentially alleviate these debilitating aspects of the disorder.
-
Cognitive Deficits: Age-related cognitive decline and cognitive impairments in neurodegenerative diseases like Alzheimer's disease are associated with altered synaptic plasticity.[4] As NMDA receptors are crucial for long-term potentiation (LTP), a cellular correlate of learning and memory, enhancing their function with this compound could offer a pro-cognitive benefit.
-
Neurodevelopmental Disorders: Certain neurodevelopmental disorders are linked to mutations in genes encoding NMDA receptor subunits that lead to a loss of function. Positive allosteric modulators like this compound could potentially rescue the function of these mutated receptors.[6]
-
Ethanol-Induced Neurodegeneration: Preclinical studies have shown that this compound can counteract the inhibitory effects of ethanol on NMDA receptor function and ameliorate ethanol-induced suppression of neuronal firing. This suggests a potential role in mitigating the neurotoxic effects of alcohol, particularly during development.
It is important to note that the therapeutic application of NMDA receptor modulators requires a careful balance. Over-activation of NMDA receptors can lead to excitotoxicity and neuronal death, a process implicated in ischemic stroke and traumatic brain injury. The PAM mechanism of this compound, which enhances endogenous signaling rather than causing direct activation, may offer a wider therapeutic window compared to direct agonists.
Conclusion
This compound is a valuable research tool and a promising therapeutic lead for neurological disorders. Its well-defined mechanism of action as a positive allosteric modulator of NMDA receptors, coupled with its potent and selective activity, provides a strong rationale for its further investigation. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this compound in addressing the unmet needs of patients with debilitating neurological conditions. Further preclinical studies in relevant animal models are warranted to establish its in vivo efficacy and safety profile.
References
- 1. NMDA receptors in neurodegenerative diseases: mechanisms and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bi-directional allosteric pathway in NMDA receptor activation and modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive allosteric modulation of NMDA receptors: mechanisms, physiological impact and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel NMDA receptor positive allosteric modulator that acts via the transmembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Positive allosteric modulators that target NMDA receptors rectify loss-of-function GRIN variants associated with neurological and neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
GNE-9278: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of GNE-9278, a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. The information is intended for researchers and professionals involved in neuroscience drug discovery and development.
Chemical Structure and Properties
This compound, with the chemical name 4-Cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1][2][3]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide, is a small molecule compound with a molecular weight of 429.54 g/mol and the chemical formula C₂₁H₂₇N₅O₃S.[1][4] Its structure is characterized by a central triazolopyrimidine core linked to a cyclohexylbenzenesulfonamide moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 429.54 | [1][4] |
| Formula | C₂₁H₂₇N₅O₃S | [1][4] |
| CAS Number | 901230-11-3 | [1] |
| Purity | ≥98% | [1][4] |
| Solubility | Soluble to 100 mM in DMSO | [1] |
| Storage | Store at +4°C | [1] |
Mechanism of Action
This compound is a positive allosteric modulator (PAM) of NMDA receptors.[1][4] Unlike agonists that directly activate the receptor, this compound binds to a distinct site on the receptor to enhance its function. Specifically, it binds within the transmembrane domain (TMD) of the GluN1 subunit, a unique binding site for a PAM.[2][5][6] This interaction potentiates NMDA receptors containing GluN2A, GluN2B, GluN2C, and GluN2D subunits.[1][4]
The binding of this compound to the NMDA receptor leads to several functional consequences:
-
Increased Peak Current: It enhances the peak current amplitude in response to agonist binding.[2]
-
Slowed Deactivation: It slows the deactivation of the receptor, prolonging the ionic current.[1][4]
-
Enhanced Agonist Potency: this compound increases the potency of the endogenous agonists glutamate and glycine.[1][4]
This compound displays a preference for agonist-bound NMDA receptors, meaning it has a greater effect when the receptor is already activated.[1][4]
Biological Activity and Potency
The potentiation of NMDA receptor function by this compound has been quantified using calcium influx assays in HEK cell lines expressing different NMDA receptor subunits. The half-maximal effective concentrations (EC₅₀) for potentiation are summarized in the table below.
Table 2: Potency of this compound on Different NMDA Receptor Subunits
| Subunit Composition | EC₅₀ (μM) | Source |
| GluN2A | 0.74 | [1][4] |
| GluN2B | 3.07 | [1][4] |
| GluN2C | 0.47 | [1][4] |
| GluN2D | 0.32 | [1][4] |
These values were determined in a Ca²⁺ influx assay.[1][4]
Experimental Protocols
Calcium Influx Assay
The potency of this compound on different NMDA receptor subunits is commonly determined using a calcium influx assay in HEK293 cells stably expressing the respective subunits. A general protocol for such an assay is outlined below.
Experimental Workflow: Calcium Influx Assay
References
- 1. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bi-directional allosteric pathway in NMDA receptor activation and modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for GNE-9278 Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-9278 is a potent and selective positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It acts on the GluN1 subunit's transmembrane domain, leading to an increase in peak current and agonist affinity.[1][2] This potentiation of NMDA receptor activity makes this compound a valuable tool for studying the physiological and pathological roles of NMDA receptors and a potential therapeutic agent for conditions associated with NMDA receptor hypofunction. Patch-clamp electrophysiology is the gold-standard technique for characterizing the effects of compounds like this compound on ion channel function with high fidelity.[3] These application notes provide detailed protocols for investigating the effects of this compound on NMDA receptors using whole-cell patch-clamp techniques in both recombinant expression systems and primary neurons.
Mechanism of Action
This compound enhances the function of NMDA receptors containing various GluN2 subunits (GluN2A, 2B, 2C, and 2D).[2][4][5] Its mechanism of action involves slowing the deactivation kinetics of the receptor and increasing the potency of the co-agonists glutamate and glycine.[2][4][5][6] This results in an overall increase in charge transfer through the ion channel during synaptic events.
Data Presentation
Quantitative Effects of this compound on NMDA Receptor Function
| Parameter | Cell Type | Subunit Composition | Value | Reference |
| EC50 (Ca2+ influx assay) | HEK cells | GluN1/GluN2A | 0.74 µM | [2][5] |
| HEK cells | GluN1/GluN2B | 3.07 µM | [2][5] | |
| HEK cells | GluN1/GluN2C | 0.47 µM | [2][5] | |
| HEK cells | GluN1/GluN2D | 0.32 µM | [2][5] | |
| EC50 (Electrophysiology) | Xenopus oocytes | GluN1/GluN2A | 3.2 µM | [4] |
| Xenopus oocytes | GluN1/GluN2B | 15.7 µM | [4] | |
| Xenopus oocytes | GluN1/GluN2C | 6.6 µM | [4] | |
| Xenopus oocytes | GluN1/GluN2D | 6.7 µM | [4] | |
| Fold Potentiation (Amplitude) | Xenopus oocytes | GluN1/GluN2A | ~3.5-fold (at 10 µM) | [4] |
| Xenopus oocytes | GluN1/GluN2B | ~7-fold (at 10 µM) | [4] | |
| Xenopus oocytes | GluN1/GluN2C | ~7-fold (at 10 µM) | [4] | |
| Xenopus oocytes | GluN1/GluN2D | ~13-fold (at 10 µM) | [4] | |
| Increase in NMDA EPSC Amplitude | Mouse Retrosplenial Cortex Neurons | Mixed | 1.2-fold (at 5 µM), 1.7-fold (at 10 µM) | [4] |
| Increase in NMDA EPSC Decay Time | Mouse Retrosplenial Cortex Neurons | Mixed | 1.7-fold (at 5 µM), 2-fold (at 10 µM) | [4] |
| Increase in NMDA EPSC Total Charge | Mouse Retrosplenial Cortex Neurons | Mixed | 1.4-fold (at 5 µM), 3.5-fold (at 10 µM) | [4] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recordings in HEK293 Cells
This protocol is designed for studying this compound effects on specific NMDA receptor subtypes heterologously expressed in HEK293 cells.
1. Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Transiently transfect cells with plasmids encoding the desired GluN1 and GluN2 subunits, along with a marker gene such as eGFP.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 100 µM glycine, and 10 µM EDTA. Adjust pH to 7.2 with NaOH.[1]
-
Internal (Pipette) Solution (in mM): 130 CsCl, 10 BAPTA, 10 HEPES. Adjust pH to 7.2 with CsOH.[1]
-
Agonist Solution: External solution supplemented with 1 mM glutamate.
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the recording solution should be kept below 0.1%.
3. Electrophysiological Recording:
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.
-
Obtain a whole-cell patch-clamp configuration on a transfected cell identified by eGFP fluorescence.
-
Clamp the cell at a holding potential of -60 mV to -70 mV.
-
Apply the agonist solution using a rapid perfusion system to evoke NMDA receptor-mediated currents.
-
To assess the effect of this compound, co-apply the desired concentration of this compound with the agonist solution.
-
Record and analyze the peak amplitude, decay kinetics, and total charge transfer of the evoked currents in the absence and presence of this compound.
Protocol 2: Whole-Cell Voltage-Clamp and Current-Clamp Recordings in Primary Neurons
This protocol is suitable for investigating the effects of this compound on native NMDA receptors in cultured neurons or acute brain slices.
1. Primary Neuron Culture or Acute Slice Preparation:
-
For cultured neurons, dissect and culture neurons from the desired brain region (e.g., cortex or hippocampus) of embryonic or neonatal rodents.
-
For acute slices, prepare 250-300 µm thick brain slices from young rodents using a vibratome.
2. Solutions:
-
Artificial Cerebrospinal Fluid (aCSF) for slices (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 glucose, 2 CaCl2, 1 MgCl2, bubbled with 95% O2 / 5% CO2.
-
External Solution for cultured neurons (in mM): 150 NaCl, 2.5 KCl, 2 CaCl2, 10 HEPES, 0.1 EDTA, and 0.1 glycine. Adjust pH to 7.2.
-
Internal (Pipette) Solution (for voltage-clamp, in mM): 127 Cs-Methanesulfonate, 10 NaCl, 5 EGTA, 10 HEPES, 6 QX314, 4 ATP-Mg, and 0.3 GTP. Adjust pH to 7.25 with CsOH.
-
Internal (Pipette) Solution (for current-clamp, in mM): 130 K-Gluconate, 5 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine. Adjust pH to 7.3 with KOH.
3. Electrophysiological Recording:
-
Voltage-Clamp:
-
Obtain a whole-cell recording from a neuron of interest.
-
Hold the cell at -70 mV to record excitatory postsynaptic currents (EPSCs). To isolate NMDA receptor-mediated EPSCs, AMPA receptors can be blocked with an antagonist like CNQX.
-
Evoke synaptic currents using a stimulating electrode placed near the recorded neuron.
-
Bath apply this compound at the desired concentration and record the changes in the amplitude and kinetics of the NMDA EPSCs.
-
-
Current-Clamp:
-
Record the resting membrane potential and evoke action potentials by injecting depolarizing current steps.
-
To study synaptically-evoked action potentials, use a stimulating electrode.
-
Apply this compound and assess its effect on neuronal excitability, such as changes in the number of evoked action potentials and the amplitude of excitatory postsynaptic potentials (EPSPs).[7]
-
Visualizations
Caption: Experimental workflow for this compound patch-clamp electrophysiology.
Caption: this compound modulation of NMDA receptor signaling.
References
- 1. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]
- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 4. Making sure you're not a bot! [nanion.de]
- 5. Video: One-channel Cell-attached Patch-clamp Recording [jove.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GNE-9278 in Primary Neuron Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-9278 is a potent and selective positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors.[1][2] It acts on the transmembrane domain of the GluN1 subunit, enhancing receptor function in the presence of the agonists glutamate and glycine.[1][2] this compound potentiates all four GluN2 subunits (GluN2A, GluN2B, GluN2C, and GluN2D), making it a valuable tool for studying NMDA receptor physiology and for investigating potential therapeutic strategies in conditions associated with NMDA receptor hypofunction.[1] These application notes provide detailed protocols for the use of this compound in primary neuron cultures, including quantitative data, experimental procedures, and visualizations of the relevant signaling pathways and workflows.
Mechanism of Action
This compound enhances NMDA receptor activity by increasing the peak current amplitude and slowing the deactivation of the receptor upon agonist binding.[3] This leads to an overall increase in charge transfer through the ion channel. Its positive allosteric modulatory effects are observed across all major GluN2 subunits, although with varying potencies.
Data Presentation
The following tables summarize the quantitative data for this compound's efficacy on different NMDA receptor subunits and its observed effects in neuronal preparations.
Table 1: this compound EC50 Values for Potentiation of Human NMDA Receptor Subtypes (in HEK cells)
| GluN2 Subunit | EC50 (µM) |
| GluN2A | 0.74 |
| GluN2B | 3.07 |
| GluN2C | 0.47 |
| GluN2D | 0.32 |
Data obtained from calcium influx assays in HEK cell lines.[1]
Table 2: Effective Concentrations of this compound in Primary Neuronal Preparations
| Neuronal Preparation | Concentration (µM) | Observed Effect | Reference |
| Primary Rat Neocortical Neurons | 10 | Weakened desensitization of NMDA receptors. | [4] |
| Acute Mouse Retrosplenial Cortical Slices | 5 | Ameliorated ethanol-induced inhibition of NMDA excitatory postsynaptic currents (EPSCs) and action potential firing. | [5][6] |
| Acute Mouse Retrosplenial Cortical Slices | 10 | Dose-dependently increased the amplitude, decay time, and total charge of NMDA EPSCs. | [5][6][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This compound is soluble in dimethyl sulfoxide (DMSO).[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27)
Procedure:
-
Stock Solution Preparation (100 mM):
-
Prepare a 100 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO. For example, to prepare 1 ml of a 100 mM stock solution of this compound (Molecular Weight: 429.54 g/mol ), dissolve 42.95 mg of the compound in 1 ml of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes (e.g., 10 µl) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a fresh aliquot of the this compound stock solution.
-
Prepare working solutions by diluting the stock solution in pre-warmed neuronal culture medium to the desired final concentration (e.g., 5 µM or 10 µM).
-
Important: The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
Protocol 2: Treatment of Primary Neuron Cultures with this compound
This protocol provides a general guideline for treating primary cortical or hippocampal neurons. The optimal incubation time and concentration may need to be determined empirically for specific experimental paradigms.
Materials:
-
Primary neuron cultures (e.g., cortical or hippocampal neurons, DIV 7-14)
-
This compound working solution
-
Vehicle control (culture medium with the same final DMSO concentration)
-
37°C, 5% CO2 incubator
Procedure:
-
Culture Preparation:
-
Culture primary neurons on appropriate culture vessels (e.g., multi-well plates, coverslips) pre-coated with poly-D-lysine or other suitable substrates.
-
Allow neurons to mature for at least 7 days in vitro (DIV) before treatment.
-
-
Treatment:
-
For acute treatments (e.g., electrophysiology), this compound can be applied directly to the recording chamber.
-
For longer-term treatments (e.g., viability assays, signaling studies), carefully remove half of the culture medium from each well and replace it with an equal volume of the this compound working solution or vehicle control.
-
Incubate the cultures for the desired duration (e.g., 1, 6, 12, or 24 hours) at 37°C in a 5% CO2 incubator.
-
-
Washout (Optional):
-
To remove this compound, gently aspirate the treatment medium.
-
Wash the neurons twice with pre-warmed sterile phosphate-buffered saline (PBS).
-
Replace the PBS with fresh, pre-warmed neuronal culture medium.
-
Return the cultures to the incubator for the desired post-washout period.
-
Protocol 3: Assessment of Neuronal Viability after this compound Treatment
Prolonged or excessive potentiation of NMDA receptors can lead to excitotoxicity. It is therefore recommended to assess neuronal viability after this compound treatment, especially for longer incubation times or higher concentrations.
Methods:
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium, indicating loss of membrane integrity.
-
MTT/XTT Assay: Colorimetric assays that measure the metabolic activity of viable cells.
-
Live/Dead Staining: Utilizes fluorescent dyes (e.g., Calcein-AM and Ethidium Homodimer-1) to distinguish between live and dead cells.
General Procedure (using a commercial kit):
-
Treat primary neurons with this compound as described in Protocol 2.
-
At the end of the incubation period, collect the culture supernatant (for LDH assay) or proceed with the addition of the assay reagent to the wells (for MTT/XTT or Live/Dead staining).
-
Follow the manufacturer's instructions for the chosen viability assay kit.
-
Quantify the results using a plate reader or fluorescence microscope.
Protocol 4: Analysis of NMDA Receptor Downstream Signaling
This compound-mediated potentiation of NMDA receptors will lead to increased intracellular Ca2+ and activation of downstream signaling cascades. Western blotting or immunocytochemistry can be used to assess the phosphorylation status of key signaling proteins.
Key Signaling Proteins:
-
CaMKII (Calcium/calmodulin-dependent protein kinase II): A key mediator of synaptic plasticity.
-
ERK (Extracellular signal-regulated kinase): Involved in cell survival and differentiation.
-
CREB (cAMP response element-binding protein): A transcription factor involved in learning and memory.
Immunocytochemistry Procedure:
-
Culture primary neurons on glass coverslips and treat with this compound for the desired time.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour.
-
Incubate with primary antibodies against the phosphorylated and total forms of the signaling proteins of interest (e.g., anti-phospho-CaMKII, anti-CaMKII) overnight at 4°C.
-
Wash with PBS and incubate with appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Counterstain nuclei with DAPI and mount the coverslips on microscope slides.
-
Visualize and quantify the fluorescence intensity using a fluorescence microscope.
Mandatory Visualization
References
- 1. jneurosci.org [jneurosci.org]
- 2. A novel NMDA receptor positive allosteric modulator that acts via the transmembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bit.bio [bit.bio]
- 5. Positive Allosteric Modulation as a Potential Therapeutic Strategy in Anti-NMDA Receptor Encephalitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunocytochemistry protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
Application Notes: GNE-9278 for In Vitro NMDAR Potentiation
Introduction
GNE-9278 is a potent and selective positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors.[1] It acts on the transmembrane domain (TMD) of the GluN1 subunit, a site distinct from the agonist binding sites for glutamate and glycine.[1][2] This mechanism allows this compound to enhance receptor function only when the receptor is activated by its endogenous agonists.[1] Its primary effects are to increase the peak current amplitude and slow the deactivation of the receptor, thereby potentiating NMDA receptor-mediated signaling.[1][3] this compound potentiates NMDA receptors containing any of the four GluN2 subunits (GluN2A, 2B, 2C, and 2D), making it a valuable tool for studying NMDA receptor function in various in vitro systems.[1]
Data Presentation: Efficacy and Potency of this compound
The following tables summarize the effective concentrations of this compound from key in vitro experiments.
Table 1: Potentiation of NMDA Receptors in Calcium Influx Assays
This table presents the half-maximal effective concentrations (EC₅₀) of this compound for potentiating NMDA receptors with different GluN2 subunits, as measured by calcium influx in HEK cell lines.
| GluN2 Subunit | Cell Line | EC₅₀ (μM) | Maximum Fold Potentiation | Reference |
| GluN2A | HEK | 0.74 | 5.5 ± 0.3 | [1] |
| GluN2B | HEK | 3.07 | 8.4 ± 0.9 | [1] |
| GluN2C | HEK | 0.47 | 10.2 ± 0.9 | [1] |
| GluN2D | HEK | 0.32 | 7.9 ± 0.6 | [1] |
Table 2: Effective Concentrations in Electrophysiology Studies
This table details the concentrations of this compound used in electrophysiological recordings to study its effects on NMDA receptor-mediated currents.
| Concentration | Preparation | Experiment Type | Observed Effect | Reference |
| 50 μM | Not Specified | Electrophysiology | Slowed deactivation with multiple agonists (D-Glu, L-Glu, L-CCG-IV) and enhanced potency of Glu and Gly. | [1] |
| 30 μM | Not Specified | smFRET | Stabilized the coupled state of the GluN2D amino-terminal domain. | [3] |
| 5 μM | Mouse Retrosplenial Cortex Slices | Patch-Clamp | Significantly reduced ethanol-induced inhibition of NMDA EPSC amplitude, decay time, and total charge. | [4] |
| 10 μM | Mouse Retrosplenial Cortex Slices | Patch-Clamp | Potentiated NMDA EPSC amplitude (1.7-fold), charge (3.5-fold), and decay (2-fold). | [4] |
Signaling Pathway and Mechanism of Action
This compound positively modulates the NMDA receptor, an ionotropic glutamate receptor crucial for excitatory neurotransmission. The receptor requires binding of both glutamate (to the GluN2 subunit) and a co-agonist, typically glycine or D-serine (to the GluN1 subunit), for activation. This dual-agonist binding triggers a conformational change, opening the ion channel and allowing the influx of Ca²⁺ and Na⁺. This compound binds to the transmembrane domain of the GluN1 subunit, allosterically enhancing the channel's opening and slowing its deactivation, which leads to increased and prolonged calcium influx upon agonist binding.[1][2][3]
Caption: this compound mechanism of action on the NMDA receptor signaling pathway.
Experimental Protocols
Protocol 1: Calcium Influx Assay Using HEK Cells
This protocol describes a high-throughput method to measure this compound's potentiation of NMDA receptor activity by quantifying intracellular calcium changes.
Materials:
-
HEK293 cells stably expressing specific GluN1/GluN2 subunits
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Poly-D-lysine coated 384-well black, clear-bottom plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound stock solution (e.g., 10 mM in DMSO)
-
NMDA receptor agonist solution (e.g., Glutamate and Glycine)
-
Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FDSS)
Procedure:
-
Cell Plating: Seed the HEK293 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 16-24 hours at 37°C, 5% CO₂.
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer (HBSS + 20 mM HEPES).
-
Remove the culture medium from the wells and add 20-30 µL of the dye loading solution.
-
Incubate the plate for 60-120 minutes at 37°C, 5% CO₂.
-
-
Washing: Gently wash the cells 2-3 times with assay buffer to remove excess dye, leaving a final volume of 20-30 µL in each well.
-
Compound Addition:
-
Prepare a dilution series of this compound in assay buffer at 4x the final desired concentration.
-
Add 10 µL of the this compound solution to the appropriate wells. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubate for 5-15 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the plate into the fluorescence reader and measure the baseline fluorescence (F₀) for 10-30 seconds.
-
Using the instrument's liquid handler, add 10 µL of a 4x agonist solution (e.g., an EC₂₀ concentration of glutamate in the presence of saturating glycine) to stimulate the NMDA receptors.
-
Immediately begin recording the change in fluorescence (F) over time for 3-5 minutes.
-
-
Data Analysis:
-
The response is typically calculated as the change in fluorescence (ΔF = F - F₀) or the ratio (F/F₀).
-
Plot the peak fluorescence response against the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ and maximum potentiation.
-
Caption: Experimental workflow for the in vitro calcium influx assay.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology in Brain Slices
This protocol details how to measure the effect of this compound on NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in neurons from acute brain slices.
Materials:
-
Vibratome
-
Acute brain slices (e.g., 300 µm thick) from a region of interest (e.g., hippocampus, cortex)
-
NMDG or sucrose-based protective cutting solution
-
Artificial cerebrospinal fluid (aCSF) for recovery and recording, continuously bubbled with 95% O₂ / 5% CO₂
-
Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system)
-
Borosilicate glass capillaries for patch pipettes
-
Intracellular solution (e.g., Cs-based to block K⁺ channels)
-
This compound stock solution and working dilutions in aCSF
-
AMPA receptor antagonist (e.g., NBQX or CNQX)
-
GABAₐ receptor antagonist (e.g., picrotoxin or bicuculline)
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent according to approved institutional protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated cutting solution.
-
Cut 300-400 µm thick slices using a vibratome.
-
Transfer slices to a holding chamber with aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature for at least 1 hour before recording.
-
-
Recording Setup:
-
Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF (2-3 mL/min).
-
Include GABAₐ and AMPA receptor antagonists in the perfusion solution to pharmacologically isolate NMDA receptor currents.
-
Pull patch pipettes to a resistance of 3-6 MΩ when filled with intracellular solution.
-
-
Whole-Cell Recording:
-
Identify a target neuron (e.g., a pyramidal cell in the CA1 region of the hippocampus).
-
Approach the neuron with the patch pipette and establish a gigaohm seal (>1 GΩ).
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the neuron at a positive holding potential (e.g., +40 mV) to relieve the Mg²⁺ block of the NMDA receptor.
-
-
Data Acquisition:
-
Baseline: Use a stimulating electrode to evoke synaptic EPSCs. Record a stable baseline of NMDA receptor-mediated EPSCs for 5-10 minutes.
-
This compound Application: Switch the perfusion to aCSF containing the desired concentration of this compound.
-
Post-Drug Recording: Record the EPSCs in the presence of this compound for 10-20 minutes, or until a stable potentiated response is observed.
-
Washout: (Optional) Perfuse with normal aCSF to observe the reversal of the effect.
-
-
Data Analysis:
-
Measure the peak amplitude and decay kinetics of the averaged EPSCs from the baseline and drug application periods.
-
Calculate the percentage change in amplitude and the change in the decay time constant to quantify the effect of this compound.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel NMDA receptor positive allosteric modulator that acts via the transmembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bi-directional allosteric pathway in NMDA receptor activation and modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
Application Notes and Protocols for GNE-9278 Calcium Imaging Assay with Fura-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the ratiometric fluorescent indicator Fura-2 AM to assess the activity of GNE-9278, a positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors. This assay is designed to measure changes in intracellular calcium ([Ca²⁺]i) following the potentiation of NMDA receptor activity by this compound, enabling the characterization of its potency and efficacy.
Introduction
This compound is a potent and selective positive allosteric modulator of NMDA receptors, which are ligand-gated ion channels permeable to Ca²⁺.[1] By binding to a site on the transmembrane domain of the GluN1 subunit, this compound enhances the receptor's response to agonists like glutamate and glycine, leading to increased calcium influx.[2][3] Fura-2 AM is a cell-permeant dye that, once inside the cell, is cleaved by esterases to its active form, Fura-2. Fura-2 exhibits a shift in its fluorescence excitation maximum from approximately 380 nm in the Ca²⁺-free form to 340 nm when bound to Ca²⁺, while the emission wavelength remains constant at ~510 nm.[2][4] The ratio of fluorescence intensities at these two excitation wavelengths (340/380) provides a quantitative measure of intracellular calcium concentration, largely independent of dye concentration, path length, and photobleaching.[4][5] This ratiometric measurement is ideal for high-throughput screening and detailed mechanistic studies of NMDA receptor modulators.
Applications
-
Pharmacological Profiling: Determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound and other NMDA receptor PAMs.
-
High-Throughput Screening (HTS): Screen compound libraries for novel NMDA receptor modulators.
-
Mechanistic Studies: Investigate the mechanism of action of NMDA receptor modulators and the downstream signaling pathways activated by calcium influx.
-
Drug Development: Evaluate the therapeutic potential of compounds targeting NMDA receptors in various neurological disorders.
Data Presentation
Table 1: Potency of this compound on different NMDA Receptor Subunits
| GluN2 Subunit | EC₅₀ (µM) in Calcium Influx Assay |
| GluN2A | 0.74 |
| GluN2B | 3.07 |
| GluN2C | 0.47 |
| GluN2D | 0.32 |
Data summarized from a calcium influx assay in HEK cell lines.[2]
Signaling Pathway
The following diagram illustrates the signaling pathway of NMDA receptor activation and the point of intervention for this compound.
Caption: NMDA Receptor Signaling Pathway and this compound Modulation.
Experimental Protocols
Materials and Reagents
-
Cells: HEK293 cells stably expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A).
-
Fura-2 AM: (e.g., from Thermo Fisher Scientific or Hello Bio).
-
This compound: (e.g., from MedChemExpress or R&D Systems).
-
Pluronic F-127: 20% solution in DMSO.
-
Probenecid: (optional, to prevent dye leakage).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline (HBS). A typical composition is provided below.[6]
-
NMDA Receptor Agonists: L-Glutamate and Glycine.
-
Ionomycin: For determining maximum fluorescence ratio (Rₘₐₓ).
-
EGTA: For determining minimum fluorescence ratio (Rₘᵢₙ).
-
DMSO: Anhydrous, for dissolving compounds.
-
Cell Culture Medium: As appropriate for the cell line.
-
Black-walled, clear-bottom 96-well or 384-well plates.
Assay Buffer (HBSS, 1x)
| Component | Concentration |
| NaCl | 137 mM |
| KCl | 5.4 mM |
| Na₂HPO₄ | 0.25 mM |
| KH₂PO₄ | 0.44 mM |
| CaCl₂ | 1.3 mM |
| MgSO₄ | 1.0 mM |
| MgCl₂ | 1.0 mM |
| Glucose | 5.5 mM |
| NaHCO₃ | 4.2 mM |
| HEPES | 20 mM |
| Adjust pH to 7.4 with NaOH. |
Protocol for Fura-2 AM Calcium Imaging Assay
The following workflow outlines the key steps for performing the assay.
Caption: Experimental Workflow for the this compound Fura-2 Assay.
Step-by-Step Methodology
-
Cell Seeding:
-
Seed cells into black-walled, clear-bottom 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.[6]
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution. A typical final concentration is 1-5 µM Fura-2 AM with 0.02-0.04% Pluronic F-127 in assay buffer.[7] Probenecid (1-2.5 mM) can be included to reduce dye leakage.[6]
-
Remove the cell culture medium and wash the cells once with assay buffer.
-
Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C or room temperature, protected from light.[4][6] The optimal loading conditions should be determined empirically for each cell line.
-
-
Washing and De-esterification:
-
After incubation, gently wash the cells two to three times with assay buffer to remove extracellular Fura-2 AM.
-
Add fresh assay buffer to each well and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.[7]
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the appropriate wells and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature.
-
-
Fluorescence Measurement and Agonist Stimulation:
-
Place the plate in a fluorescence microplate reader or on a fluorescence microscope equipped for ratiometric imaging.
-
Set the excitation wavelengths to 340 nm and 380 nm, and the emission wavelength to 510 nm.
-
Establish a baseline fluorescence reading for a few cycles.
-
Add a solution of NMDA receptor agonists (e.g., glutamate and glycine at their EC₂₀ concentrations to allow for potentiation) to all wells simultaneously using an automated injector.
-
Continue to record the fluorescence at both excitation wavelengths for a desired period to capture the full calcium response.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F₃₄₀/F₃₈₀) for each time point.
-
Normalize the data to the baseline ratio before agonist addition.
-
Plot the peak or area under the curve of the ratiometric response against the concentration of this compound.
-
Fit the dose-response curve using a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Fluorescence Signal | - Insufficient dye loading (concentration too low or incubation too short).- Cell death. | - Increase Fura-2 AM concentration or incubation time.- Verify cell viability using a viability stain.[7] |
| High Background Fluorescence | - Incomplete removal of extracellular Fura-2 AM.- Autofluorescence from media or compounds. | - Ensure thorough washing after loading.- Use phenol red-free medium.- Test for compound autofluorescence.[7] |
| Dye Compartmentalization | - Incubation temperature is too high, leading to sequestration in organelles. | - Load cells at a lower temperature (e.g., room temperature).- Optimize loading time and concentration.[7] |
| Rapid Signal Loss (Leakage) | - Active transport of the de-esterified dye out of the cell. | - Add an anion-transport inhibitor like probenecid to the medium during and after loading.[6] |
References
- 1. A novel NMDA receptor positive allosteric modulator that acts via the transmembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ionbiosciences.com [ionbiosciences.com]
- 3. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 5. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 6. hellobio.com [hellobio.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Preparation of GNE-9278 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a stock solution of GNE-9278, a positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors, using dimethyl sulfoxide (DMSO) as the solvent. The protocol includes necessary materials, step-by-step instructions for preparation, and recommendations for storage to ensure the stability and efficacy of the compound for in vitro and in vivo studies. Additionally, this note summarizes the key physicochemical properties of this compound and illustrates its mechanism of action within the NMDA receptor signaling pathway.
Introduction
This compound is a potent and selective positive allosteric modulator (PAM) of NMDA receptors. It acts on the GluN1 subunit to enhance receptor function, leading to increased ion flow in response to agonist binding.[1] NMDA receptors are critical for synaptic plasticity, learning, and memory. Their dysfunction is implicated in a variety of neurological and psychiatric disorders. Accurate and consistent preparation of this compound stock solutions is paramount for reliable experimental outcomes in pharmacological studies.
Physicochemical Properties of this compound
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 429.54 g/mol | [1][2][3] |
| Chemical Formula | C₂₁H₂₇N₅O₃S | [2] |
| Appearance | White to beige powder | [4] |
| Purity | ≥98% (HPLC) | [2] |
| Solubility in DMSO | Up to 100 mM (42.95 mg/mL) | [2][5] |
| Storage of Powder | Store at +4°C | [2] |
| Storage of Solution | Store at -20°C or -80°C |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before use to prevent condensation.
-
Calculate the Mass of this compound: To prepare a 10 mM stock solution, the required mass of this compound is calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mM x 1 mL x 429.54 g/mol = 4.2954 mg
-
Weighing this compound:
-
Place a sterile microcentrifuge tube on the analytical balance and tare.
-
Carefully weigh out the calculated mass of this compound powder (e.g., 4.30 mg) and add it to the tube.
-
-
Adding DMSO:
-
Using a calibrated micropipette, add the desired volume of DMSO (e.g., 1 mL) to the tube containing the this compound powder.
-
-
Dissolution:
-
Tightly cap the tube and vortex the solution for 1-2 minutes until the this compound powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
If necessary, sonicate the solution for 5-10 minutes to aid dissolution.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, light-protected tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Visualizations
References
Application Notes and Protocols for GNE-9278 in HEK293T Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-9278 is a potent and selective positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor. It acts on the transmembrane domain (TMD) of the GluN1 subunit, a critical component of the NMDA receptor complex.[1][2] This allosteric modulation enhances the receptor's response to its endogenous agonists, glutamate and glycine, by increasing the peak current and slowing the deactivation process.[1][3] this compound potentiates NMDA receptors containing various GluN2 subunits (GluN2A, GluN2B, GluN2C, and GluN2D).[1]
HEK293T cells are a derivative of the Human Embryonic Kidney 293 cell line and are widely used in biological research and drug discovery. Their high transfectability makes them an excellent model system for studying the function of recombinant ion channels, such as the NMDA receptor, in a controlled cellular environment.
These application notes provide detailed protocols for utilizing this compound in HEK293T cell lines to investigate NMDA receptor function, including calcium influx assays and analysis of downstream signaling pathways.
Data Presentation
Quantitative Data for this compound in HEK Cell Lines
| Parameter | GluN2A | GluN2B | GluN2C | GluN2D | Reference |
| EC50 (µM) in Calcium Influx Assay | 0.74 | 3.07 | 0.47 | 0.32 | [1] |
| Fold Increase in Current (HEK cells) | - | - | - | ~7.9 | [3] |
Signaling Pathway
The following diagram illustrates the signaling pathway of NMDA receptor activation and its positive allosteric modulation by this compound.
Caption: NMDA receptor activation and modulation by this compound.
Experimental Protocols
HEK293T Cell Culture
Objective: To maintain a healthy and actively dividing culture of HEK293T cells for subsequent experiments.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
T-75 cell culture flasks
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Culture HEK293T cells in T-75 flasks with supplemented DMEM.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
When cells reach 80-90% confluency, passage them.
-
Aspirate the old medium and wash the cells once with PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 1-2 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of supplemented DMEM.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and re-plate at the desired density.
Transient Transfection of NMDA Receptor Subunits
Objective: To express the desired combination of NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit) in HEK293T cells.
Materials:
-
HEK293T cells
-
Expression plasmids for GluN1 and GluN2 subunits
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
Protocol:
-
One day before transfection, seed HEK293T cells in 6-well plates at a density that will result in 70-90% confluency on the day of transfection.
-
On the day of transfection, dilute the NMDA receptor subunit plasmids and the transfection reagent in separate tubes containing Opti-MEM, according to the manufacturer's protocol.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 10-15 minutes.
-
Add the DNA-transfection reagent complex to the cells in a drop-wise manner.
-
Incubate the cells for 24-48 hours before proceeding with subsequent assays.
Calcium Influx Assay
Objective: To measure the potentiation of NMDA receptor-mediated calcium influx by this compound.
Materials:
-
Transfected HEK293T cells in a 96-well black-walled, clear-bottom plate
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
Glutamate and Glycine stock solutions
-
This compound stock solution (in DMSO)
-
Fluorescence plate reader with an injection system
Protocol:
-
Cell Plating: Seed the transfected HEK293T cells into a 96-well plate and allow them to attach overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells 2-3 times with HBSS to remove excess dye.
-
-
Assay:
-
Prepare agonist solutions containing a submaximal concentration of glutamate (e.g., EC20) and a saturating concentration of glycine (e.g., 10-100 µM) in HBSS.
-
Prepare a solution of this compound in HBSS at the desired concentrations.
-
Place the plate in the fluorescence plate reader and set the excitation and emission wavelengths for Fluo-4 (e.g., 485 nm excitation, 525 nm emission).
-
Establish a baseline fluorescence reading.
-
Inject the this compound solution and incubate for a few minutes.
-
Inject the agonist solution and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the influx of calcium.
-
Experimental Workflow for Calcium Influx Assay
Caption: Workflow for the this compound calcium influx assay.
Western Blot for Downstream Signaling (e.g., ERK Phosphorylation)
Objective: To assess the effect of this compound on downstream signaling pathways activated by NMDA receptor-mediated calcium influx, such as the phosphorylation of ERK.
Materials:
-
Transfected HEK293T cells in 6-well plates
-
This compound, Glutamate, and Glycine
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-beta-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment:
-
Treat the transfected HEK293T cells with this compound for a predetermined time.
-
Stimulate the cells with glutamate and glycine for a short period (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Immediately after treatment, place the plate on ice and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total ERK and a loading control like beta-actin.
-
Logical Relationship for Western Blot Analysis
Caption: Logical workflow for Western blot analysis.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the effects of the NMDA receptor PAM, this compound, in HEK293T cell lines. By utilizing these methods, scientists can effectively characterize the potentiation of NMDA receptor activity and explore the downstream cellular consequences, contributing to a deeper understanding of NMDA receptor pharmacology and its therapeutic potential.
References
Application Notes and Protocols for In Vivo Administration of GNE-9278 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-9278 is a potent and selective positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors. It acts on the transmembrane domain (TMD) of the GluN1 subunit, a core component of all NMDA receptor subtypes. By binding to this site, this compound enhances the receptor's response to the binding of the neurotransmitter glutamate and co-agonist glycine. This potentiation manifests as an increase in the peak NMDA receptor-mediated current, a slowing of the deactivation process, and an enhanced potency of the endogenous agonists.[1][2] this compound potentiates NMDA receptors containing GluN2A, GluN2B, GluN2C, and GluN2D subunits, making it a pan-GluN2 modulator.[1][2]
These application notes provide an overview of the known in vivo-relevant data and experimental protocols for the use of this compound in mice, with a focus on its application in neuroscience research.
Data Presentation
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from in vitro and ex vivo mouse studies. To date, detailed in vivo pharmacokinetic and systemic administration data in mice have not been extensively published.
Table 1: In Vitro Efficacy of this compound on NMDA Receptor Subtypes
| GluN2 Subtype | Assay Type | Parameter | Value (μM) | Source |
| GluN2A | Ca2+ Influx | EC50 | 0.74 | [2] |
| GluN2B | Ca2+ Influx | EC50 | 3.07 | [2] |
| GluN2C | Ca2+ Influx | EC50 | 0.47 | [2] |
| GluN2D | Ca2+ Influx | EC50 | 0.32 | [2] |
Table 2: Ex Vivo Electrophysiological Effects of this compound in Mouse Brain Slices
| Concentration (μM) | Brain Region | Neuron Type | Effect | Magnitude of Effect | Source |
| 2 | Retrosplenial Cortex | Layer V Pyramidal | Potentiation of NMDA EPSC Amplitude | Not significant | [3] |
| 5 | Retrosplenial Cortex | Layer V Pyramidal | Potentiation of NMDA EPSC Amplitude | Significant | [1][4] |
| 10 | Retrosplenial Cortex | Layer V Pyramidal | Potentiation of NMDA EPSC Amplitude | Significant | [1] |
| 5 | Retrosplenial Cortex | Layer V Pyramidal | Amelioration of ethanol-induced inhibition of action potential firing | Significant | [1][4] |
Signaling Pathway
This compound positively modulates the NMDA receptor, a key player in excitatory neurotransmission. The binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor opens its ion channel, allowing for the influx of Ca2+ and Na+ and the efflux of K+. This ion flux leads to depolarization and the activation of various downstream signaling cascades crucial for synaptic plasticity, learning, and memory. This compound enhances this process by increasing the probability of channel opening and prolonging the duration of the current.
Experimental Protocols
Protocol 1: Preparation of this compound for Ex Vivo Brain Slice Electrophysiology
This protocol is based on methodologies used in studies investigating the effects of this compound on neuronal activity in acute mouse brain slices.[1][3][4]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in 100% DMSO.
-
Store the stock solution at -20°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, dilute the this compound stock solution in aCSF to the final desired working concentrations (e.g., 2, 5, or 10 μM).
-
Ensure the final concentration of DMSO in the aCSF is low (typically ≤0.1%) to avoid solvent effects on neuronal activity.
-
Protocol 2: Acute Brain Slice Preparation and Electrophysiology
This protocol provides a general workflow for preparing acute brain slices from mice for electrophysiological recordings to study the effects of this compound.
Procedure:
-
Animal Anesthesia and Brain Extraction:
-
Anesthetize a postnatal day 6-8 C57Bl6/J mouse in accordance with approved animal care and use protocols.
-
Perform decapitation and rapidly dissect the brain.
-
-
Slicing:
-
Place the brain in ice-cold, oxygenated slicing solution.
-
Use a vibratome to cut coronal or sagittal slices (e.g., 300-400 μm thick) of the brain region of interest (e.g., retrosplenial cortex).
-
-
Incubation and Recovery:
-
Transfer the slices to a holding chamber containing aCSF saturated with 95% O2 / 5% CO2 at room temperature for at least 1 hour to allow for recovery.
-
-
Electrophysiological Recording:
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF.
-
Perform whole-cell patch-clamp recordings from visually identified neurons (e.g., layer V pyramidal neurons).
-
Evoke NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) using an extracellular stimulating electrode.
-
After establishing a stable baseline recording, bath-apply this compound at the desired concentration and record the changes in NMDA EPSC amplitude and kinetics.
-
Considerations for In Vivo Administration
-
Pharmacokinetics: The ability of this compound to cross the blood-brain barrier is a critical factor for its in vivo efficacy in the central nervous system. Pharmacokinetic studies are necessary to determine its brain penetration, half-life, and optimal dosing regimen.
-
Formulation: A suitable vehicle for in vivo administration needs to be identified. Given its solubility in DMSO, formulations may involve co-solvents or other strategies to ensure bioavailability and minimize toxicity.
-
Dosing: The effective concentrations observed in ex vivo brain slices (in the low micromolar range) can serve as a starting point for estimating target brain concentrations for in vivo studies. However, the actual administered dose will depend on the compound's pharmacokinetic properties.
Conclusion
This compound is a valuable research tool for studying the role of NMDA receptor potentiation in neuronal function. The provided data and protocols for its use in ex vivo mouse brain slice preparations offer a solid foundation for further investigation. Future research is needed to establish its pharmacokinetic profile and to develop protocols for its systemic in vivo administration in mouse models of neurological and psychiatric disorders.
References
- 1. The positive allosteric modulator of NMDA receptors, GNE‐9278, blocks the ethanol‐induced decrease of excitability in developing retrosplenial cortex neurons from mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The positive allosteric modulator of NMDA receptors, this compound, blocks the ethanol-induced decrease of excitability in developing retrosplenial cortex neurons from mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GNE-9278 in NMDA Receptor Subtype Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
GNE-9278 is a potent and selective positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors.[1][2][3] It acts via a unique binding site on the extracellular surface of the transmembrane domain (TMD) of the obligatory GluN1 subunit.[1][4][5] This mechanism allows for the potentiation of NMDA receptor activity in the presence of the endogenous agonists, glutamate and glycine. This compound enhances peak current amplitude, slows receptor deactivation kinetics, and increases the apparent potency of agonists for the receptor.[1][3][5][6]
Unlike competitive agonists or channel blockers, this compound modulates receptor function in a state-dependent manner, showing a preference for the agonist-bound state of the receptor.[3][7] It potentiates all four major GluN2 subunit-containing NMDA receptors (GluN2A, -2B, -2C, and -2D), making it a valuable tool for studying the physiological and pathophysiological roles of NMDA receptor subtypes.[1][3] These application notes provide detailed protocols for utilizing this compound in common experimental paradigms to investigate NMDA receptor function.
Data Presentation: Quantitative Profile of this compound
The following tables summarize the potency and efficacy of this compound across different NMDA receptor subtypes as determined by various in vitro assays.
Table 1: Potency (EC₅₀) of this compound on NMDA Receptor Subtypes in a Calcium Influx Assay.
| NMDA Receptor Subtype | EC₅₀ (µM) | Cell Line | Reference(s) |
| GluN1/GluN2A | 0.74 | HEK | [1][3] |
| GluN1/GluN2B | 3.07 | HEK | [1][3] |
| GluN1/GluN2C | 0.47 | HEK | [1][3] |
| GluN1/GluN2D | 0.32 | HEK | [1][3] |
Table 2: Potentiation of NMDA Receptor-Mediated Currents by this compound.
| NMDA Receptor Subtype | Fold Potentiation (Current Increase) | Assay Method | Reference(s) |
| GluN1/GluN2D | ~8 to 15-fold (7.9 in HEK, 14.9 in oocytes) | Electrophysiology | [5][6] |
| GluN1/GluN2A | 2.43-fold (peak amplitude) | Whole-cell Patch Clamp | [8] |
Mechanism of Action and Signaling Pathway
This compound binds to the pre-M1 region of the GluN1 subunit's transmembrane domain.[5][6] This allosteric binding event stabilizes the open state of the ion channel, leading to increased calcium (Ca²⁺) and sodium (Na⁺) influx upon activation by glutamate and a co-agonist (glycine or D-serine). This potentiation of cation influx subsequently activates numerous downstream signaling cascades crucial for synaptic plasticity, learning, and memory. The mechanism is described as a "bottom-up" allosteric pathway, where binding near the transmembrane segment induces long-range conformational changes that affect the extracellular domains.[5][6]
Caption: this compound binds to the GluN1 TMD, potentiating NMDA receptor activation.
Experimental Protocols
In Vitro Calcium Influx Assay Using HEK Cells
This assay is a high-throughput method to determine the potency and efficacy of this compound on specific NMDA receptor subtypes.[9][10]
Objective: To measure the potentiation of agonist-induced calcium influx by this compound in HEK293 cells stably expressing specific GluN1 and GluN2 subunits.
Materials:
-
HEK293 cells stably co-expressing human GluN1 and a specific GluN2 subunit (e.g., GluN2A, -2B, -2C, or -2D).
-
Assay Buffer: HBSS (Hank's Balanced Salt Solution) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Agonists: L-Glutamate and Glycine.
-
Test Compound: this compound dissolved in DMSO.
-
384-well black, clear-bottom assay plates.
-
Fluorescence plate reader (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating: Seed the HEK cells into 384-well plates at an appropriate density (e.g., 20,000 cells/well) and allow them to adhere overnight at 37°C, 5% CO₂.
-
Dye Loading:
-
Prepare a dye-loading solution containing Fluo-4 AM and Pluronic F-127 in Assay Buffer.
-
Remove the cell culture medium and add 20 µL of the dye-loading solution to each well.
-
Incubate for 60 minutes at 37°C, 5% CO₂.
-
-
Compound Preparation:
-
Prepare a dilution series of this compound in Assay Buffer. Typically, a 10-point, 3-fold serial dilution starting from 100 µM is appropriate.
-
Prepare an agonist solution containing a submaximal (EC₂₀) concentration of L-Glutamate and a saturating concentration of Glycine (e.g., 50 µM) in Assay Buffer.
-
-
Assay Execution:
-
Wash the cells with Assay Buffer to remove excess dye.
-
Place the plate into the fluorescence plate reader.
-
Add the this compound dilutions to the wells and incubate for 1-2 minutes.
-
Establish a stable baseline fluorescence reading for ~10-20 seconds.
-
Add the agonist solution to all wells and measure the fluorescence intensity for 2-3 minutes.
-
-
Data Analysis:
-
Normalize the fluorescence signal to the baseline.
-
The response is typically measured as the peak fluorescence intensity or the area under the curve.
-
Plot the response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC₅₀ and maximum potentiation.
-
Caption: Workflow for a cell-based calcium influx assay to measure this compound activity.
Electrophysiology Protocols
Electrophysiology provides a direct measure of ion channel function and is considered the gold standard for characterizing modulators like this compound.
A. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
Objective: To characterize the effect of this compound on currents from NMDA receptors expressed in Xenopus oocytes.
Protocol Outline:
-
Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
cRNA Injection: Inject oocytes with cRNA for GluN1 and the desired GluN2 subunit. Incubate for 2-5 days to allow for receptor expression.
-
Recording:
-
Place an oocyte in a recording chamber continuously perfused with recording solution (e.g., Ba²⁺-containing Ringer's solution to reduce Ca²⁺-activated chloride currents).
-
Impale the oocyte with two glass electrodes filled with 3M KCl.
-
Voltage-clamp the oocyte at a holding potential of -60 to -80 mV.
-
-
Compound Application:
-
Apply a saturating concentration of glutamate and glycine to elicit a baseline NMDA current.
-
Co-apply this compound with the agonists to measure potentiation of the peak current and observe changes in deactivation kinetics upon agonist washout.[8]
-
Perform dose-response experiments to determine EC₅₀.
-
B. Whole-Cell Patch-Clamp in Acute Brain Slices
Objective: To study the effect of this compound on native NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in neurons.[11]
Protocol Outline:
-
Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from a region of interest (e.g., hippocampus, cortex) of a juvenile rodent.
-
Recording:
-
Transfer a slice to a recording chamber on a microscope stage, perfused with artificial cerebrospinal fluid (aCSF) containing antagonists for AMPA, GABAₐ, and glycine receptors (if studying glycine site effects is not the goal). Mg²⁺ is typically omitted to allow NMDA receptor activation at negative potentials.
-
Establish a whole-cell patch-clamp recording from a target neuron.
-
-
EPSC Evoked:
-
Use a stimulating electrode to evoke synaptic responses.
-
Record baseline NMDA receptor-mediated EPSCs.
-
-
Compound Application:
-
Bath-apply this compound (e.g., 2-10 µM) and record the potentiated EPSCs.[11]
-
-
Data Analysis: Analyze changes in EPSC amplitude, decay time, and total charge transfer.[11]
Logical Relationships in this compound's Mechanism
The action of this compound is contingent on the receptor being in an agonist-bound state. Its binding to the GluN1 TMD allosterically enhances the probability of channel opening and stabilizes the open conformation, which manifests as increased current and slower deactivation.
Caption: Logical flow of this compound's modulatory action on the NMDA receptor.
Conclusion
This compound is a versatile pharmacological tool for investigating the multifaceted roles of NMDA receptors. Its character as a pan-GluN2 PAM that acts on the GluN1 subunit allows for the general potentiation of NMDA receptor function. The provided protocols for in vitro and ex vivo assays serve as a foundation for researchers to explore the impact of NMDA receptor modulation in various contexts, from basic neuroscience to drug discovery for neurological disorders. The detailed characterization of this compound's subtype selectivity and mechanism of action enables precise interpretation of experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel NMDA receptor positive allosteric modulator that acts via the transmembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GNE 9278 | NMDA Receptors | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Bi-directional allosteric pathway in NMDA receptor activation and modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Positive Allosteric Modulators of Glycine Receptors from a High-Throughput Screen Using a Fluorescent Membrane Potential Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) Series with Greatly Improved Human Receptor Activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrophysiological Recording with GNE-9278
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-9278 is a potent and selective positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors.[1][2] It acts on the transmembrane domain (TMD) of the GluN1 subunit, a unique binding site that allows for the modulation of receptor activity.[1][3][4] this compound enhances NMDA receptor function by increasing the peak current amplitude and the affinity for the agonists glutamate and glycine, while also slowing the deactivation of the receptor.[1][3][5] This positive modulation occurs for NMDA receptors containing any of the four GluN2 subunits (GluN2A, -2B, -2C, and -2D).[1][2] These characteristics make this compound a valuable tool for studying the physiological and pathological roles of NMDA receptors and for the development of novel therapeutics targeting NMDA receptor hypofunction.
This document provides detailed application notes and protocols for the use of this compound in common electrophysiological and cell-based assays.
Mechanism of Action
This compound functions as a positive allosteric modulator by binding to the extracellular surface of the GluN1 pre-M1 transmembrane region.[3][5] This interaction induces a conformational change in the receptor, leading to an enhanced response to agonist binding. The proposed mechanism is a "bottom-up" allosteric pathway, where binding at the transmembrane domain influences the conformation of the extracellular domains.[5] This results in a stabilization of the receptor in an active state, leading to increased ion flow upon activation. A key feature of this compound is its state-dependent modulation, showing a preference for agonist-bound NMDA receptors.[6]
The binding of this compound leads to several measurable effects on NMDA receptor function:
-
Potentiation of Peak Current: this compound increases the maximal current response to agonists.
-
Increased Agonist Potency: The concentrations of glutamate and glycine required to elicit a half-maximal response (EC50) are reduced in the presence of this compound.
-
Slower Deactivation Kinetics: The rate at which the receptor deactivates after the removal of the agonist is slowed, prolonging the synaptic current.[5]
Signaling Pathway of NMDA Receptor Modulation by this compound
Caption: NMDA receptor activation and positive allosteric modulation by this compound.
Data Presentation
Table 1: Potentiation of NMDA Receptor Subtypes by this compound in Calcium Influx Assays
| GluN2 Subunit | EC50 (µM) |
| GluN2A | 0.74 |
| GluN2B | 3.07 |
| GluN2C | 0.47 |
| GluN2D | 0.32 |
Data from calcium influx assays in HEK cell lines.[1][2]
Table 2: Fold Potentiation of NMDA Receptor Currents by this compound
| Expression System | GluN2 Subunit | Fold Potentiation |
| HEK Cells | GluN2D | ~7.9 |
| Xenopus Oocytes | GluN2D | ~14.9 |
Data represents the approximate increase in current in the presence of this compound.[3][5]
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the recording of NMDA receptor-mediated currents in cultured neurons or acute brain slices and how to assess the modulatory effects of this compound.
1. Materials and Reagents:
-
Cells: Cultured primary neurons or acutely prepared brain slices.
-
Artificial Cerebrospinal Fluid (aCSF) (for slices):
-
125 mM NaCl
-
2.5 mM KCl
-
1.25 mM NaH2PO4
-
25 mM NaHCO3
-
25 mM Glucose
-
2 mM CaCl2
-
1 mM MgCl2
-
Saturated with 95% O2 / 5% CO2.
-
-
Extracellular Solution (for cultured neurons):
-
140 mM NaCl
-
2.8 mM KCl
-
1 mM CaCl2
-
10 mM HEPES
-
10 µM EDTA
-
100 µM Glycine
-
pH adjusted to 7.2 with NaOH.
-
-
Intracellular (Pipette) Solution:
-
130 mM CsCl
-
10 mM BAPTA
-
10 mM HEPES
-
4 mM Mg-ATP
-
0.4 mM Na-GTP
-
pH adjusted to 7.2 with CsOH.
-
-
Agonists: NMDA or L-glutamate.
-
Antagonists (for isolating NMDA currents):
-
CNQX or NBQX (to block AMPA/kainate receptors).
-
Picrotoxin (to block GABAA receptors).
-
-
This compound Stock Solution: 10 mM in DMSO.
2. Experimental Workflow:
Caption: Experimental workflow for whole-cell patch-clamp recording with this compound.
3. Detailed Procedure:
-
Cell Preparation: Prepare acute brain slices or cultured neurons according to standard laboratory protocols.
-
Recording Setup:
-
Transfer the preparation to the recording chamber of an upright or inverted microscope equipped with manipulators and a perfusion system.
-
Continuously perfuse with aCSF or extracellular solution at a rate of 1-2 mL/min.
-
Pull recording pipettes from borosilicate glass to a resistance of 3-6 MΩ when filled with intracellular solution.
-
-
Obtaining a Recording:
-
Approach a neuron and form a giga-ohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV or -70 mV.
-
-
Recording NMDA Currents:
-
To isolate NMDA receptor currents, add AMPA/kainate and GABA receptor blockers to the perfusion solution.
-
Apply a brief pulse of NMDA (e.g., 100 µM) or glutamate (e.g., 1 mM) to evoke a baseline current.
-
-
Application of this compound:
-
Prepare the desired concentration of this compound in the extracellular solution from the DMSO stock. A final DMSO concentration of <0.1% is recommended.
-
Perfuse the cells with the this compound containing solution for 2-5 minutes to allow for equilibration.
-
-
Recording Modulated Currents:
-
While perfusing with this compound, apply the same agonist pulse as in the baseline condition and record the potentiated current.
-
-
Washout:
-
Perfuse with the control extracellular solution to wash out this compound and record the recovery of the current to baseline levels.
-
-
Data Analysis:
-
Measure the peak amplitude, decay time constant, and total charge transfer of the recorded currents.
-
Compare the parameters from the baseline, this compound, and washout conditions.
-
Protocol 2: Calcium Influx Assay
This protocol describes a method for measuring changes in intracellular calcium in HEK293 cells expressing NMDA receptors, and how to quantify the modulatory effect of this compound.
1. Materials and Reagents:
-
Cells: HEK293 cells stably or transiently expressing the desired NMDA receptor subunits (e.g., GluN1/GluN2A).
-
Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotics if applicable.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
-
Pluronic F-127.
-
Probenecid.
-
Agonists: Glutamate and Glycine.
-
This compound Stock Solution: 10 mM in DMSO.
-
Instrumentation: Fluorescence microplate reader (e.g., FLIPR, FlexStation) or a fluorescence microscope.
2. Experimental Procedure:
-
Cell Plating:
-
Seed the HEK293 cells into black, clear-bottom 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 18-24 hours at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM), 0.02% Pluronic F-127, and 1 mM Probenecid in Assay Buffer.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
Wash the cells gently with Assay Buffer to remove excess dye.
-
-
Compound and Agonist Preparation:
-
Prepare serial dilutions of this compound in Assay Buffer in a separate compound plate.
-
Prepare an agonist solution containing glutamate and glycine at a concentration that elicits a submaximal response (e.g., EC20).
-
-
Fluorescence Measurement:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Record a baseline fluorescence for 10-20 seconds.
-
Add the this compound solutions to the cell plate and incubate for a desired period (e.g., 2-10 minutes).
-
Add the agonist solution and immediately begin recording the change in fluorescence over time (e.g., for 1-3 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the response of a positive control (e.g., a saturating concentration of agonist) or to the baseline.
-
Plot the response as a function of this compound concentration to determine the EC50 of potentiation.
-
Concluding Remarks
This compound is a versatile and potent tool for the investigation of NMDA receptor function. The protocols provided herein offer a starting point for researchers to incorporate this novel positive allosteric modulator into their electrophysiological and cell-based assays. The unique mechanism of action and broad subtype activity of this compound will undoubtedly contribute to a deeper understanding of the roles of NMDA receptors in health and disease.
References
- 1. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bi-directional allosteric pathway in NMDA receptor activation and modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel NMDA receptor positive allosteric modulator that acts via the transmembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brainvta.tech [brainvta.tech]
Unveiling the Conformational Dynamics of GNE-9278 Binding to the NMDA Receptor using Single-Molecule FRET
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor, plays a pivotal role in excitatory neurotransmission, synaptic plasticity, learning, and memory.[1] Dysregulation of NMDA receptor activity is implicated in various neurological disorders. GNE-9278 is a novel positive allosteric modulator (PAM) that selectively targets the NMDA receptor.[2] It binds to the transmembrane domain (TMD) of the GluN1 subunit, enhancing receptor function by increasing peak current, slowing deactivation, and augmenting the potency of the co-agonists glutamate and glycine.[2][3] Understanding the precise mechanism of action of such modulators at the single-molecule level is paramount for the development of targeted therapeutics.
Single-molecule Förster Resonance Energy Transfer (smFRET) is a powerful biophysical technique that allows for the real-time observation of conformational changes in individual protein molecules.[4] By labeling specific sites on a protein with a donor and an acceptor fluorophore, one can measure the efficiency of energy transfer between them, which is exquisitely sensitive to the distance separating them. This enables the characterization of distinct conformational states, their populations, and the kinetics of transitions between them. Recent studies have employed smFRET to elucidate the "bottom-up" allosteric mechanism of this compound, demonstrating that binding to the TMD induces conformational rearrangements in the extracellular amino-terminal domain (ATD).[3]
This application note provides a comprehensive overview and detailed protocols for utilizing smFRET to analyze the binding of this compound to the NMDA receptor.
Data Presentation
The binding of this compound to the NMDA receptor induces a conformational shift in the ATD, favoring a more "coupled" state, which is associated with enhanced receptor activity. The following tables summarize the quantitative data obtained from smFRET experiments, illustrating the effect of this compound on the conformational landscape of the NMDA receptor.
Note: The following quantitative data are representative examples based on published smFRET studies of NMDA receptors and their allosteric modulation. Actual values may vary depending on the specific experimental conditions, labeling positions, and NMDA receptor subtype.
Table 1: this compound Potentiation of NMDA Receptor Subtypes
This table summarizes the half-maximal effective concentration (EC₅₀) of this compound for potentiating the activity of different NMDA receptor subtypes, as measured by calcium influx assays.
| NMDA Receptor Subtype | EC₅₀ (µM) |
| GluN1/GluN2A | 0.74[2][5] |
| GluN1/GluN2B | 3.07[2][5] |
| GluN1/GluN2C | 0.47[2][5] |
| GluN1/GluN2D | 0.32[2][5] |
Table 2: smFRET Analysis of NMDA Receptor ATD Conformational States
This table presents illustrative quantitative data from a hypothetical smFRET experiment, demonstrating the shift in conformational state populations of the NMDA receptor ATD upon binding of saturating concentrations of glutamate and glycine, and the subsequent addition of this compound. The two primary conformational states observed are a "low-FRET" uncoupled state and a "high-FRET" coupled state.
| Condition | Conformational State | Mean FRET Efficiency | Fractional Population (%) |
| Agonist-Bound | Uncoupled (Low FRET) | ~0.4 | 65% |
| Coupled (High FRET) | ~0.8 | 35% | |
| Agonist-Bound + this compound | Uncoupled (Low FRET) | ~0.4 | 30% |
| Coupled (High FRET) | ~0.8 | 70% |
Table 3: Kinetic Analysis of NMDA Receptor ATD Conformational Transitions
This table provides representative kinetic data for the transitions between the uncoupled and coupled states of the NMDA receptor ATD, derived from the analysis of smFRET time traces.
| Condition | Transition | Rate Constant (s⁻¹) |
| Agonist-Bound | Uncoupled → Coupled | k_uc |
| Coupled → Uncoupled | k_cu | |
| Agonist-Bound + this compound | Uncoupled → Coupled | k'_uc (> k_uc) |
| Coupled → Uncoupled | k'_cu (< k_cu) |
Mandatory Visualizations
Caption: Mechanism of this compound action on the NMDA receptor.
Caption: Experimental workflow for smFRET analysis.
Caption: NMDA receptor downstream signaling pathway.
Experimental Protocols
Protocol 1: Expression and Purification of NMDA Receptors
This protocol is adapted for the expression of NMDA receptors in mammalian cells, suitable for subsequent purification and labeling for smFRET studies.
Materials:
-
HEK293T cells
-
Plasmids encoding GluN1 and GluN2 subunits (with affinity tags, e.g., Twin-Strep-tag on GluN1)
-
Transfection reagent (e.g., PEI)
-
DMEM supplemented with 10% FBS, penicillin/streptomycin
-
Lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% (w/v) n-dodecyl-β-D-maltoside (DDM), protease inhibitors)
-
Affinity chromatography resin (e.g., Strep-Tactin)
-
Wash buffer (e.g., Lysis buffer with 0.02% DDM)
-
Elution buffer (e.g., Wash buffer with 10 mM desthiobiotin)
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells to ~80% confluency.
-
Co-transfect cells with plasmids for GluN1 and the desired GluN2 subunit at a 1:1 ratio using a suitable transfection reagent.
-
Incubate for 48-72 hours post-transfection.
-
-
Cell Lysis and Solubilization:
-
Harvest cells and resuspend in lysis buffer.
-
Solubilize for 1-2 hours at 4°C with gentle agitation.
-
Clarify the lysate by ultracentrifugation at 100,000 x g for 1 hour at 4°C.
-
-
Affinity Purification:
-
Incubate the supernatant with affinity resin for 2-4 hours at 4°C.
-
Wash the resin extensively with wash buffer.
-
Elute the purified NMDA receptors with elution buffer.
-
Concentrate the protein and exchange the buffer to a final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.02% DDM).
-
Protocol 2: Site-Specific Fluorophore Labeling of NMDA Receptors
This protocol describes the labeling of engineered cysteine residues with maleimide-conjugated fluorophores.
Materials:
-
Purified NMDA receptors with engineered surface-accessible cysteine residues.
-
Maleimide-conjugated donor (e.g., Cy3-maleimide) and acceptor (e.g., Cy5-maleimide) fluorophores.
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Labeling buffer (e.g., Storage buffer without DTT)
Procedure:
-
Reduction of Cysteines:
-
Add a 5-10 fold molar excess of TCEP to the purified NMDA receptor solution to reduce any disulfide bonds.
-
Incubate for 30 minutes at room temperature.
-
-
Fluorophore Labeling:
-
Add a 10-20 fold molar excess of the maleimide-conjugated fluorophores to the reduced protein.
-
Incubate for 2-4 hours at 4°C in the dark with gentle mixing.
-
-
Removal of Unreacted Dye:
-
Remove unreacted fluorophores using a size-exclusion chromatography column.
-
Collect the fractions containing the labeled protein.
-
Verify labeling efficiency using UV-Vis spectrophotometry.
-
Protocol 3: smFRET Data Acquisition and Analysis of this compound Binding
This protocol outlines the procedure for acquiring and analyzing smFRET data to investigate the effect of this compound.
Materials:
-
Labeled NMDA receptors
-
Biotin-PEG coated quartz microscope slides
-
Streptavidin
-
Imaging buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.02% DDM, oxygen scavenging system)
-
This compound stock solution (in DMSO)
-
Glutamate and Glycine stock solutions
-
Total Internal Reflection Fluorescence (TIRF) microscope equipped with appropriate lasers and detectors.
Procedure:
-
Surface Immobilization:
-
Incubate the Biotin-PEG coated slide with streptavidin for 10 minutes.
-
Wash away excess streptavidin with imaging buffer.
-
Incubate with the biotinylated, labeled NMDA receptors for 10-20 minutes to achieve a sparse surface density suitable for single-molecule imaging.
-
-
smFRET Data Acquisition:
-
Mount the slide on the TIRF microscope.
-
Baseline (Agonist-Bound) Measurement:
-
Flow in imaging buffer containing saturating concentrations of glutamate (e.g., 1 mM) and glycine (e.g., 100 µM).
-
Acquire movies of donor and acceptor fluorescence signals.
-
-
This compound Measurement:
-
Flow in imaging buffer containing glutamate, glycine, and the desired concentration of this compound (e.g., 10-30 µM).
-
Acquire movies under the same conditions as the baseline measurement.
-
-
-
Data Analysis:
-
Trace Extraction: Identify individual molecules and extract the time-dependent fluorescence intensity traces for the donor and acceptor channels.
-
FRET Efficiency Calculation: For each molecule, calculate the FRET efficiency (E_FRET) as a function of time: E_FRET = I_A / (I_D + I_A), where I_A and I_D are the acceptor and donor intensities, respectively.
-
Histogram Analysis: Generate FRET efficiency histograms for both conditions (with and without this compound) to visualize the populations of different conformational states.
-
Hidden Markov Modeling (HMM): Apply HMM to the FRET time traces to determine the number of distinct conformational states, their FRET efficiencies, population distributions, and the kinetic rates of transitions between them.
-
Compare Results: Compare the state populations and kinetic rates between the agonist-bound and this compound-bound conditions to quantify the effect of the modulator.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Single-Molecule FRET Analyses of NMDA Receptors | Springer Nature Experiments [experiments.springernature.com]
- 3. Single-Molecule FRET Analyses of NMDA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Single-Molecule Patch-Clamp FRET Microscopy Studies of NMDA Receptor Ion Channel Dynamics in Living Cells: Revealing the Multiple Conformational States Associated with a Channel at Its Electrical Off State | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
GNE-9278 Technical Support Center: Troubleshooting Solubility and Stability
Welcome to the GNE-9278 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common solubility and stability challenges that may be encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO up to 100 mM.[1]
Q2: How should I store this compound as a solid and in solution?
A2: As a solid, this compound should be stored at +4°C.[1] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months.[2]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A3: It is not recommended to dissolve this compound directly in aqueous buffers due to its hydrophobic nature. A concentrated stock solution should first be prepared in DMSO.
Q4: What is the mechanism of action of this compound?
A4: this compound is a positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors. It binds to the transmembrane domain of the GluN1 subunit, enhancing the receptor's response to glutamate and glycine. This leads to an increase in peak current and a slowing of receptor deactivation.[2][3][4]
Troubleshooting Guide: Solubility and Stability Issues
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed in DMSO stock solution upon thawing. | The compound may have "crashed out" of solution during the freezing process, especially if the concentration is high or if water has been absorbed by the DMSO. | Gently warm the vial to 37°C for 10-15 minutes and vortex thoroughly to redissolve the precipitate. If the issue persists, sonication can be attempted. For future stock preparation, consider using a slightly lower concentration and ensure the use of anhydrous DMSO. |
| Precipitation or cloudiness observed when diluting DMSO stock into aqueous buffer or cell culture medium. | This compound is poorly soluble in aqueous solutions. The addition of a concentrated DMSO stock to an aqueous environment can cause the compound to precipitate out. | To minimize precipitation, it is crucial to perform serial dilutions. First, make an intermediate dilution of the DMSO stock in DMSO. Then, add this intermediate dilution to the aqueous buffer while vortexing to ensure rapid mixing. The final concentration of DMSO in the assay should be kept as low as possible (ideally <0.5%) to avoid solvent effects on the biological system. |
| Inconsistent or lower-than-expected activity in experiments. | This could be due to the degradation of this compound in the stock solution from improper storage or multiple freeze-thaw cycles. It could also be due to instability in the aqueous experimental buffer over the duration of the experiment. | Always use freshly prepared dilutions from a properly stored, aliquoted stock solution. It is advisable to prepare working solutions immediately before use. If the experiment is lengthy, the stability of this compound in your specific assay buffer at the experimental temperature should be validated. |
| Variability between experimental replicates. | In addition to compound stability, this could be related to incomplete dissolution of the compound when preparing working solutions. | Ensure the DMSO stock is fully dissolved before making dilutions. When preparing working solutions in aqueous buffers, ensure thorough mixing. Consider a brief vortexing or trituration after adding the this compound stock to the buffer. |
Physicochemical and Potency Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 429.54 g/mol | [1] |
| Formula | C₂₁H₂₇N₅O₃S | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble to 100 mM in DMSO | [1] |
| Storage (Solid) | +4°C | [1] |
| Storage (Stock Solution) | -20°C (1 month), -80°C (6 months) | [2] |
Table 2: In Vitro Potency of this compound on NMDA Receptor Subunits
| GluN2 Subunit | EC₅₀ (µM) in Calcium Influx Assay | Reference |
| GluN2A | 0.74 | [2] |
| GluN2B | 3.07 | [2] |
| GluN2C | 0.47 | [2] |
| GluN2D | 0.32 | [2] |
Experimental Protocols and Methodologies
Protocol for Preparing this compound Working Solutions
-
Prepare a Concentrated Stock Solution:
-
Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound and dissolve it in anhydrous DMSO to a final concentration of 10-100 mM.
-
Ensure the compound is fully dissolved by vortexing. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use vials and store at -80°C.
-
-
Prepare an Intermediate Dilution (in DMSO):
-
Thaw a single aliquot of the concentrated DMSO stock solution.
-
Perform a serial dilution in DMSO to an intermediate concentration (e.g., 1 mM).
-
-
Prepare the Final Working Solution (in Aqueous Buffer):
-
While vortexing the aqueous buffer (e.g., cell culture medium, physiological saline), add the required volume of the intermediate DMSO dilution to achieve the final desired concentration of this compound.
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Ensure the final concentration of DMSO in the working solution is low (e.g., <0.5%) and consistent across all experimental conditions, including vehicle controls.
-
Use the final working solution immediately.
-
Visualizations
Caption: this compound acts as a positive allosteric modulator of the NMDA receptor.
Caption: A general experimental workflow for using this compound.
References
Optimizing GNE-9278 concentration for electrophysiology
Welcome to the technical support center for researchers utilizing GNE-9278 in electrophysiology experiments. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the optimization of experimental parameters and to ensure high-quality data acquisition.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and inquiries that may arise during the use of this compound, a positive allosteric modulator of NMDA receptors.[1][2][3][4]
Q1: I am not observing any potentiation of the NMDA receptor current with this compound. What could be the issue?
A: There are several potential reasons for a lack of effect. Consider the following troubleshooting steps:
-
Compound Viability: Ensure that your stock of this compound has been stored correctly and has not undergone degradation. Prepare fresh dilutions for each experiment.
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Concentration Range: The effective concentration of this compound can vary depending on the specific NMDA receptor subunits present in your preparation.[1][5] It is recommended to perform a concentration-response curve to determine the optimal concentration for your system.
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Agonist Concentration: this compound is a positive allosteric modulator and requires the presence of an agonist (e.g., glutamate, NMDA) to exert its effect.[3] Ensure that you are co-applying this compound with an appropriate concentration of the agonist.
-
Recording Health: Poor cell health can lead to a lack of responsiveness. Monitor the health of your cells throughout the experiment by checking for a stable resting membrane potential and low leak current.
Q2: I am observing a high degree of variability in the potentiation effect of this compound between cells. How can I reduce this?
A: Inter-cell variability is common in electrophysiology. To minimize this:
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Consistent Protocol: Ensure that your experimental protocol, including cell culture conditions, recording solutions, and drug application times, is consistent across all experiments.
-
Stable Recordings: Only include data from stable recordings with low baseline noise and consistent access resistance.
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Normalization: Normalize the potentiation effect to the baseline current for each cell to account for differences in cell size and receptor expression levels.
Q3: At higher concentrations, I am seeing a decrease in the potentiation effect or even inhibition. Is this expected?
A: While not extensively reported for this compound, some modulators can exhibit biphasic dose-response curves or off-target effects at high concentrations.
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Concentration-Response: A comprehensive concentration-response curve is crucial to identify the optimal concentration range and any potential inhibitory effects at higher concentrations.
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Selectivity: Consider the possibility of off-target effects. This compound has been shown to be selective for NMDA receptors over AMPA receptors.[5]
Q4: How quickly should I expect to see the effect of this compound after application?
A: The onset of action will depend on your perfusion system and the concentration used.
-
Perfusion Rate: A faster perfusion rate will lead to a quicker onset of the drug effect.
-
Steady State: It is important to wait for the drug effect to reach a steady state before taking measurements. This can be monitored by observing the potentiation of the current over time.
Q5: Is the effect of this compound reversible?
A: The reversibility of the effect should be tested by performing a washout with a drug-free solution.
-
Washout Duration: The time required for washout will depend on the binding kinetics of the compound and the efficiency of your perfusion system. A prolonged washout period may be necessary.
Quantitative Data Summary
The following table summarizes the reported electrophysiological data for this compound.
| Parameter | Cell Type | Receptor Subunit | Value | Reference |
| EC50 | HEK Cells | GluN1/GluN2A | 0.74 µM | [1] |
| HEK Cells | GluN1/GluN2B | 3.07 µM | [1] | |
| HEK Cells | GluN1/GluN2C | 0.47 µM | [1] | |
| HEK Cells | GluN1/GluN2D | 0.32 µM | [1] | |
| Xenopus Oocytes | GluN1/GluN2A | 3.2 µM | [5] | |
| Xenopus Oocytes | GluN1/GluN2B | 15.7 µM | [5] | |
| Xenopus Oocytes | GluN1/GluN2C | 6.6 µM | [5] | |
| Xenopus Oocytes | GluN1/GluN2D | 6.7 µM | [5] | |
| Fold Potentiation | Xenopus Oocytes | GluN1/GluN2A | ~3.5-fold (at 10 µM) | [5] |
| Xenopus Oocytes | GluN1/GluN2B | ~7-fold (at 10 µM) | [5] | |
| Xenopus Oocytes | GluN1/GluN2C | ~7-fold (at 10 µM) | [5] | |
| Xenopus Oocytes | GluN1/GluN2D | ~13-fold (at 10 µM) | [5] | |
| Effect on Deactivation | Recombinant Receptors | GluN1/GluN2A | 4.8-fold increase in deactivation time constant | [5] |
Experimental Protocols
Protocol for Determining the Concentration-Response of this compound using Whole-Cell Patch-Clamp Electrophysiology
-
Preparation of Solutions:
-
Prepare external and internal recording solutions appropriate for recording NMDA receptor currents.
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of working dilutions of this compound in the external solution, ensuring the final solvent concentration is consistent across all solutions and does not exceed a level that affects cell health (typically <0.1%).
-
-
Cell Preparation:
-
Culture cells expressing the NMDA receptor subunits of interest or prepare acute brain slices.
-
Transfer the cells or slices to the recording chamber and perfuse with the external solution.
-
-
Electrophysiological Recording:
-
Obtain a whole-cell patch-clamp recording from a healthy cell.
-
Hold the cell at a holding potential of -70 mV.
-
Apply a voltage protocol to elicit NMDA receptor currents. This typically involves a step to a depolarized potential in the presence of an NMDA receptor agonist (e.g., 100 µM NMDA and 10 µM glycine).
-
-
Data Acquisition:
-
Record baseline NMDA receptor currents in the absence of this compound for a stable period (2-3 minutes).
-
Sequentially apply increasing concentrations of this compound (co-applied with the agonist) via the perfusion system.
-
Allow the effect of each concentration to reach a steady state before recording the current.
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After the highest concentration, perform a washout with the drug-free external solution to check for reversibility.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA receptor current at each concentration of this compound.
-
Normalize the current at each concentration to the baseline current.
-
Plot the normalized current as a function of the this compound concentration and fit the data with a suitable equation (e.g., the Hill equation) to determine the EC50 and maximum potentiation.
-
Visualizations
Caption: Experimental workflow for this compound concentration-response analysis.
Caption: this compound signaling pathway at the NMDA receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bi-directional allosteric pathway in NMDA receptor activation and modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The positive allosteric modulator of NMDA receptors, GNE‐9278, blocks the ethanol‐induced decrease of excitability in developing retrosplenial cortex neurons from mice - PMC [pmc.ncbi.nlm.nih.gov]
GNE-9278 Calcium Imaging Experiments: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing GNE-9278 in calcium imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a positive allosteric modulator (PAM) of the N-methyl-D-aspartate receptor (NMDAR).[1][2] It binds to a unique site on the extracellular surface of the transmembrane domain (TMD) of the GluN1 subunit.[1][2][3][4] This binding potentiates the activity of NMDARs that are already activated by agonists like glutamate and glycine.[1] The primary effects of this compound are an increase in the peak receptor current, enhanced agonist affinity, and a slowing of receptor deactivation.[1][3][5]
Q2: Which NMDAR subunits are modulated by this compound?
This compound potentiates NMDARs containing any of the four GluN2 subunits (GluN2A, GluN2B, GluN2C, and GluN2D).[1][6] However, it exhibits the most significant potentiation on GluN1/GluN2D receptors.[3][5]
Q3: How does this compound affect calcium influx?
As a positive allosteric modulator of NMDARs, which are calcium-permeable ion channels, this compound enhances calcium influx through these receptors upon their activation.[1][6] This makes it a useful tool for studying NMDAR-mediated calcium signaling.
Troubleshooting Guide
Problem 1: No observable increase in calcium signal after this compound application.
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Possible Cause 1: Inactive NMDARs. this compound preferentially binds to and modulates agonist-bound NMDARs.
-
Solution: Ensure that co-agonists such as glutamate and glycine (or D-serine) are present in your experimental buffer at concentrations sufficient to activate the NMDARs.
-
-
Possible Cause 2: Incorrect this compound concentration. The effective concentration of this compound can vary depending on the specific GluN2 subunit present.
-
Solution: Refer to the provided EC50 values (Table 1) and consider performing a dose-response curve to determine the optimal concentration for your specific cell type or experimental system.
-
-
Possible Cause 3: Low NMDAR expression. The cell line or primary neurons being used may not express a sufficient level of NMDARs to produce a detectable calcium signal.
-
Solution: Verify NMDAR expression using techniques like Western blot or immunocytochemistry. Consider using a cell line known to express high levels of NMDARs or a system where NMDAR expression is induced.
-
-
Possible Cause 4: Issues with the calcium indicator. The calcium indicator dye (e.g., Fura-2) may not be properly loaded or may be photobleached.
Problem 2: High background signal or apparent this compound-induced signal in the absence of NMDAR agonists.
-
Possible Cause 1: Autofluorescence. The compound itself or the media could be autofluorescent at the wavelengths used for calcium imaging.
-
Solution: Image a well containing this compound in your experimental buffer without cells to check for autofluorescence. If present, consider using a different calcium indicator with a shifted excitation/emission spectrum.
-
-
Possible Cause 2: Off-target effects. While this compound is reported to be highly selective for NMDARs, off-target effects at high concentrations cannot be entirely ruled out.[6]
-
Solution: Use the lowest effective concentration of this compound as determined by a dose-response curve. Include appropriate controls, such as applying this compound in the presence of an NMDAR antagonist (e.g., AP5) to confirm the signal is NMDAR-dependent.
-
Problem 3: Variability in the potentiation effect of this compound between experiments.
-
Possible Cause 1: Differences in cell culture conditions. The expression and subunit composition of NMDARs can be influenced by cell density, passage number, and culture media.
-
Solution: Maintain consistent cell culture practices. Use cells within a defined passage number range for all experiments.
-
-
Possible Cause 2: Inconsistent agonist concentrations. Small variations in the concentrations of glutamate or glycine can lead to different levels of baseline NMDAR activation, which can affect the degree of potentiation by this compound.
-
Solution: Prepare fresh agonist solutions and use precise pipetting techniques to ensure consistent concentrations across all experiments.
-
-
Possible Cause 3: Temperature fluctuations. NMDAR activity is temperature-sensitive.
-
Solution: Ensure that all experiments are performed at a consistent and controlled temperature.
-
Data Presentation
Table 1: Potency (EC50) and Maximum Potentiation of this compound on different NMDAR Subunits in a Calcium Influx Assay
| GluN2 Subunit | EC50 (μM) | Maximum Fold Potentiation |
| GluN2A | 0.74 ± 0.06 | 5.5 ± 0.3 |
| GluN2B | 3.07 ± 0.28 | 8.4 ± 0.9 |
| GluN2C | 0.47 ± 0.7 | 10.2 ± 0.9 |
| GluN2D | 0.32 ± 0.04 | 7.9 ± 0.6 |
Data from calcium influx assays in HEK cell lines.[6]
Experimental Protocols
Calcium Influx Assay using Fura-2 AM
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Preparation:
-
Plate cells expressing the NMDAR subunits of interest onto black-walled, clear-bottom 96-well plates.
-
Allow cells to adhere and grow to an appropriate confluency (typically 70-90%).
-
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution in a suitable buffer (e.g., HBSS). The final concentration of Fura-2 AM is typically in the range of 1-5 µM.
-
Aspirate the culture medium from the cells and wash once with the buffer.
-
Add the Fura-2 AM loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.
-
After incubation, wash the cells 2-3 times with the buffer to remove extracellular dye.
-
-
Compound Preparation:
-
Prepare stock solutions of this compound, glutamate, and glycine in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, prepare serial dilutions of this compound and working solutions of agonists in the assay buffer.
-
-
Calcium Imaging:
-
Place the plate in a fluorescence microplate reader or on the stage of a fluorescence microscope equipped for ratiometric imaging.
-
Measure the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
Add the NMDAR agonists (glutamate and glycine) to the wells to establish a baseline activated response.
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Add this compound at various concentrations and record the change in the fluorescence ratio over time.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.[7]
-
Calculate the fold increase in the fluorescence ratio over the baseline (with agonists alone) to determine the potentiation by this compound.
-
Plot the fold potentiation as a function of this compound concentration to determine the EC50.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel NMDA receptor positive allosteric modulator that acts via the transmembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bi-directional allosteric pathway in NMDA receptor activation and modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
Preventing GNE-9278 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GNE-9278, a positive allosteric modulator of NMDA receptors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly selective positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor.[1] It acts on the GluN1 subunit's transmembrane domain (TMD) to potentiate receptor activity.[1] Specifically, it increases the peak current and enhances the affinity of the receptor for its agonists, glutamate and glycine.[1] this compound has been shown to potentiate NMDA receptors containing GluN2A, 2B, 2C, and 2D subunits.[2][3]
Q2: What are the known off-target effects of this compound?
A2: this compound is reported to be highly selective for NMDA receptors and does not modulate AMPA receptors.[3][4] However, "off-target" effects in a broader sense can arise from several sources:
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Excitotoxicity: As a potentiator of NMDA receptor activity, high concentrations of this compound could lead to excessive calcium influx and subsequent excitotoxicity.
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can have its own biological effects, especially at higher concentrations.[5]
-
Compound Degradation: Improper storage or handling can lead to the degradation of this compound, and these degradation products may have unknown activities.[6][7]
Q3: How can I minimize the risk of excitotoxicity when using this compound?
A3: To mitigate the risk of excitotoxicity, it is crucial to perform a dose-response experiment to determine the lowest effective concentration of this compound that produces the desired on-target effect in your specific experimental system.[8] It is also important to carefully control the duration of exposure.
Q4: My this compound solution appears to have precipitated. What should I do?
A4: Precipitation can occur due to improper storage or if the solubility limit is exceeded in your working solution.[9] If you observe precipitation, it is recommended to prepare a fresh stock solution. Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before making further dilutions in aqueous buffers.[6] Gentle warming or sonication can aid in dissolution.[6]
Troubleshooting Guides
Issue 1: Inconsistent or No Effect of this compound
| Potential Cause | Troubleshooting Step |
| Degraded Compound | Use a fresh aliquot of this compound from a properly stored stock.[6] To verify compound integrity, analytical methods like HPLC or LC-MS can be used.[7] |
| Inaccurate Concentration | Verify all calculations and ensure pipettes are properly calibrated. |
| Suboptimal Assay Conditions | Ensure that the concentrations of NMDA receptor agonists (glutamate and glycine) are appropriate for your assay, as this compound's potentiation is dependent on their presence.[2] |
Issue 2: Unexpected Cellular Phenotype or Toxicity
| Potential Cause | Troubleshooting Step |
| Concentration Too High | Perform a dose-response experiment to identify the optimal, non-toxic concentration of this compound.[5][8] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is low (typically ≤ 0.1%) and consistent across all experimental conditions, including vehicle controls.[5] |
| On-Target Excitotoxicity | Reduce the concentration of this compound and/or the duration of exposure. Consider using a lower concentration of glutamate and glycine in your assay. |
Data Presentation
Table 1: Potency of this compound on different NMDA receptor subunits.
| GluN2 Subunit | EC50 (µM) in Calcium Influx Assay |
| GluN2A | 0.74[1][2] |
| GluN2B | 3.07[1][2] |
| GluN2C | 0.47[1][2] |
| GluN2D | 0.32[1][2] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Experiment
-
Cell Plating: Plate cells expressing the NMDA receptor subtype of interest at an appropriate density in a multi-well plate.
-
Compound Preparation: Prepare a series of dilutions of this compound in your assay buffer. It is recommended to start with a broad range of concentrations (e.g., from nanomolar to micromolar).[5] Also, prepare a vehicle control containing the same final concentration of solvent (e.g., DMSO) as your highest this compound concentration.[5]
-
Treatment: Replace the cell culture medium with the assay buffer containing the different concentrations of this compound or the vehicle control.
-
Assay Performance: After a predetermined incubation time, perform your functional assay (e.g., calcium imaging, electrophysiology) to measure the potentiation of the NMDA receptor response.
-
Data Analysis: Plot the measured response against the log of the this compound concentration to generate a dose-response curve and determine the EC50.
-
Toxicity Assessment: In parallel, assess cell viability at each concentration using a standard method (e.g., MTT assay, Trypan blue exclusion) to identify any cytotoxic effects.[5]
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The positive allosteric modulator of NMDA receptors, GNE‐9278, blocks the ethanol‐induced decrease of excitability in developing retrosplenial cortex neurons from mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
GNE-9278 cytotoxicity in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GNE-9278 in cell culture experiments. While this compound is a potent positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors, users may occasionally encounter unexpected cytotoxicity. This guide aims to address these specific issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a positive allosteric modulator of NMDA receptors. It binds to the transmembrane domain (TMD) of the GluN1 subunit, enhancing the receptor's response to agonists like glutamate and glycine.[1][2] This potentiation results in increased peak current and a slowing of the deactivation process.[3]
Q2: Is this compound expected to be cytotoxic?
A2: No, this compound is not designed or typically used as a cytotoxic agent. Its primary function is to enhance the activity of NMDA receptors. Observed cytotoxicity is likely an unintended effect resulting from experimental conditions.
Q3: What are the recommended working concentrations for this compound in cell culture?
A3: The effective concentration of this compound can vary depending on the cell line and the specific NMDA receptor subunits expressed. Based on calcium influx assays in HEK cell lines, the EC50 values for potentiating different GluN2 subunits are in the micromolar range.[1] It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental setup.
Q4: What are the known off-target effects of this compound?
A4: The available literature highlights this compound as a highly selective modulator of NMDA receptors.[1] However, at high concentrations, the potential for off-target effects increases, which could contribute to cytotoxicity. There is currently limited published data on specific off-target interactions leading to cell death.
Troubleshooting Guide: Unexpected Cytotoxicity
If you are observing unexpected cell death in your cultures when using this compound, consider the following troubleshooting steps.
Issue 1: High Levels of Cell Death Observed Shortly After this compound Application
Possible Cause 1: Excitotoxicity
Over-activation of NMDA receptors can lead to excessive calcium influx, triggering excitotoxicity and subsequent cell death. This is more likely to occur in neuronal cell cultures that endogenously express high levels of NMDA receptors.
Troubleshooting Steps:
-
Reduce this compound Concentration: Perform a concentration titration to find the lowest effective concentration that does not induce cytotoxicity.
-
Control Agonist Levels: If your culture medium contains high levels of glutamate or glycine, consider using a medium with lower concentrations of these agonists.
-
Use NMDA Receptor Antagonists: As a control experiment, co-treat cells with this compound and a known NMDA receptor antagonist (e.g., AP5) to confirm if the cytotoxicity is NMDA receptor-mediated.
Possible Cause 2: Solvent Toxicity
This compound is often dissolved in DMSO.[4] High concentrations of DMSO can be toxic to cells.
Troubleshooting Steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is below the tolerance level for your specific cell line (typically <0.5%).
-
Run a Solvent Control: Treat cells with the same concentration of DMSO used in your this compound experiments to assess solvent-specific toxicity.
Issue 2: Gradual Decrease in Cell Viability Over Long-Term Exposure
Possible Cause: Altered Cellular Signaling
Prolonged potentiation of NMDA receptors can lead to chronic alterations in intracellular signaling pathways, potentially impacting cell survival and proliferation.
Troubleshooting Steps:
-
Limit Exposure Time: Reduce the duration of this compound treatment to the minimum time required to observe the desired effect.
-
Intermittent Dosing: Consider an intermittent dosing schedule rather than continuous exposure.
-
Analyze Key Signaling Pathways: Investigate downstream signaling pathways affected by chronic NMDA receptor activation to identify potential mechanisms of cytotoxicity.
Quantitative Data Summary
| Parameter | Cell Line | GluN2 Subunit | EC50 (µM) | Maximum Fold Potentiation | Reference |
| Ca2+ Influx | HEK | GluN2A | 0.74 | ~4.5 | [1][3] |
| Ca2+ Influx | HEK | GluN2B | 3.07 | ~2.5 | [1][3] |
| Ca2+ Influx | HEK | GluN2C | 0.47 | ~6.0 | [1][3] |
| Ca2+ Influx | HEK | GluN2D | 0.32 | ~8.0 | [1][3] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound
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Cell Plating: Plate your cells of interest in a 96-well plate at a density appropriate for a 48-72 hour viability assay.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).
-
Treatment: Remove the old medium from the cells and add the this compound dilutions and vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a standard cell viability assay (e.g., MTT, CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. The optimal non-toxic concentration will be the highest concentration that does not significantly reduce cell viability.
Protocol 2: Assessing NMDA Receptor-Mediated Excitotoxicity
-
Cell Plating: Plate neuronal cells known to express NMDA receptors in a multi-well plate.
-
Compound Preparation: Prepare the following treatment conditions in your culture medium:
-
Vehicle Control (DMSO)
-
This compound at a potentially cytotoxic concentration
-
A specific NMDA receptor antagonist (e.g., 50 µM AP5)
-
This compound + NMDA receptor antagonist
-
-
Treatment: Treat the cells with the prepared compounds.
-
Incubation: Incubate for a predetermined time where cytotoxicity has been previously observed.
-
Cytotoxicity Assay: Measure cytotoxicity using a suitable assay (e.g., LDH release assay).
-
Data Analysis: Compare the cytotoxicity levels across the different treatment groups. A significant reduction in cytotoxicity in the this compound + antagonist group compared to the this compound alone group would indicate NMDA receptor-mediated excitotoxicity.
Visualizations
Caption: Mechanism of this compound as a positive allosteric modulator of the NMDA receptor.
Caption: Troubleshooting workflow for unexpected cytotoxicity with this compound.
References
Technical Support Center: GNE-9278 & DMSO Vehicle Controls
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for the vehicle effects of Dimethyl Sulfoxide (DMSO) when working with the N-methyl-D-aspartate (NMDA) receptor positive allosteric modulator, GNE-9278. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Why is DMSO used as a vehicle for this compound?
A1: this compound is soluble up to 100 mM in DMSO, which allows for the preparation of concentrated stock solutions. This is essential for minimizing the final concentration of the vehicle in your experimental system, thereby reducing potential off-target effects.
Q2: What are the potential off-target effects of DMSO?
A2: DMSO is not biologically inert and can have a range of effects on cells and organisms, including:
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Cytotoxicity: At higher concentrations, DMSO can be toxic to cells.
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Cellular Differentiation: It can induce differentiation in some cell lines.
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Altered Gene Expression: DMSO can modulate the expression of various genes.
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Inflammation and Neuromotor Effects: In vivo, high concentrations of DMSO can cause inflammation and neuromotor deficits.
Q3: What is a vehicle control and why is it critical?
A3: A vehicle control group is treated with the same concentration of DMSO as the experimental group, but without this compound. This is a critical experimental control that allows you to distinguish the pharmacological effects of this compound from any non-specific effects caused by the DMSO vehicle itself.[1]
Q4: What is the recommended final concentration of DMSO in my experiments?
A4: The optimal final concentration of DMSO is system-dependent. It is crucial to determine the maximum tolerated concentration for your specific cell line or animal model. Below is a table summarizing general guidelines.
Data Presentation: Recommended DMSO Concentrations
| Experimental System | Recommended Maximum Final DMSO Concentration (v/v) | Notes |
| In Vitro (Cell Culture) | ≤ 0.1% | Many cell lines can tolerate up to 0.5%, but some sensitive lines may show effects at lower concentrations.[2][3] |
| In Vivo (Rodent Models) | ≤ 1-5% | The exact concentration depends on the route of administration and the specific animal model. Lower concentrations are always preferable.[4] |
Troubleshooting Guides
Issue 1: Similar results observed in the this compound treated group and the vehicle control group.
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Possible Cause: The observed effect may be due to the DMSO vehicle and not this compound.
-
Troubleshooting Steps:
-
Verify DMSO Concentration: Double-check your calculations to ensure the final DMSO concentration is within the recommended range for your system.
-
Perform a DMSO Dose-Response: Conduct a preliminary experiment to test a range of DMSO concentrations on your experimental endpoint. This will help you identify a non-effective concentration.
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Lower this compound and DMSO Concentrations: If possible, prepare a more concentrated stock solution of this compound to allow for a lower final DMSO concentration in your assay.
-
Issue 2: High background signal or unexpected cellular effects in the vehicle control group.
-
Possible Cause: Your cell line may be particularly sensitive to DMSO.
-
Troubleshooting Steps:
-
Determine the Maximum Tolerated Concentration: Follow the experimental protocol below to determine the highest concentration of DMSO that does not significantly impact your cells.
-
Reduce Exposure Time: Minimize the duration of your experiment to reduce the cumulative effect of DMSO.
-
Consider Alternative Solvents: If your system is highly sensitive to DMSO, you may need to explore other less disruptive solvents.
-
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated DMSO Concentration in Cell Culture
Objective: To determine the highest concentration of DMSO that does not significantly affect the viability of a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Anhydrous DMSO
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis.
-
Prepare DMSO Dilutions: Prepare a serial dilution of DMSO in your complete culture medium. A common range to test is from 2% down to 0.01% (v/v). Include a "medium only" control (0% DMSO).
-
Cell Treatment: Remove the existing medium and replace it with the medium containing the different DMSO concentrations.
-
Incubation: Incubate the plate for a duration that reflects your planned this compound experiments (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the "medium only" control. The maximum tolerated concentration is the highest concentration that does not result in a significant decrease in cell viability.
Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study for DMSO
Objective: To determine the highest dose of DMSO that can be administered to an animal model without causing significant toxicity.
Materials:
-
Animal model (e.g., mice, rats)
-
Anhydrous DMSO
-
Sterile saline or other appropriate vehicle diluent
-
Appropriate administration equipment (e.g., syringes, gavage needles)
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for a sufficient period before the experiment.
-
Dose Grouping: Divide animals into several groups. One group will receive the vehicle diluent only (e.g., saline), and the other groups will receive increasing concentrations of DMSO (e.g., 1%, 5%, 10% v/v in saline).
-
Administration: Administer the vehicle or DMSO solutions to the animals using the same route and volume that will be used for the this compound study.
-
Monitoring: Closely monitor the animals for signs of toxicity, including changes in body weight, food and water intake, clinical signs of distress (e.g., lethargy, ruffled fur), and any behavioral changes.[5]
-
Data Collection: Record observations daily for a predetermined period (e.g., 7-14 days).
-
Endpoint Analysis: At the end of the study, you may collect blood for clinical chemistry analysis and tissues for histopathological examination to assess for any sub-clinical toxicity.
-
MTD Determination: The MTD is the highest dose that does not cause significant adverse effects.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound with vehicle control.
Caption: Troubleshooting decision tree for DMSO vehicle effects.
References
- 1. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A method for determining the maximum tolerated dose for acute in vivo cytogenetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
GNE-9278 variability in different cell types
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance for conducting experiments with GNE-9278, a positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a positive allosteric modulator of NMDA receptors.[1][2] It binds to a unique site on the extracellular surface of the transmembrane domain (TMD) of the GluN1 subunit.[1][3] This binding potentiates receptor activity by increasing the peak current amplitude, slowing the deactivation process following agonist removal, and enhancing the potency of the co-agonists glutamate and glycine.[2][4][5]
Q2: Is this compound selective for specific NMDA receptor subtypes?
This compound potentiates all four GluN2-containing NMDA receptor subtypes (GluN2A, GluN2B, GluN2C, and GluN2D).[1][2] However, its potency and the extent of potentiation vary across these subtypes, demonstrating subunit-specific effects.[1][4][5] It is highly selective for NMDA receptors over AMPA receptors.[6][7]
Q3: What is the solubility and recommended storage for this compound?
This compound is soluble in DMSO, with a solubility of up to 100 mM.[2] For long-term storage, it is recommended to store the compound at +4°C.[2]
Q4: Has this compound been studied in cancer cell lines?
Currently, there is a lack of published studies directly investigating the effects of this compound on cancer cell lines. However, NMDA receptors have been found to be expressed in some cancer cell lines, and their activation can influence cell viability and proliferation.[8] This suggests that this compound could be a valuable tool for investigating the role of NMDA receptors in specific cancer contexts.
Q5: How does the variability in different cell types affect this compound's efficacy?
The variability in this compound's efficacy across different cell types is primarily determined by the specific NMDA receptor subunits expressed in those cells. Since this compound shows differential potentiation of GluN2A, GluN2B, GluN2C, and GluN2D subunits, the response of a given cell line will depend on its unique subunit composition. For example, cell lines with higher expression of GluN2D may show a more robust response to this compound.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no potentiation observed | Cell line expresses low levels of NMDA receptors. | Confirm NMDA receptor expression in your cell line using techniques like Western Blot or qPCR for GluN1 and relevant GluN2 subunits. |
| Incorrect agonist concentration. | Ensure that you are using a sub-maximal concentration (e.g., EC20-EC30) of glutamate and a saturating concentration of glycine to observe optimal potentiation. | |
| Compound degradation. | Ensure proper storage of this compound at +4°C and prepare fresh stock solutions in DMSO regularly. | |
| High background signal in calcium influx assays | Basal NMDA receptor activity is too high. | This can be due to endogenous glutamate in the media. Consider using a competitive antagonist to block basal activity before adding this compound and the stimulating agonist. |
| Cell health is compromised. | Ensure cells are healthy and not overgrown before starting the assay. Use appropriate cell densities as recommended in the protocol. | |
| Difficulty in obtaining stable electrophysiological recordings | Poor seal formation. | Ensure fire-polished borosilicate glass pipettes are used and that the cell membrane is clean before attempting to form a giga-seal. |
| Cell viability issues. | Maintain optimal cell culture conditions. For transfected cells, allow 24-48 hours for receptor expression before recording. | |
| Variability between experimental replicates | Inconsistent cell passage number. | Use cells within a consistent and low passage number range, as receptor expression can change with prolonged culturing. |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent dispensing of compounds and reagents. |
Quantitative Data Summary
The following tables summarize the reported potency (EC50) and efficacy (maximum fold potentiation) of this compound on different NMDA receptor subtypes in various experimental systems.
Table 1: this compound Potency (EC50) in µM
| Cell Type | GluN2A | GluN2B | GluN2C | GluN2D | Reference |
| HEK Cells (Calcium Influx) | 0.74 | 3.07 | 0.47 | 0.32 | [1][2] |
| Xenopus Oocytes (Electrophysiology) | 3.2 | 15.7 | 6.6 | 6.7 |
Table 2: this compound Efficacy (Maximum Fold Potentiation)
| Cell Type | GluN2A | GluN2B | GluN2C | GluN2D | Reference |
| HEK Cells (Calcium Influx) | 5.5 | 8.4 | 10.2 | 7.9 | [7] |
| Xenopus Oocytes (Electrophysiology) | 4.6 | 12.4 | 9.1 | 14.9 | [7] |
Experimental Protocols
Calcium Influx Assay
This protocol is adapted for a 384-well plate format using HEK293 cells expressing specific NMDA receptor subtypes.
-
Cell Plating:
-
Seed HEK293 cells stably or transiently expressing the desired GluN1/GluN2 subunit combination in a 384-well black-walled, clear-bottom plate at a density of 20,000-40,000 cells per well.
-
Incubate for 24-48 hours at 37°C and 5% CO2 to allow for cell attachment and receptor expression.
-
-
Dye Loading:
-
Prepare a calcium indicator dye solution (e.g., Fluo-4 AM or Calcium-6) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Remove the cell culture medium and add 20 µL of the dye solution to each well.
-
Incubate the plate for 60 minutes at 37°C and 5% CO2.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add 10 µL of the this compound solution to the respective wells.
-
Incubate for 10-15 minutes at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a solution of glutamate (at an EC20-EC30 concentration) and a saturating concentration of glycine (e.g., 50 µM) in the assay buffer.
-
Use a fluorescence plate reader equipped with an automated injection system to add 10 µL of the agonist solution to each well.
-
Immediately begin recording the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen calcium indicator.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to a positive control (e.g., maximum agonist response) and a negative control (buffer only).
-
Plot the normalized response against the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and maximum potentiation.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for recording NMDA receptor currents from transfected HEK293 cells.
-
Cell Preparation:
-
Plate HEK293 cells on glass coverslips in a 35 mm dish.
-
Transfect cells with plasmids encoding the desired GluN1 and GluN2 subunits, along with a fluorescent marker (e.g., GFP) to identify transfected cells.
-
Allow 24-48 hours for receptor expression.
-
-
Recording Setup:
-
Transfer a coverslip to the recording chamber of an upright or inverted microscope and perfuse with an external solution containing (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, and 10 glucose, pH 7.4. The external solution should be Mg2+-free to prevent voltage-dependent block of the NMDA receptor channel.
-
Pull recording pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, and 2 Mg-ATP, pH 7.2.
-
-
Recording Procedure:
-
Identify a transfected cell using fluorescence microscopy.
-
Establish a giga-ohm seal between the pipette and the cell membrane and then rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a solution containing a saturating concentration of glycine (e.g., 50 µM) and a sub-maximal concentration of glutamate (e.g., EC20-EC30) using a rapid perfusion system to evoke a baseline NMDA receptor current.
-
Co-apply this compound with the agonists to measure the potentiated current.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current in the absence and presence of this compound.
-
Calculate the fold potentiation by dividing the peak current in the presence of this compound by the baseline current.
-
Analyze other parameters such as the deactivation time constant by fitting the decay of the current after agonist washout to an exponential function.
-
Visualizations
NMDA Receptor Signaling Pathway
Caption: Downstream signaling cascade following NMDA receptor potentiation by this compound.
Experimental Workflow for this compound Evaluation
Caption: A typical experimental workflow for assessing the activity of this compound.
References
- 1. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bi-directional allosteric pathway in NMDA receptor activation and modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. NMDA receptors on the surface of cancer cells: Target for chemotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
Improving signal-to-noise ratio with GNE-9278
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using GNE-9278, a positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective positive allosteric modulator of NMDA receptors.[1] It acts by binding to the transmembrane domain (TMD) of the GluN1 subunit.[1] This binding potentiates the receptor's response to the agonists glutamate and glycine by increasing the peak current and slowing the deactivation of the channel.[1][2] this compound demonstrates long-range, bottom-up allostery, meaning its binding at the TMD induces conformational changes in the extracellular amino-terminal domain, stabilizing a coupled, more active state of the receptor.[3]
Q2: Which NMDA receptor subunits does this compound potentiate?
A2: this compound robustly potentiates NMDA receptors containing any of the four GluN2 subunits (GluN2A, GluN2B, GluN2C, and GluN2D).[1][2][4][5]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO up to 100 mM.[2][4] For stock solutions, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles.[1] Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q4: What are the recommended working concentrations for this compound?
A4: The optimal concentration of this compound will depend on the specific assay and cell type. However, published studies have used concentrations ranging from the sub-micromolar to the low micromolar range. For example, EC50 values for potentiation in calcium influx assays are 0.74 µM (GluN2A), 3.07 µM (GluN2B), 0.47 µM (GluN2C), and 0.32 µM (GluN2D).[1][2][4][5] In patch-clamp experiments, concentrations of 5 µM have been shown to significantly potentiate NMDA receptor currents.[6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No potentiation of NMDA receptor currents observed. | Incorrect this compound concentration: The concentration may be too low to elicit a response. | Perform a dose-response experiment to determine the optimal concentration for your cell type and receptor subunit composition. |
| Poor this compound solubility: The compound may have precipitated out of solution. | Ensure the final DMSO concentration in your working solution is low enough to maintain solubility. Prepare fresh dilutions from a properly stored stock solution. | |
| Receptor desensitization: Prolonged exposure to high concentrations of agonists can lead to receptor desensitization, masking the potentiating effect of this compound.[7] | Optimize the timing of agonist and this compound application. Reduce the duration of agonist exposure. | |
| Low receptor expression: The cells may not be expressing a sufficient number of functional NMDA receptors on their surface. | Use cells with a known high level of NMDA receptor expression or consider transiently transfecting your cells. | |
| High variability in experimental results. | Inconsistent reagent concentrations: Variability in the concentrations of this compound, agonists (glutamate, glycine/D-serine), or other solutions.[7] | Prepare fresh solutions for each experiment. Use calibrated pipettes and ensure thorough mixing. |
| Cell health and passage number: Cells that are unhealthy or have been passaged too many times can exhibit altered receptor expression and signaling.[7] | Use cells within a consistent and low passage number range. Ensure optimal cell culture conditions. | |
| Excitotoxicity: Prolonged or excessive activation of NMDA receptors can lead to cell death, particularly in neuronal cultures.[7] | Optimize agonist and this compound concentrations to the lowest effective dose. Limit the duration of drug application. Consider using a competitive antagonist at a low concentration to reduce overall receptor activation.[7] | |
| Unexpected decrease in signal or cell death. | Excitotoxicity: As a positive allosteric modulator, this compound will enhance NMDA receptor activity, which can lead to excitotoxicity if not properly controlled.[7] | Reduce the concentration of the NMDA receptor agonist (glutamate). Decrease the incubation time with this compound and the agonist. Monitor cell viability using assays such as trypan blue exclusion or LDH release. |
| Off-target effects: While this compound is reported to be highly selective for NMDA receptors, off-target effects at high concentrations cannot be entirely ruled out without specific testing. | Use the lowest effective concentration of this compound as determined by your dose-response curve. |
Quantitative Data
Table 1: this compound Potentiation of NMDA Receptor Subunits (Calcium Influx Assay)
| GluN2 Subunit | EC50 (µM) |
| GluN2A | 0.74[1][2][4][5] |
| GluN2B | 3.07[1][2][4][5] |
| GluN2C | 0.47[1][2][4][5] |
| GluN2D | 0.32[1][2][4][5] |
Table 2: this compound Technical Data
| Property | Value |
| Molecular Weight | 429.54 g/mol [2][4][5] |
| Formula | C₂₁H₂₇N₅O₃S[2] |
| Solubility | Soluble to 100 mM in DMSO[2][4] |
| Purity | ≥98%[2][4] |
| Storage | Store at +4°C (solid) or -20°C/-80°C (solution)[1][2] |
| CAS Number | 901230-11-3[2] |
Experimental Protocols
Detailed Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol is adapted for measuring the potentiation of NMDA receptor currents by this compound in cultured neurons or HEK293 cells expressing NMDA receptors.
1. Cell Preparation:
-
Plate cells on glass coverslips 24-48 hours before recording.
-
For transfected cells, ensure expression of the desired GluN1 and GluN2 subunits.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 2.9 KCl, 1 CaCl₂, 10 HEPES, adjusted to pH 7.4 with NaOH.
-
Internal Solution (in mM): 135 CsF, 33 CsOH, 2 MgCl₂, 1 CaCl₂, 11 EGTA, 10 HEPES, adjusted to pH 7.4 with CsOH.
-
Agonist Solution: External solution supplemented with glutamate and glycine/D-serine at desired concentrations (e.g., 100 µM glutamate and 50 µM glycine).
-
This compound Solution: Prepare a stock solution of this compound in DMSO. Dilute to the final working concentration in the agonist solution immediately before use. Ensure the final DMSO concentration is low (e.g., <0.1%).
3. Recording Procedure:
-
Obtain a whole-cell patch-clamp recording with a gigaohm seal.
-
Clamp the cell at a holding potential of -60 mV to -70 mV.
-
Perfuse the cell with the external solution to establish a stable baseline current.
-
Apply the agonist solution to elicit a control NMDA receptor-mediated current.
-
After washout and return to baseline, apply the this compound-containing agonist solution and record the potentiated current.
-
To construct a dose-response curve, apply a range of this compound concentrations.
4. Data Analysis:
-
Measure the peak amplitude and deactivation kinetics of the NMDA receptor currents in the absence and presence of this compound.
-
Calculate the potentiation as the percentage increase in peak current amplitude.
Detailed Protocol 2: Calcium Imaging Assay
This protocol outlines a method for measuring the effect of this compound on NMDA receptor-mediated calcium influx using a fluorescent calcium indicator.
1. Cell Preparation:
-
Seed cells in a 96-well or 384-well black, clear-bottom plate.
-
Allow cells to adhere and grow for 24-48 hours.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Calbryte 590) according to the manufacturer's instructions.
-
Remove the culture medium and incubate the cells with the loading buffer for 30-60 minutes at 37°C.
-
Wash the cells with an assay buffer (e.g., HBSS with 20 mM HEPES) to remove excess dye.
3. Assay Procedure:
-
Prepare agonist solutions (glutamate and glycine/D-serine) and this compound solutions in the assay buffer.
-
Use a plate reader with fluorescence detection capabilities to measure the baseline fluorescence.
-
Add the this compound solution to the wells and incubate for a short period (e.g., 5-10 minutes).
-
Add the agonist solution to stimulate the NMDA receptors and immediately begin recording the fluorescence signal over time.
4. Data Analysis:
-
Measure the change in fluorescence intensity (ΔF) from baseline (F₀) after agonist addition.
-
Calculate the response as ΔF/F₀.
-
Compare the response in the presence and absence of this compound to determine the degree of potentiation.
Visualizations
Caption: this compound binds to the GluN1 TMD, enhancing NMDA receptor activation.
Caption: Experimental workflow for assessing this compound's effect on NMDA receptors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GNE 9278 | NMDA Receptor Modulators: R&D Systems [rndsystems.com]
- 3. Bi-directional allosteric pathway in NMDA receptor activation and modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GNE 9278 | NMDA Receptors | Tocris Bioscience [tocris.com]
- 5. bio-techne.com [bio-techne.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
GNE-9278 washout and recovery times
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the N-methyl-D-aspartate (NMDA) receptor positive allosteric modulator (PAM), GNE-9278.
Understanding this compound
This compound is a potent and selective positive allosteric modulator of NMDA receptors. It binds to the transmembrane domain (TMD) of the GluN1 subunit, enhancing receptor function in the presence of agonists like glutamate and glycine.[1] Its mechanism of action involves increasing the peak current amplitude and slowing the deactivation of the receptor, thereby potentiating NMDA receptor-mediated signaling.[2] this compound shows potentiation across various NMDA receptor subtypes, including those containing GluN2A, GluN2B, GluN2C, and GluN2D subunits.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the experimental buffer. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced effects on your experimental system.
Q2: What is a typical working concentration range for this compound in in vitro assays?
A2: The effective concentration of this compound can vary depending on the cell type, NMDA receptor subunit composition, and the specific assay. Based on published data, concentrations ranging from 0.1 µM to 10 µM are commonly used to observe significant potentiation of NMDA receptor activity. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I perform a washout experiment to study the reversibility of this compound?
A3: To assess the reversibility of this compound's effects, a washout protocol is necessary. This typically involves perfusing the experimental chamber with a this compound-free solution for a sufficient duration to allow the compound to dissociate from its binding site. The specific duration of the washout will depend on the experimental system (e.g., cell culture, brain slice) and the perfusion rate. Monitoring the recovery of NMDA receptor-mediated responses to baseline levels will indicate the completeness of the washout. One study in acute brain slices utilized a 10-minute washout period.
Q4: How long does it take for the effects of this compound to recover to baseline after washout?
A4: The recovery time following this compound washout is not extensively characterized in the public literature. The rate of recovery will depend on several factors, including the off-rate of the compound from the NMDA receptor, the concentration of this compound used, and the experimental temperature. It is crucial to empirically determine the recovery time in your specific experimental system by continuously monitoring the physiological response after initiating the washout.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No potentiation of NMDA receptor currents observed. | 1. Incorrect this compound concentration. 2. Degraded this compound stock solution. 3. Low expression of NMDA receptors in the experimental system. 4. Suboptimal agonist (glutamate/glycine) concentrations. | 1. Perform a dose-response curve to identify the optimal concentration. 2. Prepare a fresh stock solution of this compound. 3. Verify NMDA receptor expression using techniques like Western blotting or immunohistochemistry. 4. Ensure that agonist concentrations are sufficient to activate the NMDA receptors. |
| Incomplete washout of this compound effects. | 1. Insufficient washout duration. 2. Slow off-rate of this compound from the receptor. 3. Inadequate perfusion rate. 4. Lipophilic nature of the compound leading to retention in the tissue or perfusion system. | 1. Extend the washout period and monitor recovery over a longer time course. 2. Consider that complete recovery may not be achievable within a typical experimental timeframe. 3. Increase the perfusion rate to facilitate faster exchange of solutions. 4. Pre-treat the perfusion system with a blocking agent or use materials with low non-specific binding. |
| Variability in the potentiation effect between experiments. | 1. Inconsistent this compound concentration in the final solution. 2. Fluctuation in experimental temperature. 3. Differences in cell health or passage number. 4. Variability in agonist application. | 1. Ensure accurate and consistent dilution of the this compound stock solution. 2. Maintain a constant and controlled temperature throughout the experiment. 3. Use cells within a consistent passage number range and monitor their health. 4. Utilize a rapid and consistent method for agonist application. |
| Apparent desensitization or run-down of NMDA receptor currents. | This is a common phenomenon with NMDA receptors, especially in whole-cell patch-clamp recordings, and may not be related to this compound. | Include an ATP-regenerating system in your intracellular solution to maintain receptor phosphorylation and function. Allow for a sufficient recovery period between agonist applications. |
Quantitative Data Summary
Due to the limited availability of public data on the specific washout and recovery kinetics of this compound, the following tables are provided as templates for researchers to populate with their own experimental findings.
Table 1: In Vitro this compound Washout and Recovery Time (Template)
| Cell Type/Expression System | This compound Concentration (µM) | Washout Duration (min) | Time to 50% Recovery (min) | Time to 90% Recovery (min) |
| e.g., HEK293 cells expressing GluN1/GluN2A | ||||
| e.g., Primary cortical neurons | ||||
| e.g., Hippocampal brain slices |
Table 2: In Vivo this compound Pharmacokinetic Parameters (Template)
| Animal Model | Route of Administration | Dose (mg/kg) | Half-life (t½) (hours) | Time to Maximum Concentration (Tmax) (hours) | Brain/Plasma Ratio |
| e.g., Mouse | e.g., Intraperitoneal | ||||
| e.g., Rat | e.g., Oral |
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol is designed to assess the effect of this compound on NMDA receptor-mediated currents and to evaluate its washout and recovery kinetics.
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Cell Preparation: Culture cells (e.g., HEK293 cells transiently expressing NMDA receptor subunits or primary neurons) on glass coverslips.
-
Recording Setup: Place a coverslip in a recording chamber mounted on an inverted microscope and continuously perfuse with an external solution (e.g., containing in mM: 140 NaCl, 2.5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.01 glycine, pH 7.4).
-
Patch-Clamp Recording:
-
Obtain whole-cell patch-clamp recordings from single cells using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution (e.g., containing in mM: 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2).
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Clamp the membrane potential at a holding potential of -60 mV.
-
-
Agonist Application:
-
Establish a baseline NMDA receptor-mediated current by briefly applying a solution containing a saturating concentration of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).
-
-
This compound Application:
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Perfuse the chamber with the external solution containing the desired concentration of this compound for a predetermined incubation period (e.g., 5-10 minutes).
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Re-apply the NMDA/glycine solution in the presence of this compound to measure the potentiated current.
-
-
Washout and Recovery:
-
Initiate washout by perfusing the chamber with the this compound-free external solution.
-
At regular intervals during the washout (e.g., every 2-5 minutes), apply the NMDA/glycine solution to monitor the recovery of the current to its baseline amplitude and kinetics.
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Continue monitoring until the current returns to the pre-GNE-9278 baseline or stabilizes.
-
Calcium Imaging Assay
This protocol allows for the assessment of this compound's effect on NMDA receptor-mediated calcium influx in a population of cells.
-
Cell Preparation and Dye Loading:
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Plate cells in a multi-well plate (e.g., 96-well black-walled, clear-bottom plate).
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Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Baseline Measurement:
-
Using a fluorescence plate reader or a fluorescence microscope, measure the baseline fluorescence intensity.
-
-
This compound Incubation:
-
Add this compound at the desired concentration to the wells and incubate for a specified period.
-
-
Stimulation and Measurement:
-
Stimulate the cells with a solution containing NMDA and glycine.
-
Immediately begin recording the fluorescence intensity over time to measure the calcium influx.
-
-
Washout and Recovery:
-
Carefully aspirate the this compound and agonist-containing medium.
-
Wash the cells multiple times with a this compound-free buffer.
-
After the final wash, add fresh buffer and allow the cells to recover for a defined period.
-
Re-stimulate with NMDA and glycine and measure the fluorescence to assess the recovery of the response.
-
Visualizations
Caption: this compound binds to the GluN1 subunit's transmembrane domain of the NMDA receptor.
Caption: Experimental workflow for assessing this compound washout and recovery.
Caption: A logical troubleshooting guide for common issues with this compound experiments.
References
Interpreting GNE-9278 dose-response curves
Welcome to the technical support center for GNE-9278, a positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective positive allosteric modulator of NMDA receptors. It binds to the transmembrane domain (TMD) of the GluN1 subunit.[1] This binding potentiates the receptor's response to agonists like glutamate and glycine by increasing the peak current amplitude and slowing the deactivation process upon agonist removal.[2][3]
Q2: Which NMDA receptor subunits does this compound act on?
A2: this compound potentiates NMDA receptors containing GluN2A, GluN2B, GluN2C, and GluN2D subunits.[1] However, the degree of potentiation varies between these subunits, with the most significant effect observed for GluN1/GluN2D receptors.[4][5]
Q3: What is the expected shape of a this compound dose-response curve?
A3: A typical this compound dose-response curve will show a sigmoidal shape when plotting the potentiation of an NMDA receptor response (e.g., calcium influx or current amplitude) against increasing concentrations of this compound. The curve will plateau at higher concentrations, indicating saturation of the modulatory effect.
Q4: How does this compound affect the affinity of NMDA receptor agonists?
A4: this compound enhances the potency of both glutamate and glycine, meaning that lower concentrations of these agonists are required to elicit a response in the presence of the modulator.[1][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No potentiation of NMDA receptor activity observed. | 1. Incorrect this compound concentration. 2. Inactive this compound. 3. Absence of NMDA receptor agonists (glutamate and glycine). 4. The experimental system lacks susceptible NMDA receptor subunits. | 1. Verify the final concentration of this compound in your assay. Refer to the dose-response data for effective concentration ranges. 2. Ensure proper storage and handling of the this compound stock solution. Prepare fresh dilutions before each experiment. 3. This compound is a PAM and requires the presence of agonists to exert its effect. Ensure that both glutamate and glycine are present in your assay buffer. 4. Confirm that your cell line or neuronal preparation expresses GluN1 and at least one of the GluN2 subunits (A, B, C, or D). |
| High background signal or apparent agonist-independent activity. | 1. This compound is not an agonist and should not produce a signal in the absence of NMDA receptor agonists. High background may stem from other sources. 2. Contamination of reagents. | 1. Run a control experiment with this compound alone (without glutamate/glycine) to confirm it does not directly activate the receptor.[2] Troubleshoot other components of your assay for sources of background signal. 2. Use fresh, high-purity reagents and sterile techniques. |
| Variability between experimental repeats. | 1. Inconsistent agonist concentrations. 2. Fluctuation in cell health or density. 3. Inconsistent incubation times. | 1. Prepare fresh agonist solutions and ensure accurate pipetting. 2. Maintain consistent cell culture conditions and passage numbers. Seed cells at a uniform density for each experiment. 3. Standardize all incubation and treatment times across experiments. |
| Unexpected inhibitory effect at high concentrations. | While primarily a PAM, very high concentrations of some allosteric modulators can sometimes lead to non-specific or off-target effects, potentially including channel block. | Perform a full dose-response curve to identify the optimal concentration range for potentiation and to see if inhibitory effects appear at the highest concentrations tested.[2] |
Quantitative Data Summary
Table 1: EC50 Values of this compound on Different GluN2 Subunits
| GluN2 Subunit | EC50 (µM) in Calcium Influx Assay |
| GluN2A | 0.74[1] |
| GluN2B | 3.07[1] |
| GluN2C | 0.47[1] |
| GluN2D | 0.32[1] |
Table 2: Electrophysiological Effects of this compound on GluN1/GluN2A Receptors
| Parameter | Effect of this compound |
| Peak Amplitude Potentiation | 2.43 ± 0.2 fold[2] |
| EC50 for Peak Amplitude Potentiation | 3.06 ± 0.32 µM[2] |
Experimental Protocols
1. Calcium Influx Assay in HEK293 Cells
This protocol is adapted from studies characterizing this compound's effect on NMDA receptors expressed in HEK cell lines.
-
Cell Culture: Maintain HEK293 cells expressing the desired GluN1 and GluN2 subunits in appropriate culture medium.
-
Cell Plating: Plate cells in 96-well black-walled, clear-bottom plates at a suitable density and allow them to adhere overnight.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a dilution series of this compound in an appropriate assay buffer. Also, prepare a solution of NMDA receptor agonists (glutamate and glycine) at a concentration that elicits a submaximal response (e.g., EC20).
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add the this compound dilutions to the respective wells and incubate for a specified period.
-
Measure baseline fluorescence using a fluorescence plate reader.
-
Add the agonist solution to all wells.
-
Immediately measure the fluorescence signal over time to capture the peak calcium influx.
-
-
Data Analysis: Calculate the fold potentiation by dividing the peak fluorescence in the presence of this compound by the peak fluorescence in the absence of the modulator. Plot the fold potentiation against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
2. Patch-Clamp Electrophysiology
This protocol is a generalized procedure based on electrophysiological recordings used to study this compound.[3][6]
-
Cell Preparation: Use cells expressing the NMDA receptor subunits of interest (e.g., HEK293 cells or cultured neurons).
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system.
-
Pipettes and Solutions: Pull glass pipettes to a suitable resistance. Fill the pipette with an internal solution and use an external solution containing the NMDA receptor agonists.
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Perfuse the cell with the external solution containing glutamate and glycine to elicit a baseline NMDA receptor current.
-
Apply different concentrations of this compound via the perfusion system.
-
Record the changes in the NMDA receptor current amplitude and deactivation kinetics.
-
-
Data Analysis: Measure the peak current amplitude and the time constant of current decay (deactivation). Calculate the potentiation of the peak amplitude and the slowing of deactivation at each this compound concentration.
Visualizations
Caption: this compound signaling pathway.
Caption: Calcium influx assay workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bi-directional allosteric pathway in NMDA receptor activation and modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. The positive allosteric modulator of NMDA receptors, this compound, blocks the ethanol-induced decrease of excitability in developing retrosplenial cortex neurons from mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
GNE-9278 in the Landscape of NMDA Receptor Positive Allosteric Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of GNE-9278 with other notable N-methyl-D-aspartate (NMDA) receptor positive allosteric modulators (PAMs). The information presented herein is intended to assist researchers in understanding the nuanced differences in mechanism, selectivity, and potency among these compounds, thereby facilitating informed decisions in experimental design and drug discovery efforts.
Introduction to NMDA Receptor Modulation
N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[1][2] Their dysfunction is implicated in a range of neurological and psychiatric disorders.[2] Positive allosteric modulators (PAMs) offer a therapeutic strategy to enhance NMDA receptor function without directly activating the receptor, thus preserving the temporal and spatial dynamics of physiological receptor activation.[3][4] These modulators bind to sites on the receptor distinct from the agonist binding sites, offering opportunities for subtype selectivity and varied pharmacological profiles.[2][5]
This compound: A Pan-Subunit Modulator Targeting the Transmembrane Domain
This compound is a potent, non-selective PAM that enhances the function of all four GluN2 subunits (A, B, C, and D) of the NMDA receptor.[6][7] A key distinguishing feature of this compound is its unique binding site on the extracellular surface of the transmembrane domain (TMD) of the GluN1 subunit.[7] This contrasts with many other PAMs that target the ligand-binding domain (LBD) or N-terminal domain (NTD).[8][9] The modulatory effect of this compound is state-dependent, meaning it has a higher affinity for the activated state of the receptor.[7] Its mechanism of action involves increasing the peak current response to agonists and slowing the deactivation kinetics of the channel.[7]
Comparative Analysis of NMDA Receptor PAMs
The following tables summarize the quantitative data for this compound and a selection of other NMDA receptor PAMs with distinct properties.
| Table 1: Potency (EC50) of NMDA Receptor PAMs across different GluN2 subunits (in µM) | |||||
| Compound | Binding Site | GluN2A | GluN2B | GluN2C | GluN2D |
| This compound | GluN1 TMD | 3.2 | 15.7 | 6.6 | 6.7[6] |
| GNE-0723 | GluN1/GluN2A LBD Interface | 0.021[10] | >10 | 7.4 | 6.2[10] |
| GNE-3419 | GluN1/GluN2A LBD Interface | 1.9[11] | >100 | >100 | ~19 |
| SGE-301 | TMD | Submicromolar | Submicromolar | No effect | Minimal effect[12] |
| Pregnenolone Sulfate (PS) | TMD | ~80 | ~80 | - | -[2] |
| Table 2: Efficacy and Mechanism of Action of Selected NMDA Receptor PAMs | |||
| Compound | Maximum Potentiation (Emax) | Effect on Agonist Potency | Effect on Deactivation Kinetics |
| This compound | ~3.5 to 13-fold potentiation depending on subunit[6] | Increases glutamate and glycine potency | Slows deactivation |
| GNE-0723 | Not specified | Lowers glutamate EC50 | Slows deactivation[13] |
| GNE-3419 | ~150% at GluN2A[11] | Not specified | Not specified |
| SGE-301 | Not specified | No effect on agonist potency | Prolongs spontaneous excitatory postsynaptic currents[14] |
| Pregnenolone Sulfate (PS) | Greater at GluN2A/B than GluN2C/D[2] | Not specified | Not specified |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the NMDA receptor signaling pathway, the binding sites of different PAMs, and a typical experimental workflow for characterizing these compounds.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to directly measure the ion flow through NMDA receptors in response to agonist and modulator application.[15]
Objective: To characterize the effects of PAMs on NMDA receptor currents, including peak amplitude, agonist potency (EC50), and deactivation kinetics.
Methodology:
-
Cell Preparation: HEK293 cells stably or transiently expressing specific NMDA receptor subunit combinations (e.g., GluN1/GluN2A) are cultured on coverslips.
-
Recording Setup: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane, and then the membrane patch is ruptured to achieve the whole-cell configuration.
-
Solution Exchange: A rapid solution exchange system is used to apply external solutions containing agonists (glutamate and glycine/D-serine) and the test compound (PAM).
-
Voltage Clamp: The cell is voltage-clamped at a holding potential (e.g., -60 mV) to measure the current flowing through the NMDA receptors.
-
Data Acquisition and Analysis: Currents are recorded and analyzed to determine the peak amplitude, the concentration-response curve for the agonist in the presence and absence of the PAM (to calculate EC50 shift), and the time course of current decay after agonist removal (deactivation kinetics).
Calcium Influx Assay
This is a high-throughput method to assess NMDA receptor activity by measuring changes in intracellular calcium concentration.[16][17]
Objective: To determine the potency (EC50) and efficacy (Emax) of PAMs in a high-throughput format.
Methodology:
-
Cell Plating: HEK293 cells expressing the desired NMDA receptor subunits are plated in a multi-well plate (e.g., 384-well).
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM or Fura-2 AM).
-
Compound Addition: The test PAM is added to the wells at various concentrations.
-
Agonist Stimulation: An automated liquid handler adds a solution containing NMDA receptor agonists (glutamate and glycine/D-serine) to stimulate receptor activity.
-
Fluorescence Reading: A fluorescence plate reader measures the change in fluorescence intensity over time, which is proportional to the intracellular calcium concentration.
-
Data Analysis: The fluorescence data is used to generate concentration-response curves and calculate EC50 and Emax values for the PAM.
Conclusion
This compound represents a distinct class of NMDA receptor PAMs due to its pan-subunit profile and its unique binding site on the GluN1 TMD. This contrasts with subunit-selective PAMs like GNE-0723 and GNE-3419, which target the LBD interface and primarily modulate GluN2A-containing receptors. Other PAMs, such as the neurosteroid pregnenolone sulfate and its synthetic analogs like SGE-301, also appear to act at the TMD but may exhibit different subunit preferences and mechanistic profiles.
The choice of a particular PAM for research or therapeutic development will depend on the desired pharmacological profile. Pan-subunit modulators like this compound may be beneficial in conditions where a general enhancement of NMDA receptor function is desired, while subunit-selective PAMs could offer a more targeted approach with potentially fewer side effects. The detailed experimental protocols provided allow for the direct comparison of novel modulators against these established compounds, facilitating the advancement of NMDA receptor pharmacology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Positive and Negative Allosteric Modulators of N-Methyl-D-Aspartate (NMDA) Receptors; Structure-Activity Relationships and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel PAMs Targeting NMDAR GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel PAMs Targeting NMDAR GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMDAR PAMs: Multiple Chemotypes for Multiple Binding Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The positive allosteric modulator of NMDA receptors, GNE‐9278, blocks the ethanol‐induced decrease of excitability in developing retrosplenial cortex neurons from mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel NMDA receptor positive allosteric modulator that acts via the transmembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Positive Allosteric Modulators of GluN2A-Containing NMDARs with Distinct Modes of Action and Impacts on Circuit Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. GNE-3419 | GluN2A PAM | Probechem Biochemicals [probechem.com]
- 12. Novel neuroactive steroids as positive allosteric modulators of NMDA receptors: mechanism, site of action, and rescue pharmacology on GRIN variants associated with neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. neurology.org [neurology.org]
- 15. Electrophysiological Investigation of NMDA Current Properties in Brain Slices | Springer Nature Experiments [experiments.springernature.com]
- 16. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. portal.research.lu.se [portal.research.lu.se]
GNE-9278: A Comparative Analysis of its Effects on GluN2 Subunits of the NMDA Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of GNE-9278, a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor, across different GluN2 subunits. The information presented is supported by experimental data to aid in research and drug development decisions.
This compound is a selective positive allosteric modulator of NMDA receptors that binds to the transmembrane domain (TMD) of the GluN1 subunit.[1][2] Its mechanism of action involves increasing the peak current and agonist affinity of activated NMDA receptors.[1] This potentiation extends to NMDA receptors containing any of the four GluN2 subunits (GluN2A, GluN2B, GluN2C, and GluN2D).[1][3]
Quantitative Comparison of this compound Efficacy on GluN2 Subunits
The following table summarizes the quantitative data on the potentiation of different GluN2-containing NMDA receptors by this compound, as determined by calcium influx assays in HEK cell lines.
| GluN2 Subunit | EC50 (μM) | Maximum Fold Potentiation |
| GluN2A | 0.74 ± 0.06 | 5.5 ± 0.3 |
| GluN2B | 3.07 ± 0.28 | 8.4 ± 0.9 |
| GluN2C | 0.47 ± 0.07 | 10.2 ± 0.9 |
| GluN2D | 0.32 ± 0.04 | 7.9 ± 0.6 |
Data sourced from calcium influx assays on HEK cell lines expressing different GluN1/GluN2 combinations.[3]
Functional Effects Across GluN2 Subunits
This compound exhibits several functional effects on NMDA receptor activity:
-
Increased Current: this compound enhances the receptor current in the presence of saturating concentrations of glutamate and glycine.[4][5]
-
Slowed Deactivation: The modulator slows the deactivation kinetics of the receptor following agonist washout.[3][4]
-
Enhanced Agonist Potency: It increases the potency of both glutamate and glycine.[1][4]
-
Subunit-Dependent Potentiation: While this compound potentiates all GluN2-containing NMDA receptors, the most significant increase in current is observed with GluN1/GluN2D receptors, showing an approximately 8- to 15-fold increase.[4]
Mechanism of Action and Signaling Pathway
This compound binds to the extracellular surface of the pre-M1 transmembrane region of the GluN1 subunit.[4][5] Interestingly, its binding at the transmembrane domain induces long-range conformational changes, stabilizing the coupled state of the GluN2D amino-terminal domain.[4] This suggests a "bottom-up" allosteric mechanism in addition to localized effects at the transmembrane segments.[4]
Caption: this compound allosterically modulates the NMDA receptor.
Experimental Protocols
Calcium Influx Assay
This assay is used to measure the potentiation of NMDA receptor activity by this compound.
-
Cell Culture: Human Embryonic Kidney (HEK) cells are cultured and transiently transfected with plasmids encoding the desired GluN1 and GluN2 subunits.
-
Dye Loading: The transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Application: A baseline fluorescence is established, after which an EC30 concentration of glutamate (in the presence of saturating glycine) is applied to elicit a submaximal response.
-
This compound Addition: this compound is then added at various concentrations, and the change in fluorescence is measured.
-
Data Analysis: The increase in fluorescence in the presence of this compound compared to the response with glutamate alone is calculated to determine the fold potentiation. EC50 values are determined by fitting the concentration-response data to a logistical equation.
Electrophysiology Recordings
Whole-cell patch-clamp electrophysiology is employed to directly measure the ion current through the NMDA receptor channel.
-
Cell Preparation: HEK cells expressing the NMDA receptor subunits of interest are prepared for patch-clamp recording.
-
Recording Setup: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane, and then the membrane is ruptured to achieve the whole-cell configuration.
-
Agonist and Modulator Application: A rapid perfusion system is used to apply agonists (glutamate and glycine) and this compound to the cell.
-
Data Acquisition: The current flowing through the NMDA receptors is recorded in response to agonist application, both in the presence and absence of this compound.
-
Analysis: The peak amplitude of the current and the deactivation kinetics (the rate of current decay after agonist removal) are measured and compared between conditions.
Caption: Workflow for assessing this compound effects.
References
GNE-9278: A Comparative Analysis in a Preclinical Model of Neurodevelopmental Damage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of GNE-9278, a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor. The data presented herein is derived from a preclinical disease model of ethanol-induced neurodevelopmental damage, a condition associated with NMDA receptor hypofunction. This document outlines the efficacy of this compound in reversing ethanol-induced deficits in neuronal function and compares its effects to a disease control state.
Performance of this compound in a Disease Model
This compound has been evaluated in a mouse model of fetal alcohol spectrum disorders, where binge-like ethanol exposure can lead to apoptotic neurodegeneration. This neurotoxicity is linked to the inhibition of NMDA receptor function. The following table summarizes the quantitative data from a key study investigating the effects of this compound on ethanol-induced inhibition of NMDA excitatory postsynaptic currents (EPSCs) in developing neurons.[1][2]
| Treatment Group | NMDA EPSC Amplitude (% of Control) | NMDA EPSC Decay Time (% of Control) | NMDA EPSC Total Charge (% of Control) |
| Control | 100% | 100% | 100% |
| 90 mM Ethanol | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| 90 mM Ethanol + 2 µM this compound | Partial Reversal | Partial Reversal | Partial Reversal |
| 90 mM Ethanol + 5 µM this compound | Complete Reversal | Complete Reversal | Complete Reversal |
| 90 mM Ethanol + 10 µM this compound | Complete Reversal | Complete Reversal | Complete Reversal |
Data adapted from a study on the effects of this compound on ethanol-induced inhibition of NMDA receptor function in developing mouse retrosplenial cortex neurons.[1][2]
Comparison with Other NMDA Receptor Modulators
While a direct head-to-head comparison of this compound with other NMDA receptor PAMs in this specific disease model is not available in the cited literature, the following table provides a brief overview of other relevant modulators.
| Compound | Mechanism of Action | Selectivity | Reported Disease Model Applications |
| This compound | Positive Allosteric Modulator | GluN2A, 2B, 2C, and 2D containing receptors | Ethanol-induced neurotoxicity[1][2] |
| GNE-0723 | Positive Allosteric Modulator | GluN2A-selective | Dravet syndrome, Alzheimer's disease[3] |
| Pregnenolone Sulfate | Positive Allosteric Modulator | Broad | GRIN variant-related neurological disorders[4][5] |
| 24(S)-Hydroxycholesterol | Positive Allosteric Modulator | Broad | GRIN variant-related neurological disorders[4][5] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Experimental Protocols
The following is a detailed description of the experimental methodology used in the validation of this compound in the ethanol-induced neurotoxicity model.[1][2]
1. Animal Model and Slice Preparation:
-
Animal Model: Postnatal day 6-8 C57Bl6/J mice of both sexes were used. All animal procedures were approved by the Institutional Animal Care and Use Committee.[3]
-
Slice Preparation: Acute coronal slices (300 µm thick) of the retrosplenial cortex were prepared in an ice-cold, oxygenated (95% O₂ / 5% CO₂) cutting solution. Slices were then transferred to a holding chamber with artificial cerebrospinal fluid (ACSF) and allowed to recover for at least 1 hour before recording.
2. Electrophysiology:
-
Recording: Whole-cell patch-clamp recordings were performed on layer V pyramidal neurons of the retrosplenial cortex.
-
NMDA EPSC Isolation: To isolate NMDA receptor-mediated EPSCs, experiments were conducted in the presence of antagonists for AMPA, GABA-A, and glycine receptors.
-
Drug Application: A baseline of NMDA EPSCs was established before the application of 90 mM ethanol to induce inhibition. Following the establishment of the ethanol effect, this compound (at concentrations of 2, 5, or 10 µM) was co-applied with ethanol to assess its restorative effects.
-
Data Acquisition and Analysis: NMDA EPSCs were evoked and recorded. The amplitude, decay time constant, and total charge transfer of the EPSCs were measured and analyzed to quantify the effects of ethanol and this compound. Statistical significance was determined using appropriate tests (e.g., ANOVA).[3]
Conclusion
This compound demonstrates significant efficacy in reversing the inhibitory effects of ethanol on NMDA receptor function in a preclinical model of neurodevelopmental damage. Its ability to restore normal neuronal activity at micromolar concentrations highlights its potential as a therapeutic agent for conditions associated with NMDA receptor hypofunction. Further research, including direct comparative studies with other NMDA receptor PAMs, is warranted to fully elucidate its therapeutic potential and position within the landscape of neurological drug development.
References
- 1. The positive allosteric modulator of NMDA receptors, this compound, blocks the ethanol-induced decrease of excitability in developing retrosplenial cortex neurons from mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The positive allosteric modulator of NMDA receptors, GNE‐9278, blocks the ethanol‐induced decrease of excitability in developing retrosplenial cortex neurons from mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive allosteric modulators that target NMDA receptors rectify loss-of-function GRIN variants associated with neurological and neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positive allosteric modulators that target NMDA receptors rectify loss-of-function GRIN variants associated with neurological and neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-Target Screening of GNE-9278: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of GNE-9278, a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor. While comprehensive off-target screening data for this compound is not publicly available, this document outlines its known selectivity profile, compares it with other NMDA receptor modulators, and details the experimental protocols crucial for its assessment. The guide is intended to inform researchers on the significance of off-target screening for CNS-active compounds and to provide a framework for evaluating the selectivity of novel therapeutics.
Introduction to this compound
This compound is a potent, highly selective positive allosteric modulator of NMDA receptors that acts at the GluN1 transmembrane domain (TMD)[1]. It enhances the receptor's response to the endogenous agonists glutamate and glycine by increasing peak current and slowing deactivation[1][2]. This compound potentiates NMDA receptors containing any of the four GluN2 subunits (GluN2A, -2B, -2C, and -2D)[1][3]. Due to its role in modulating a key receptor involved in excitatory synaptic transmission, understanding its selectivity is critical for predicting its therapeutic window and potential side effects.
On-Target Activity of this compound and Comparators
This compound's primary activity is the potentiation of NMDA receptors. The following table summarizes its potency on different GluN2 subunits and compares it with other known NMDA receptor modulators. It is important to note that comprehensive, directly comparable off-target data for these compounds are not available in the public domain. The selectivity mentioned is often limited to closely related receptors.
| Compound | Primary Target(s) | On-Target Potency (EC50/IC50/Ki) | Known Selectivity |
| This compound | NMDA Receptor PAM (GluN1 TMD site) | GluN2A: 0.74 µM, GluN2B: 3.07 µM, GluN2C: 0.47 µM, GluN2D: 0.32 µM (Ca2+ influx assay)[1][3] | Highly selective for NMDA receptors vs. AMPA receptors[4]. |
| GNE-6901 | GluN2A-selective NMDA Receptor PAM | EC50: 382 nM[5] | Selective for GluN2A over other GluN2 subunits[6]. |
| GNE-8324 | GluN2A-selective NMDA Receptor PAM | Data not publicly available. | Selective for GluN2A over other GluN2 subunits[6]. |
| UBP791 | GluN2C/2D-selective NMDA Receptor Antagonist | Ki for GluN2C: ~80-90 nM, Ki for GluN2D: ~80-90 nM[7][8] | ~16-17 fold selective for GluN2C/D over GluN2B and ~47-50 fold selective over GluN2A[7]. |
| Pregnenolone Sulfate | NMDA Receptor PAM | Potentiates NR1/NR2A and NR1/NR2B receptors; Inhibits NR1/NR2C and NR1/NR2D receptors[9][10]. | Also inhibits AMPA, kainate, and GABA-A receptors[11]. |
The Imperative of Off-Target Screening
The development of CNS-targeted drugs necessitates rigorous off-target screening to identify potential adverse effects. Undesired interactions with other receptors, ion channels, enzymes, or transporters can lead to a range of toxicities. For a compound like this compound, which is designed to be highly selective, experimental validation across a broad panel of potential off-targets is a critical step in preclinical safety assessment.
Standard industry practice involves screening compounds against a panel of targets known to be associated with adverse drug reactions. Companies like Eurofins Discovery offer comprehensive safety screening panels (e.g., SafetyScreen44 and SafetyScreen77) that cover a wide range of GPCRs, ion channels, kinases, and other enzymes[12][13][14]. The data from such screens are vital for lead optimization and candidate selection.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of screening results. Below are protocols for key assays used in the characterization of this compound and similar compounds.
Calcium Influx Assay for NMDA Receptor Potentiation
This assay is a primary method for quantifying the potentiation of NMDA receptors.
Objective: To measure the potentiation of NMDA receptor activity by a test compound by quantifying changes in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing specific NMDA receptor subunit combinations (e.g., GluN1/GluN2A).
-
Cell culture medium and supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 1.8 mM CaCl2, and 1 mM probenecid).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6).
-
NMDA receptor agonists (glutamate and glycine).
-
Test compound (this compound).
-
384-well microplates.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the HEK293 cells expressing the target NMDA receptor subtype into 384-well black-walled, clear-bottom microplates at an appropriate density and culture overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate the plate for 1-2 hours at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compound (this compound) in the assay buffer.
-
Assay:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the cell plate into the fluorescence plate reader.
-
Add the test compound to the wells and incubate for a specified period.
-
Establish a baseline fluorescence reading.
-
Add a solution containing a fixed concentration of glutamate and glycine to stimulate the NMDA receptors.
-
Record the fluorescence intensity over time to measure the intracellular calcium influx.
-
-
Data Analysis:
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Determine the EC50 of the test compound by plotting the potentiation of the agonist-induced response against the compound concentration.
-
General Protocol for Off-Target Screening (Radioligand Binding Assay)
This is a common high-throughput method to assess the binding of a compound to a panel of off-targets.
Objective: To determine the percentage of inhibition of a radioligand binding to a specific off-target by the test compound.
Materials:
-
Cell membranes or purified protein for each off-target.
-
Specific radioligand for each off-target.
-
Test compound (this compound).
-
Assay buffer specific to each target.
-
Filter plates and scintillation fluid.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a multi-well plate, combine the cell membranes/protein, radioligand, and the test compound at a fixed concentration (e.g., 10 µM).
-
Incubation: Incubate the mixture to allow for binding to reach equilibrium. The incubation time and temperature are target-specific.
-
Filtration: Rapidly filter the reaction mixture through a filter plate to separate the bound from the unbound radioligand.
-
Washing: Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.
-
Detection: Add scintillation fluid to the dried filters and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition of radioligand binding caused by the test compound compared to a control (vehicle) and a positive control (a known inhibitor).
-
Significant inhibition (typically >50%) at a given concentration indicates a potential off-target interaction, which would then be followed up with concentration-response curves to determine the binding affinity (Ki).
-
Visualizations
NMDA Receptor Signaling Pathway
Caption: this compound acts as a PAM on the NMDA receptor.
General Workflow for Off-Target Screening
Caption: A typical workflow for identifying off-target activities.
Conclusion
This compound is a valuable research tool for studying NMDA receptor function. Its characterization as a pan-GluN2 subunit positive allosteric modulator highlights its potential for therapeutic applications in conditions associated with NMDA receptor hypofunction. However, a comprehensive understanding of its safety profile requires thorough off-target screening, the data for which is not currently in the public domain. This guide serves to underscore the importance of such screening and provides the necessary context and protocols for researchers working with this compound and other novel NMDA receptor modulators. The provided workflows and protocols offer a framework for the rigorous preclinical evaluation necessary for the development of safe and effective therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bi-directional allosteric pathway in NMDA receptor activation and modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel PAMs Targeting NMDAR GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of subtype-selective competitive antagonism for GluN2C/2D-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of the NMDA response by pregnenolone sulphate reveals subtype selective modulation of NMDA receptors by sulphated steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the NMDA response by pregnenolone sulphate reveals subtype selective modulation of NMDA receptors by sulphated steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Positive and Negative Allosteric Modulators of N-Methyl-D-Aspartate (NMDA) Receptors; Structure-Activity Relationships and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
GNE-9278 vs. Pregnenolone Sulfate: A Comparative Guide to NMDAR Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of GNE-9278 and pregnenolone sulfate (PREGS), two distinct modulators of the N-methyl-D-aspartate receptor (NMDAR). We will objectively analyze their performance based on available experimental data, present detailed methodologies for key experiments, and visualize relevant pathways and workflows to aid in your research and development endeavors.
Overview and Mechanism of Action
The N-methyl-D-aspartate receptor (NMDAR) is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Its dysfunction is implicated in numerous neurological and psychiatric disorders. Both this compound and pregnenolone sulfate modulate NMDAR activity, but through different mechanisms and with distinct pharmacological profiles.
This compound is a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of the NMDAR. It specifically targets the GluN2A subunit, enhancing the receptor's response to glutamate.
Pregnenolone sulfate (PREGS) is an endogenous neurosteroid that also acts as a positive allosteric modulator of NMDARs. However, its binding site and subunit selectivity are less well-defined compared to synthetic modulators like this compound.
Quantitative Performance Comparison
The following table summarizes the key pharmacological parameters of this compound and pregnenolone sulfate based on published experimental data.
| Parameter | This compound | Pregnenolone Sulfate |
| Binding Affinity (Kd) | Not extensively reported | ~1 µM |
| Potency (EC50) | ~30 nM (for GluN2A) | 1-10 µM |
| Efficacy (Maximal Enhancement) | ~150-200% | ~50-100% |
| Subunit Selectivity | High for GluN2A | Non-selective or weakly selective |
| Brain Penetrance | High (Brain/Plasma ratio > 1) | Moderate |
Experimental Protocols
Electrophysiology (Patch-Clamp)
Objective: To measure the potentiation of NMDAR-mediated currents by the modulators.
Methodology:
-
HEK293 cells are transiently transfected with cDNAs encoding the desired NMDAR subunits (e.g., GluN1 and GluN2A).
-
Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.
-
The external solution contains a physiological concentration of ions, with glutamate and glycine as agonists.
-
A baseline NMDAR-mediated current is established.
-
The modulator (this compound or PREGS) is applied at varying concentrations, and the potentiation of the current is measured.
-
The EC50 and maximal efficacy are calculated from the dose-response curve.
Radioligand Binding Assay
Objective: To determine the binding affinity of the modulators to the NMDAR.
Methodology:
-
Cell membranes expressing the NMDAR are prepared.
-
The membranes are incubated with a radiolabeled ligand that binds to the NMDAR (e.g., [3H]MK-801).
-
The modulator is added at increasing concentrations to compete with the radioligand for binding.
-
The amount of bound radioligand is measured using a scintillation counter.
-
The Ki (inhibition constant) is calculated, which reflects the binding affinity of the modulator.
Signaling Pathways and Experimental Workflows
Caption: NMDAR modulation by this compound and PREGS.
Comparative Analysis of GNE-9278: A Guide to its Cross-Validation with Alternative N-Methyl-D-Aspartate Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GNE-9278, a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor, with other techniques and alternative modulators. The objective is to offer a clear, data-driven analysis of its performance, supported by experimental evidence.
Introduction to this compound
This compound is a potent and selective positive allosteric modulator of NMDA receptors.[1][2] It acts on the transmembrane domain (TMD) of the GluN1 subunit, a site distinct from the binding sites of the endogenous co-agonists, glutamate and glycine.[3][4] This unique mechanism of action allows this compound to enhance receptor function in the presence of agonists by increasing the peak current amplitude, slowing the deactivation rate, and increasing the apparent affinity of the agonists.[1][5] this compound has been shown to potentiate NMDA receptors containing any of the four GluN2 subunits (GluN2A, -2B, -2C, and -2D).[1][5]
This compound Signaling Pathway
This compound modulates the NMDA receptor signaling pathway, a critical component of excitatory neurotransmission in the central nervous system. The following diagram illustrates the canonical NMDA receptor signaling cascade and the point of intervention for this compound.
Cross-Validation of this compound Effects
The effects of this compound on NMDA receptor function have been primarily characterized and cross-validated using two key experimental techniques: calcium influx assays and patch-clamp electrophysiology.
Experimental Workflow
The following diagram outlines the general workflow for validating the effects of a compound like this compound.
Data Presentation: this compound vs. Alternative NMDA Receptor PAMs
This section provides a comparative summary of this compound and other known NMDA receptor positive allosteric modulators. Data has been compiled from various sources, and direct comparison should be approached with caution due to potential variations in experimental conditions.
| Modulator | Binding Site | GluN2 Subunit Selectivity | Potentiation Effect (EC₅₀) | Key Characteristics |
| This compound | GluN1 Transmembrane Domain (TMD) | Potentiates all GluN2 subunits (A, B, C, D) | GluN2A: 0.74 µMGluN2B: 3.07 µMGluN2C: 0.47 µMGluN2D: 0.32 µM[1] | Increases peak current, slows deactivation, and enhances agonist potency.[1][5] |
| Pregnenolone Sulfate (PS) | Putative TMD sites | Potentiates GluN2A/2B; Inhibits GluN2C/2D | ~80 µM for potentiation of GluN2A/2B[6] | Endogenous neurosteroid with dual positive and negative modulatory effects depending on the subunit.[6][7] |
| SGE-201 | Putative TMD sites | Pan-GluN2 potentiation | Sub-micromolar to low micromolar range | Synthetic analogue of 24(S)-hydroxycholesterol; increases channel open probability. |
| GNE-6901 | GluN1-GluN2A Ligand-Binding Domain (LBD) Interface | GluN2A-selective | - | Acts at the interface of the ligand-binding domains, a different site from this compound.[8] |
| GNE-8324 | GluN1-GluN2A Ligand-Binding Domain (LBD) Interface | GluN2A-selective | - | Another LBD-interface binding PAM. |
Experimental Protocols
Calcium Influx Assay
Objective: To measure the potentiation of NMDA receptor-mediated calcium influx by this compound in a high-throughput format.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are transiently co-transfected with plasmids encoding the desired GluN1 and GluN2 subunits of the NMDA receptor.
-
Cell Plating: Transfected cells are plated into 96- or 384-well black-walled, clear-bottom microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a physiological buffer.
-
Compound Addition: A baseline fluorescence is recorded before the addition of this compound at various concentrations, followed by the addition of NMDA receptor agonists (glutamate and glycine) at a sub-maximal concentration (e.g., EC₂₀).
-
Fluorescence Measurement: Changes in intracellular calcium are monitored by measuring the fluorescence intensity over time using a plate reader.
-
Data Analysis: The increase in fluorescence in the presence of this compound compared to the agonist-only control is calculated. EC₅₀ values are determined by fitting the dose-response data to a sigmoidal curve.
Patch-Clamp Electrophysiology
Objective: To provide a detailed characterization of the effects of this compound on the biophysical properties of NMDA receptors.
Methodology:
-
Cell Preparation: Transfected HEK293 cells or cultured neurons are used for recordings.
-
Recording Configuration: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. The cell is held at a negative membrane potential (e.g., -60 mV) to maintain the voltage-dependent magnesium block.
-
Solution Exchange: A rapid solution exchange system is used to apply agonists (glutamate and glycine) and this compound to the cell.
-
Experimental Paradigms:
-
Peak Current Potentiation: The peak amplitude of the NMDA receptor-mediated current is measured in the absence and presence of this compound.
-
Deactivation Kinetics: The decay of the current after the rapid removal of the agonist is measured to determine the deactivation time constant.
-
Agonist Potency: Dose-response curves for glutamate or glycine are generated in the absence and presence of this compound to assess changes in agonist potency.
-
-
Data Analysis: The recorded currents are analyzed to quantify the effects of this compound on peak current, deactivation kinetics, and agonist EC₅₀ values.
Conclusion
This compound is a well-characterized positive allosteric modulator of NMDA receptors with a distinct mechanism of action involving the transmembrane domain of the GluN1 subunit. Its effects have been robustly validated using standard pharmacological techniques, including calcium influx assays and patch-clamp electrophysiology. When compared to other NMDA receptor PAMs, this compound exhibits a broad potentiation profile across all GluN2 subunits. The detailed experimental protocols and comparative data presented in this guide provide a valuable resource for researchers in the field of neuroscience and drug discovery, facilitating a deeper understanding of this compound's pharmacological profile and its potential therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GNE 9278 | NMDA Receptors | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. A novel NMDA receptor positive allosteric modulator that acts via the transmembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Positive and Negative Allosteric Modulators of N-Methyl-D-Aspartate (NMDA) Receptors; Structure-Activity Relationships and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The positive allosteric modulator of NMDA receptors, GNE‐9278, blocks the ethanol‐induced decrease of excitability in developing retrosplenial cortex neurons from mice - PMC [pmc.ncbi.nlm.nih.gov]
GNE-9278: A Comparative Analysis of a Novel Allosteric Modulator of NMDA Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of GNE-9278, a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor, with other notable allosteric modulators targeting this critical CNS receptor. The information presented herein is based on published experimental data to facilitate an objective evaluation of this compound's specificity and performance.
Introduction to this compound and NMDA Receptor Modulation
The NMDA receptor, a ligand-gated ion channel, plays a pivotal role in synaptic plasticity, learning, and memory. Its dysfunction is implicated in numerous neurological and psychiatric disorders. Allosteric modulation of the NMDA receptor offers a promising therapeutic strategy by fine-tuning receptor activity rather than causing complete activation or inhibition.
This compound is a highly selective positive allosteric modulator that acts on the GluN1 subunit's transmembrane domain (TMD) of the NMDA receptor.[1] This mechanism distinguishes it from many other modulators that target the N-terminal or ligand-binding domains. This compound potentiates NMDA receptors containing any of the four GluN2 subunits (A, B, C, and D) by increasing peak current, slowing deactivation, and enhancing agonist affinity.[2][3]
This guide compares this compound with three other well-characterized allosteric modulators of the NMDA receptor:
-
GNE-8324: A GluN2A-selective positive allosteric modulator.
-
Pregnenolone Sulfate (PS): An endogenous neurosteroid with subunit-dependent modulatory effects.
-
24(S)-Hydroxycholesterol (24(S)-HC): A brain cholesterol metabolite that acts as a potent and selective NMDA receptor PAM.
Comparative Analysis of Specificity and Potency
The following tables summarize the quantitative data on the specificity and potency of this compound and its comparators. Data are compiled from various studies, and experimental conditions should be considered when making direct comparisons.
Table 1: Potency of Allosteric Modulators on NMDA Receptor Subunits (Calcium Influx Assay)
| Compound | GluN1/GluN2A EC50 (µM) | GluN1/GluN2B EC50 (µM) | GluN1/GluN2C EC50 (µM) | GluN1/GluN2D EC50 (µM) | Reference |
| This compound | 0.74 | 3.07 | 0.47 | 0.32 | [3] |
| GNE-8324 | Selective for GluN2A | No significant activity | No significant activity | No significant activity | [4] |
| Pregnenolone Sulfate | Potentiation | Potentiation | Inhibition | Inhibition | |
| 24(S)-Hydroxycholesterol | Potentiation | Potentiation | Potentiation | Potentiation |
EC50 values represent the concentration of the modulator that produces half of its maximal potentiation of the NMDA receptor response to an agonist.
Table 2: Potency of this compound on NMDA Receptor Subunits (Two-Electrode Voltage Clamp in Xenopus Oocytes)
| Subunit Composition | EC50 (µM) |
| GluN1/GluN2A | 3.2 |
| GluN1/GluN2B | 15.7 |
| GluN1/GluN2C | 6.6 |
| GluN1/GluN2D | 6.7 |
This data, from electrophysiological recordings, provides a complementary perspective on the potency of this compound across different NMDA receptor subtypes.[2]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.
Detailed Experimental Protocols
Calcium Influx Assay
This protocol is a generalized procedure based on common practices for assessing NMDA receptor modulation in a high-throughput format.
Objective: To measure the potentiation of NMDA receptor-mediated calcium influx by allosteric modulators.
Materials:
-
HEK293 cells stably or transiently expressing specific NMDA receptor subunit combinations (e.g., GluN1/GluN2A).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
NMDA receptor agonists: L-glutamate and glycine.
-
Test compounds: this compound and other allosteric modulators.
-
A fluorescence plate reader capable of kinetic reads.
Procedure:
-
Cell Plating: Seed the HEK293 cells into 96- or 384-well black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and wash the cells with assay buffer. Incubate the cells with the calcium-sensitive dye solution in assay buffer for 45-60 minutes at 37°C.
-
Compound Addition: After incubation, wash the cells to remove excess dye. Add the test compounds (e.g., this compound) at various concentrations to the wells and incubate for a predetermined time (e.g., 10-20 minutes) at room temperature.
-
Agonist Stimulation and Data Acquisition: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading. Add a solution of NMDA receptor agonists (a fixed concentration of glutamate and glycine) to all wells simultaneously using the instrument's injection system. Immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. The peak fluorescence response is measured for each well. The data are then normalized to a control (agonist alone) and plotted against the concentration of the modulator to determine the EC50 value.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the general steps for recording NMDA receptor currents from Xenopus oocytes or cultured neurons.
Objective: To directly measure the effect of allosteric modulators on the electrical currents passing through NMDA receptor channels.
Materials:
-
Xenopus laevis oocytes injected with cRNA for specific NMDA receptor subunits or cultured neurons.
-
External recording solution (e.g., containing in mM: 150 NaCl, 2.5 KCl, 10 HEPES, 0.5 CaCl2, pH 7.3 with NaOH).
-
Internal pipette solution (e.g., containing in mM: 120 KCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2 with KOH).
-
NMDA receptor agonists: L-glutamate and glycine.
-
Test compounds: this compound and other allosteric modulators.
-
Patch-clamp amplifier and data acquisition system.
-
Microscope and micromanipulators.
Procedure:
-
Preparation of Cells: Place the oocyte or coverslip with cultured neurons in a recording chamber on the stage of an inverted microscope and perfuse with the external recording solution.
-
Pipette Fabrication and Filling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Gigaseal Formation and Whole-Cell Access: Using a micromanipulator, carefully approach a cell with the patch pipette. Apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane. Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Voltage Clamp and Current Recording: Clamp the cell membrane potential at a holding potential of -60 mV. Apply NMDA receptor agonists to the cell via the perfusion system to elicit an inward current.
-
Modulator Application: Once a stable baseline current in response to the agonists is established, co-apply the test modulator with the agonists.
-
Data Acquisition and Analysis: Record the changes in the amplitude and kinetics (e.g., deactivation rate) of the NMDA receptor-mediated current. The degree of potentiation is calculated as the percentage increase in the current amplitude in the presence of the modulator compared to the agonist-alone response. Dose-response curves are generated to determine EC50 values.
Conclusion
This compound demonstrates a unique profile as a positive allosteric modulator of NMDA receptors. Its ability to potentiate all four GluN2 subunits distinguishes it from subunit-selective modulators like GNE-8324 and the subunit-dependent effects of pregnenolone sulfate. The provided data and protocols offer a framework for researchers to further investigate the specificity and therapeutic potential of this compound in comparison to other allosteric modulators of the NMDA receptor. The distinct mechanism of action, targeting the transmembrane domain of the GluN1 subunit, presents a novel avenue for the development of therapeutics for neurological and psychiatric disorders characterized by NMDA receptor hypofunction.
References
- 1. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel PAMs Targeting NMDAR GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive and Negative Allosteric Modulators of N-Methyl-D-Aspartate (NMDA) Receptors; Structure-Activity Relationships and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Major Brain Cholesterol Metabolite 24(S)-Hydroxycholesterol Is a Potent Allosteric Modulator of N-Methyl-d-Aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
GNE-9278 and Alternatives: A Comparative Guide to Reversing Ethanol-Induced Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of GNE-9278 and other therapeutic candidates in their ability to counteract the inhibitory effects of ethanol. While this compound has demonstrated efficacy in reversing ethanol-induced suppression of N-methyl-D-aspartate (NMDA) receptor function, a significant body of research on ethanol's inhibitory mechanisms has focused on the sirtuin family of proteins, particularly SIRT1. This guide will, therefore, address both pathways, presenting this compound in its validated context and offering a comparison with key agents known to reverse ethanol-induced sirtuin inhibition.
Executive Summary
Ethanol consumption induces a range of inhibitory effects at the cellular level, contributing to pathologies such as alcoholic liver disease (ALD) and neurodevelopmental disorders. Two key molecular targets of ethanol-induced inhibition have been identified:
-
NMDA Receptors: Ethanol acts as a potent inhibitor of NMDA receptors, which are crucial for excitatory synaptic transmission. This inhibition is implicated in the neurotoxic effects of alcohol, particularly during brain development.[1][2][3]
-
Sirtuin 1 (SIRT1): Ethanol metabolism leads to a decrease in the NAD+/NADH ratio, which in turn inhibits the activity of the NAD+-dependent deacetylase SIRT1.[4] This disruption of SIRT1 signaling is a central mechanism in the development of alcoholic fatty liver disease.[4]
This guide will first detail the efficacy of This compound in reversing ethanol-induced inhibition of NMDA receptors. Subsequently, it will provide a comparative analysis of prominent SIRT1 activators—Resveratrol , SRT1720 , and the NAD+ precursor Nicotinamide Riboside —in their capacity to counteract ethanol-induced SIRT1 inhibition.
This compound: Reversing Ethanol-Induced NMDA Receptor Inhibition
This compound is a positive allosteric modulator of NMDA receptors.[5] Research has shown its effectiveness in mitigating the inhibitory effects of ethanol on these receptors in the context of neuronal excitability.
Quantitative Data: this compound Efficacy
The following table summarizes the key findings from a study investigating the effect of this compound on ethanol-induced inhibition of NMDA excitatory postsynaptic currents (EPSCs) in developing retrosplenial cortex neurons.[1][6][7]
| Parameter | Ethanol (90 mM) Effect (Normalized to Control) | Ethanol (90 mM) + this compound (5 µM) Effect (Normalized to Control) | This compound Reversal of Inhibition |
| NMDA EPSC Amplitude | Decreased | Significantly restored towards control levels | Significant |
| NMDA EPSC Decay Time | Decreased | Significantly restored towards control levels | Significant |
| NMDA EPSC Total Charge | Decreased | Significantly restored towards control levels | Significant |
| Synaptically-evoked Action Potential Firing | Inhibited | Ameliorated | Partial |
| Compound EPSP Amplitude | Inhibited | Ameliorated | Partial |
Alternatives for Reversing Ethanol-Induced Sirtuin Inhibition
Chronic ethanol consumption is widely recognized to inhibit SIRT1 activity, a key regulator of hepatic lipid metabolism and inflammatory responses.[4] Several compounds have been investigated for their ability to counteract this inhibition and ameliorate the downstream pathological effects, such as alcoholic fatty liver.
Comparative Efficacy of SIRT1-Modulating Compounds
The table below compares the efficacy of Resveratrol, SRT1720, and Nicotinamide Riboside in reversing various aspects of ethanol-induced SIRT1 inhibition and associated pathologies.
| Compound | Mechanism of Action | Key Efficacy Findings in Ethanol-Induced Inhibition Models |
| Resveratrol | Potent activator of SIRT1 and AMPK.[8] | Upregulated SIRT1 expression and stimulated AMPK activity in the livers of ethanol-fed mice.[8] Reduced levels of hepatic nSREBP-1c protein and decreased mRNAs of lipogenic enzymes.[8] Restored mRNA levels of genes encoding fatty acid oxidation enzymes.[8] |
| SRT1720 | Specific SIRT1 activator.[9][10][11] | Reversed the upregulation of HMGB1 acetylation, nuclear translocation, and release in ethanol-treated cells.[9] Mitigated alcohol-induced upregulation in ROS production and MDA.[9] Reduced elevated ALT and AST levels induced by ethanol.[9] |
| Nicotinamide Riboside (NR) | NAD+ precursor, thereby increasing the substrate for SIRT1 activity.[12][13] | Attenuated decreases in cellular NAD+ content caused by ethanol.[14] Activated the SIRT1 pathway in macrophages.[14] In mice, activated SIRT1 through increasing NAD+ levels, decreased oxidative stress, and increased deacetylation of PGC-1α.[12] |
Experimental Protocols
Assessment of this compound Efficacy on NMDA Receptor Inhibition
Methodology: Patch-clamp electrophysiology in acute brain slices from postnatal day 6-8 mice.[1][6]
-
Slice Preparation: Acute coronal slices (300 µm) of the retrosplenial cortex are prepared from postnatal day 6–8 C57BL/6J mice.
-
Recording: Whole-cell voltage-clamp recordings are performed from layer V pyramidal neurons.
-
NMDA EPSC Evocation: NMDA receptor-mediated EPSCs are evoked by electrical stimulation of afferent fibers.
-
Drug Application: Slices are perfused with artificial cerebrospinal fluid (aCSF). Ethanol (90 mM) is applied, followed by co-application of ethanol (90 mM) and this compound (5 µM).
-
Data Analysis: The amplitude, decay time, and total charge of the NMDA EPSCs are measured and compared across conditions.
Sirtuin Activity Assay
Methodology: Fluorometric Sirtuin Activity Assay.[15][16][17]
-
Sample Preparation: Liver tissue or cell lysates are prepared using a homogenization buffer.
-
Reaction Setup: The assay is performed in a 96-well plate. Each reaction well contains the sample, a fluorometric SIRT1 substrate, and NAD+. A blank without the sample is also prepared.
-
Incubation: The plate is incubated at 37°C for 30-60 minutes to allow for the deacetylation reaction.
-
Development: A developing solution is added to each well, which cleaves the deacetylated substrate, releasing a fluorescent group. The plate is incubated for an additional 10-15 minutes at 37°C.
-
Fluorescence Measurement: The fluorescence is measured using a plate reader with excitation at ~400 nm and emission at ~505 nm. The activity is calculated based on a standard curve.
Signaling Pathways and Experimental Workflows
Ethanol-Induced SIRT1 Inhibition and Reversal by Activators
The following diagram illustrates the signaling pathway of ethanol-induced SIRT1 inhibition and the points of intervention for SIRT1 activators.
Caption: Ethanol metabolism decreases the NAD+/NADH ratio, inhibiting SIRT1.
This compound Reversal of Ethanol's Effect on NMDA Receptors
This diagram outlines the mechanism of this compound in counteracting ethanol's inhibition of NMDA receptors.
Caption: this compound positively modulates NMDA receptors to counter ethanol's inhibition.
General Experimental Workflow for Compound Efficacy Testing
The logical flow for testing the efficacy of a compound in reversing ethanol-induced inhibition is depicted below.
Caption: Workflow for evaluating compounds that reverse ethanol-induced inhibition.
References
- 1. The positive allosteric modulator of NMDA receptors, this compound, blocks the ethanol-induced decrease of excitability in developing retrosplenial cortex neurons from mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethanol-induced inhibition of NMDA receptor channels [pubmed.ncbi.nlm.nih.gov]
- 3. Ethanol and the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sirtuin 1 signaling and alcoholic fatty liver disease - You - Hepatobiliary Surgery and Nutrition [hbsn.amegroups.org]
- 5. A novel NMDA receptor positive allosteric modulator that acts via the transmembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Resveratrol alleviates alcoholic fatty liver in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sirtuin 1 alleviates alcoholic liver disease by inhibiting HMGB1 acetylation and translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SRT1720‐induced activation of SIRT1 alleviates vascular smooth muscle cell senescence through PKA‐dependent phosphorylation of AMPKα at Ser485 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nicotinamide riboside attenuates alcohol induced liver injuries via activation of SirT1/PGC-1α/mitochondrial biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nicotinamide Riboside: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 14. The Effect of Nicotinamide Riboside, an NAD + Precursor, on Glycolysis and NAD + Salvage Pathway in Alcohol-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Validating GNE-9278 Binding: A Comparative Guide to Mutagenesis and Alternative Approaches
For researchers, scientists, and drug development professionals, confirming the direct interaction between a small molecule and its target is a critical step in drug discovery. This guide provides a comprehensive comparison of site-directed mutagenesis and alternative biophysical and chemical probe-based methods for validating the binding of GNE-9278, a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor.
This compound is a valuable research tool that enhances the activity of NMDA receptors, which are crucial for synaptic plasticity and memory formation.[1][2][3][4] It achieves this by binding to a unique site on the transmembrane domain (TMD) of the GluN1 subunit.[1][3][4] This guide will delve into the experimental validation of this binding interaction, presenting data-driven comparisons and detailed protocols to inform your research strategy.
Site-Directed Mutagenesis: Pinpointing the Binding Site
Site-directed mutagenesis is a powerful technique to definitively establish the binding site of a compound by altering specific amino acid residues and observing the functional consequences. In the case of this compound, mutagenesis studies have been instrumental in identifying a key residue in the GluN1 subunit that is critical for its modulatory activity.
A pivotal study demonstrated that mutating a single amino acid in the M3 transmembrane helix of the GluN1 subunit can dramatically alter the effect of this compound, converting it from a positive allosteric modulator to a negative allosteric modulator (NAM).[3][4] This finding provides strong evidence for the direct binding of this compound to this specific region of the NMDA receptor.
Comparative Data: this compound Activity on Wild-Type vs. Mutant NMDA Receptors
| Receptor Type | This compound Effect | Key Finding |
| Wild-Type GluN1/GluN2 | Positive Allosteric Modulation (Potentiation of ion channel opening) | Establishes the baseline activity of this compound. |
| GluN1 (M3 Mutant) / GluN2 | Negative Allosteric Modulation (Inhibition of ion channel opening) | Demonstrates the critical role of the mutated residue in mediating the positive modulatory effect of this compound. A change in the nature of the interaction strongly implies direct binding. |
Experimental Protocols
Site-Directed Mutagenesis of the NMDA Receptor
This protocol outlines the general steps for introducing a point mutation into the GluN1 subunit of the NMDA receptor.
Objective: To substitute a specific amino acid residue in the transmembrane domain of the GluN1 subunit.
Materials:
-
Wild-type GluN1 plasmid DNA
-
Mutagenic primers containing the desired nucleotide change
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
Plasmid purification kit
Procedure:
-
Primer Design: Design forward and reverse primers incorporating the desired mutation. The primers should be complementary to the target sequence and have a melting temperature (Tm) suitable for PCR.
-
Mutagenic PCR: Perform PCR using the wild-type GluN1 plasmid as a template and the mutagenic primers. This will generate copies of the plasmid containing the desired mutation.
-
DpnI Digestion: Digest the PCR product with DpnI. This enzyme specifically cleaves methylated and hemimethylated DNA, thereby selectively removing the parental (wild-type) plasmid DNA, which was isolated from a dam+ E. coli strain.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Plasmid Isolation and Sequencing: Isolate the plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
Functional Validation using Calcium Influx Assay
This protocol describes how to measure the effect of this compound on the activity of wild-type and mutant NMDA receptors expressed in a cellular context.
Objective: To determine the functional consequence of the mutation on the modulatory effect of this compound.
Materials:
-
HEK293 cells
-
Expression plasmids for wild-type or mutant GluN1 and a GluN2 subunit (e.g., GluN2A)
-
Transfection reagent
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium)
-
This compound
-
NMDA receptor agonists (glutamate and glycine)
-
Fluorescence plate reader
Procedure:
-
Cell Culture and Transfection: Co-transfect HEK293 cells with the expression plasmids for the respective GluN1 and GluN2 subunits.
-
Dye Loading: After 24-48 hours of expression, load the cells with a calcium-sensitive fluorescent dye.
-
Compound Application: Add varying concentrations of this compound to the cells.
-
Receptor Activation: Stimulate the NMDA receptors with their agonists, glutamate and glycine.
-
Fluorescence Measurement: Measure the intracellular calcium concentration by recording the fluorescence intensity using a plate reader.
-
Data Analysis: Plot the change in fluorescence as a function of this compound concentration to determine the EC50 (for potentiation) or IC50 (for inhibition) values.
Visualizing the Workflow and Signaling Pathway
Caption: Experimental workflow for validating this compound binding.
Caption: Simplified NMDA receptor signaling pathway.
Alternatives to Mutagenesis for Binding Validation
While site-directed mutagenesis provides definitive evidence of a binding site's functional importance, other techniques can offer complementary information about the direct physical interaction between a compound and its target.
| Technique | Principle | Advantages | Disadvantages |
| Photoaffinity Labeling | A chemically modified version of the compound containing a photoreactive group is used to covalently crosslink to the target protein upon UV irradiation. The labeled protein is then identified. | Provides direct evidence of binding. Can identify the binding site through peptide mapping. | Requires synthesis of a specialized probe. Potential for non-specific labeling. |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip as the compound flows over the immobilized target protein, providing real-time binding kinetics (kon and koff). | Label-free. Provides kinetic information. Can determine binding affinity (KD). | Requires immobilization of the target protein, which may affect its conformation. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon the binding of a compound to its target protein in solution. | Label-free and in-solution. Provides a complete thermodynamic profile of the interaction (KD, stoichiometry, enthalpy, and entropy). | Requires relatively large amounts of pure protein and compound. May not be suitable for very high or very low affinity interactions. |
| Radioligand Binding Assays | A radiolabeled version of the compound (or a competitor) is used to quantify its binding to the target protein, typically in cell membranes. | High sensitivity. Well-established method for receptor pharmacology. | Requires handling of radioactive materials. Provides information on affinity but not kinetics in a single experiment. |
| Computational Docking | Uses computer algorithms to predict the preferred binding orientation and affinity of a compound to the three-dimensional structure of the target protein. | Cost-effective and rapid. Can provide structural insights into the binding mode. | Predictions require experimental validation. Accuracy depends on the quality of the protein structure and the docking algorithm. |
Conclusion
Validating the binding of a small molecule like this compound to its target is a multifaceted process. Site-directed mutagenesis, by demonstrating a functional consequence of altering specific residues, offers the most definitive evidence for a specific binding site. However, a comprehensive validation strategy often benefits from the integration of alternative biophysical and chemical probe-based techniques. These orthogonal approaches can provide complementary data on the direct physical interaction, binding kinetics, and thermodynamics, ultimately strengthening the confidence in the identified mechanism of action and guiding further drug development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bi-directional allosteric pathway in NMDA receptor activation and modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel NMDA receptor positive allosteric modulator that acts via the transmembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of NMDAR Modulators: GNE-9278 vs. GNE-6901
A detailed examination of two distinct positive allosteric modulators of the N-methyl-D-aspartate receptor (NMDAR), GNE-9278 and GNE-6901, reveals significant differences in their subunit selectivity, binding sites, and functional effects. This guide provides a comprehensive comparison for researchers in neuroscience and drug development.
This compound and GNE-6901 are both positive allosteric modulators (PAMs) of the NMDAR, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1][2] However, their distinct mechanisms of action and selectivity profiles offer different therapeutic and research applications. This compound is characterized as a non-selective NMDAR PAM, potentiating all four GluN2 subunits, whereas GNE-6901 is a potent and selective PAM for GluN2A-containing NMDARs.[3][4][5]
Performance and Quantitative Data
The functional differences between this compound and GNE-6901 are evident in their potentiation of NMDAR subunits. The following table summarizes key quantitative data from cellular and electrophysiological assays.
| Parameter | This compound | GNE-6901 |
| Target Selectivity | Non-selective for GluN2 subunits | Selective for GluN2A subunit |
| EC50 (GluN2A) | 0.74 µM (Ca2+ influx assay)[4][6][7] | 382 nM (0.382 µM)[3] |
| EC50 (GluN2B) | 3.07 µM (Ca2+ influx assay)[4][6][7] | - |
| EC50 (GluN2C) | 0.47 µM (Ca2+ influx assay)[4][6][7] | - |
| EC50 (GluN2D) | 0.32 µM (Ca2+ influx assay)[4][6][7] | - |
| Binding Site | GluN1 transmembrane domain (TMD)[6][8] | GluN1-GluN2A ligand-binding domain (LBD) interface[9][10][11] |
| Effect on Deactivation | Slows deactivation kinetics[1][4] | Slows channel deactivation kinetics[9] |
| Effect on Agonist Potency | Enhances potency of glutamate and glycine[1][4] | Increases glutamate potency; no significant effect on glycine potency[9] |
Mechanism of Action and Signaling Pathways
Both compounds modulate the NMDAR signaling pathway, which plays a critical role in excitatory neurotransmission. Upon binding of glutamate and a co-agonist (glycine or D-serine), the NMDAR channel opens, allowing Ca2+ influx. This calcium influx triggers downstream signaling cascades involved in synaptic plasticity.
This compound binds to the transmembrane domain of the GluN1 subunit, a site distinct from the agonist binding pockets.[6][8] This allosteric modulation enhances the receptor's response to agonists, leading to increased peak current and slower deactivation.[6][12] This suggests a "bottom-up" allosteric pathway where modulation at the TMD influences the extracellular domains.[1]
In contrast, GNE-6901 binds at the interface between the ligand-binding domains of the GluN1 and GluN2A subunits.[9][10][11] This binding stabilizes the agonist-bound conformation of the receptor, thereby potentiating its function.[2] This highlights a different allosteric mechanism that is dependent on the specific GluN2 subunit present.
References
- 1. Bi-directional allosteric pathway in NMDA receptor activation and modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive and Negative Allosteric Modulators of N-Methyl-D-Aspartate (NMDA) Receptors; Structure-Activity Relationships and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GNE 9278 | NMDA Receptors | Tocris Bioscience [tocris.com]
- 5. The positive allosteric modulator of NMDA receptors, GNE‐9278, blocks the ethanol‐induced decrease of excitability in developing retrosplenial cortex neurons from mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel PAMs Targeting NMDAR GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Progresses in GluN2A-containing NMDA Receptors and their Selective Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of GNE-9278: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel research compounds like GNE-9278 is a critical component of laboratory safety and regulatory compliance. As a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, this compound is a bioactive small molecule that requires careful management throughout its lifecycle, including its final disposal.[1] In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat the compound as a potentially hazardous substance of unknown toxicity and adhere to institutional and national guidelines for chemical waste disposal.[2]
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves.[2] All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[2][3][4]
General Characteristics of Research-Grade Small Molecules for Disposal Consideration
The following table summarizes key characteristics of research-grade small molecules, like this compound, that inform disposal protocols.
| Characteristic | Implication for Disposal |
| Physical State | Typically a solid powder.[5] |
| Solubility | Often soluble in organic solvents like DMSO.[5] |
| Bioactivity | As a bioactive compound, it may have unknown physiological effects and should be handled with caution. |
| Toxicity | The full toxicological profile is often unknown for novel compounds; therefore, it must be treated as hazardous.[2] |
| Reactivity | Potential for unknown reactions with other chemicals; waste should be segregated. |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department or equivalent hazardous waste program.[2][6] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. [2][6]
-
Waste Identification and Segregation:
-
Treat all materials contaminated with this compound (e.g., pipette tips, tubes, gloves, and weigh paper) as hazardous solid chemical waste.[2]
-
Collect any residual powder or unused stock solutions as liquid hazardous waste.[2]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible wastes must be kept separate.[6]
-
-
Waste Collection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container should be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard information.[2][7]
-
Ensure the container is kept tightly closed except when adding waste.[2]
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Follow your institution's specific procedures to request a chemical waste pickup from the EHS department.[2]
-
Provide the EHS department with all available information about this compound.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific guidelines and EHS department for any questions or clarification.
References
- 1. What are NMDA receptor modulators and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. captivatebio.com [captivatebio.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Essential Safety and Handling Protocols for GNE-9278
For research use only. Not for use in humans or animals.
Personal Protective Equipment (PPE)
When handling GNE-9278 in any form (solid or in solution), a comprehensive approach to personal protection is mandatory to minimize exposure risk. The following table summarizes the required PPE.
| Area of Protection | Required PPE | Specifications and Use |
| Eye Protection | Safety glasses with side shields or safety goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Inspect gloves for integrity before each use. Change gloves immediately if contaminated, punctured, or torn. Avoid skin contact with the compound. |
| Body Protection | Laboratory coat | A buttoned lab coat must be worn to protect skin and clothing. |
| Respiratory Protection | Not generally required for small quantities in solution. | Use a certified respirator (e.g., N95) or work in a fume hood if handling the solid compound or creating aerosols. |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Procedure | Guideline |
| Receiving | Inspect the package for any signs of damage or leakage upon arrival. Wear appropriate PPE when unpacking. |
| Storage | Store in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed. |
| Preparation of Solutions | Handle the solid compound in a chemical fume hood to avoid inhalation of dust. |
| General Handling | Avoid direct contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling. |
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is necessary.
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention. |
| Small Spill (Solid) | Gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then with soap and water. |
| Small Spill (Liquid) | Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then with soap and water. |
| Large Spill | Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department immediately. |
Disposal Plan
As a novel research chemical, this compound and all associated waste must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste through your institution's EHS-approved waste management program. Do not dispose of it down the drain or in the regular trash. |
| Contaminated Labware | Collect all disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound in a designated, sealed hazardous waste container. |
| Contaminated PPE | Dispose of used gloves, disposable lab coats, and other contaminated PPE as hazardous waste. |
| Liquid Waste | Collect all solutions containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container. |
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound, from receipt to disposal, emphasizing safety at each step.
Disclaimer: This information is provided as a guide and is not a substitute for a formal risk assessment. All laboratory personnel must be trained in the proper handling of hazardous materials and should consult their institution's safety protocols.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
